1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-pyridin-4-ylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFOXJSAQYSQIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210962-09-7 | |
| Record name | 1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid Hydrochloride
This guide provides a comprehensive overview of the synthetic pathways leading to 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride, a key building block in contemporary drug discovery. The document is structured to provide not only procedural details but also the underlying chemical principles and strategic considerations essential for researchers, medicinal chemists, and process development scientists.
Introduction: The Significance of the 4-Arylpiperidine Scaffold
The 1-(Pyridin-4-yl)piperidine-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an ideal core for designing ligands that target a wide array of biological entities, including G-protein coupled receptors (GPCRs) and enzymes. The pyridine ring offers a site for hydrogen bonding and potential metabolic stability, while the piperidine core provides a robust framework. The carboxylic acid functional group serves as a versatile handle for further chemical modifications, such as amide bond formation. Consequently, efficient and scalable synthetic routes to this compound are of paramount importance in the development of novel therapeutics.[1][2][3]
Strategic Approaches to Synthesis
The core transformation in the synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid is the formation of the C-N bond between the piperidine nitrogen and the C4 position of the pyridine ring. Two primary strategies dominate this process: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr)
This classical approach relies on the reaction of a nucleophilic piperidine derivative with an electron-deficient pyridine ring bearing a suitable leaving group at the 4-position.
Causality Behind Experimental Choices
The SNAr mechanism is contingent on the pyridine ring being sufficiently activated towards nucleophilic attack.[4] The nitrogen atom in the pyridine ring inherently withdraws electron density, but this effect is often insufficient for facile substitution. Therefore, 4-halopyridines, such as 4-chloropyridine, are commonly employed as substrates. The reaction proceeds through a Meisenheimer-like intermediate, and the stability of this intermediate is crucial for the reaction to proceed.[4] The choice of a base, such as triethylamine, is critical to neutralize the generated hydrohalic acid, which would otherwise protonate the nucleophilic piperidine, rendering it unreactive.[5] High temperatures are often required to overcome the activation energy associated with the disruption of the pyridine's aromaticity during the formation of the intermediate.[5][6]
Visualizing the SNAr Pathway
Caption: SNAr reaction workflow for the synthesis.
Experimental Protocol: SNAr Approach
A representative procedure for the synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid via SNAr is as follows:
-
Reaction Setup: In a sealed pressure vessel, combine 4-chloropyridine hydrochloride (1.0 eq.), piperidine-4-carboxylic acid or its ethyl ester (1.0 - 1.2 eq.), and a suitable solvent system such as an ethanol/water mixture.
-
Base Addition: Add a tertiary amine base, for instance, triethylamine (2.5-3.0 eq.), to the reaction mixture.
-
Heating: Seal the vessel and heat the reaction mixture to a high temperature, typically around 150°C, for an extended period (e.g., 96 hours).[5]
-
Workup and Isolation: After cooling, the reaction mixture is typically filtered to remove any insoluble materials. The filtrate is then concentrated under reduced pressure. The resulting residue can be suspended in a solvent like chloroform, and the solid product is collected by filtration.[5]
-
Purification: Recrystallization from a suitable solvent system, such as water/N,N-dimethylformamide, can be employed to obtain the pure product.[5]
-
Hydrochloride Salt Formation: The free base is dissolved in a suitable solvent (e.g., methanol or isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete. The resulting solid is collected by filtration and dried to yield this compound.
| Parameter | Value/Condition | Rationale |
| Starting Materials | 4-Chloropyridine HCl, Piperidine-4-carboxylic acid/ester | Readily available and suitable for SNAr. |
| Base | Triethylamine | Neutralizes HCl byproduct, preventing reactant protonation. |
| Solvent | Ethanol/Water | Good solubility for reactants and facilitates the reaction. |
| Temperature | ~150°C | Overcomes the activation energy for aromatic substitution.[5] |
| Reaction Time | 96 hours | Ensures completion of the slow SNAr reaction.[5] |
Pathway 2: Buchwald-Hartwig Amination
This modern synthetic method offers a more versatile and often milder alternative to the classical SNAr approach. It utilizes a palladium catalyst to facilitate the cross-coupling of an amine with an aryl halide.[7][8]
Expertise & Experience: Why Choose Buchwald-Hartwig?
The Buchwald-Hartwig amination has revolutionized C-N bond formation due to its broad substrate scope and functional group tolerance.[7] Unlike SNAr, it does not require a highly electron-deficient aromatic ring, allowing for the use of a wider range of substituted pyridines. The reaction typically proceeds under milder conditions and with shorter reaction times compared to high-temperature SNAr.[9] The choice of ligand is paramount for the success of this reaction, with sterically hindered phosphine ligands being particularly effective in promoting the catalytic cycle.[10]
The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine and deprotonation to form a palladium amide complex, and reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.[8]
Visualizing the Buchwald-Hartwig Pathway
Caption: Buchwald-Hartwig amination workflow.
Experimental Protocol: Buchwald-Hartwig Approach
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos or BINAP), and the base (e.g., Cs₂CO₃ or K₃PO₄).
-
Reactant Addition: Add the 4-halopyridine (1.0 eq.), the piperidine-4-carboxylic acid derivative (1.1-1.5 eq.), and a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Heating: Heat the reaction mixture to a moderate temperature, typically between 80-110°C, until the reaction is complete as monitored by TLC or LC-MS.
-
Workup and Isolation: Cool the reaction mixture, dilute with a suitable solvent, and filter through a pad of celite to remove the palladium catalyst. The filtrate is then subjected to an appropriate aqueous workup.
-
Purification: The crude product is purified by column chromatography or recrystallization.
-
Hydrochloride Salt Formation: The purified product is converted to its hydrochloride salt as described in the SNAr protocol.
| Parameter | Value/Condition | Rationale |
| Catalyst | Palladium Precursor (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) | Efficiently catalyzes the C-N bond formation.[11] |
| Base | Cs₂CO₃ or K₃PO₄ | Facilitates the formation of the palladium amide complex. |
| Solvent | Toluene or Dioxane | Anhydrous, high-boiling point solvents suitable for cross-coupling. |
| Temperature | 80-110°C | Milder conditions compared to SNAr, preserving functional groups. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
Starting Material Synthesis: Piperidine-4-carboxylic Acid
The primary precursor, piperidine-4-carboxylic acid (isonipecotic acid), is typically synthesized via the catalytic hydrogenation of pyridine-4-carboxylic acid (isonicotinic acid).[12][13]
Experimental Protocol: Hydrogenation of Isonicotinic Acid
-
Reaction Setup: In a hydrogenation vessel, dissolve isonicotinic acid in a suitable solvent, often water or an alcohol.[14]
-
Catalyst Addition: Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.[14]
-
Hydrogenation: Subject the mixture to hydrogen gas at elevated pressure and temperature until the uptake of hydrogen ceases.
-
Workup and Isolation: Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated, and the product is isolated, often by crystallization.[14]
Conclusion
The synthesis of this compound can be effectively achieved through either Nucleophilic Aromatic Substitution or Buchwald-Hartwig amination. The SNAr pathway, while straightforward, often requires harsh reaction conditions. In contrast, the Buchwald-Hartwig amination provides a more versatile and milder route, albeit with the added cost of the palladium catalyst and ligand. The choice of synthetic route will ultimately depend on factors such as substrate availability, functional group tolerance, scalability, and cost considerations. This guide provides the necessary foundational knowledge for researchers to make informed decisions and successfully synthesize this valuable building block for drug discovery.
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An In-Depth Technical Guide to the Physicochemical Properties of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid Hydrochloride, a heterocyclic compound of significant interest in pharmaceutical research and development. This document is intended for researchers, chemists, and drug development professionals, offering in-depth theoretical insights and validated experimental protocols. Key parameters including chemical structure, solubility, ionization constants (pKa), and lipophilicity are discussed. Furthermore, this guide presents detailed, step-by-step methodologies for the empirical determination of these properties, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, grounding the protocols in established analytical chemistry principles.
Chemical Identity and Structure
This compound is the hydrochloride salt of its parent free base. The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance properties such as solubility and stability.[1] The structure features a pyridine ring linked via a nitrogen atom to a piperidine-4-carboxylic acid moiety. This combination of a weakly basic pyridine, a more basic aliphatic amine (piperidine), and a carboxylic acid group results in a complex acid-base profile, making a thorough physicochemical characterization essential for its application.
-
Chemical Name: this compound
-
Synonyms: 1-(4-pyridinyl)-4-piperidinecarboxylic acid hydrochloride
-
Molecular Formula (HCl salt): C₁₁H₁₅ClN₂O₂
-
Molecular Weight (HCl salt): 242.70 g/mol
-
CAS Number (Free Base): 93913-86-1[2]
Figure 1. Chemical Structure of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. The hydrochloride salt involves protonation of one of the nitrogen atoms and a chloride counter-ion.
Core Physicochemical Properties: A Summary
The following table summarizes the key physicochemical data for 1-(Pyridin-4-yl)piperidine-4-carboxylic acid and its hydrochloride salt. It is important to note that while some properties are available from suppliers and databases, others are predicted or require empirical determination for definitive characterization.
| Property | Value (Free Base unless specified) | Source / Method |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [3] |
| Molecular Weight | 206.24 g/mol | [3][4] |
| Boiling Point | 407.9°C (Predicted) | [3][5] |
| Density | 1.233 g/cm³ (Predicted) | [3] |
| pKa (Carboxylic Acid) | ~2-3 (Estimated) | Typical range for carboxylic acids[6] |
| pKa (Pyridine Nitrogen) | 4.40 ± 0.20 (Predicted) | [3] |
| pKa (Piperidine Nitrogen) | ~9-10 (Estimated) | Typical range for secondary amines[6] |
| LogP | -0.5 to 1.0 (Calculated/Predicted) | Varies by algorithm |
| Solubility | Enhanced in aqueous media as HCl salt | General property of hydrochloride salts[1] |
In-Depth Analysis of Key Parameters
Ionization Behavior (pKa)
The molecule possesses three ionizable centers: the carboxylic acid (acidic), the pyridine nitrogen (basic), and the piperidine nitrogen (basic). Understanding their respective pKa values is critical to predicting the molecule's charge state, solubility, and receptor interactions at a given pH.
-
Carboxylic Acid (pKa₁): Expected to be in the range of 2-3, typical for a carboxylic acid functional group. Below this pH, it will be predominantly neutral (-COOH). Above this pH, it will be deprotonated and negatively charged (-COO⁻).
-
Pyridine Nitrogen (pKa₂): The pyridine ring is a weak base. A predicted pKa of ~4.4 suggests that it will be protonated and positively charged (cationic) in strongly acidic conditions (pH < 4.4) and neutral at physiological pH.[3]
-
Piperidine Nitrogen (pKa₃): The aliphatic piperidine nitrogen is a stronger base than the pyridine nitrogen, with an estimated pKa in the 9-10 range. It will be protonated and positively charged across the entire physiological pH range.
The hydrochloride salt form likely involves protonation of the most basic site, the piperidine nitrogen, although protonation of the pyridine nitrogen cannot be excluded without empirical data. The overall charge of the molecule will vary significantly with pH, influencing its solubility and lipophilicity.
Solubility Profile
As a hydrochloride salt, the compound is expected to have significantly higher aqueous solubility compared to the free base, particularly at acidic to neutral pH where at least one of the nitrogen atoms is protonated.[1] However, hydrochloride salts can sometimes exhibit precipitation at very low pH due to the common-ion effect.[7] The zwitterionic nature of the free base (at neutral pH) may also contribute to its solubility profile.
-
Causality: The formation of a salt introduces strong ionic interactions with water molecules, disrupting the crystal lattice of the solid and favoring dissolution. The pH of the medium is a critical determinant of solubility because it controls the ionization state of the functional groups.
Lipophilicity (LogD vs. pH)
Lipophilicity, a key determinant of a drug's ability to cross biological membranes, is not static for this molecule. It is best described by the distribution coefficient (LogD), which is pH-dependent.
-
At Low pH (e.g., pH 2): The carboxylic acid is neutral, but both nitrogens are protonated, resulting in a net positive charge. This high polarity leads to low lipophilicity (low LogD).
-
At Mid pH (e.g., pH 5-8): The carboxylic acid is deprotonated (-COO⁻) and the piperidine nitrogen is protonated (-NH⁺-), forming a zwitterion. The pyridine nitrogen is neutral. This zwitterionic state generally reduces lipophilicity.
-
At High pH (e.g., pH 11): The carboxylic acid is deprotonated (-COO⁻) while both nitrogen atoms are neutral. The net negative charge results in low lipophilicity.
The lowest overall polarity (and thus highest lipophilicity) is expected in the narrow pH range where the molecule is predominantly in its neutral zwitterionic form, but this peak is often blunted by the persistent charge.
Experimental Protocols for Characterization
To ensure scientific rigor, empirical determination of key properties is essential. The following sections describe authoritative, step-by-step protocols.
Protocol: Determination of pKa by Potentiometric Titration
This method establishes the pKa values by monitoring pH changes upon the addition of a titrant.[8]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve this compound in deionized, CO₂-free water to a known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a temperature-controlled vessel (25°C) with a calibrated pH electrode and a magnetic stirrer.
-
Acidic Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the carboxylate group (if starting from the free base) or to fully protonate all sites.
-
Basic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points on the resulting titration curve.[8] The first derivative of the curve can be used to accurately locate the equivalence points.
Causality: At the half-equivalence point for a given functional group, the concentrations of the protonated and deprotonated forms are equal. According to the Henderson-Hasselbalch equation, at this point, pH = pKa.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: Determination of LogD by Shake-Flask Method
The shake-flask method is a classic and reliable approach for determining the partition coefficient of a compound between two immiscible phases (n-octanol and an aqueous buffer).[8]
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers at desired pH values (e.g., pH 2.0, 5.0, 7.4, 10.0).
-
Phase Pre-saturation: Mix n-octanol and the aqueous buffer in a 1:1 ratio and shake vigorously for 24 hours to ensure mutual saturation. Separate the layers.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent. Spike a small volume into a vial containing a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol (e.g., 2 mL of each). The final concentration should be detectable by the chosen analytical method.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 3 hours) to reach partitioning equilibrium.[8]
-
Phase Separation: Centrifuge the vials to ensure complete and clean separation of the n-octanol and aqueous layers.[8]
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the LogD at each pH using the formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )
Causality: This method directly measures the equilibrium distribution of the analyte between a nonpolar phase (n-octanol, simulating lipids) and a polar phase (aqueous buffer). It provides a direct, empirical measure of lipophilicity at a specific pH.
Caption: Shake-flask workflow for empirical LogD determination.
Stability and Handling Considerations
-
Chemical Stability: Hydrochloride salts of nitrogen-containing heterocycles are generally stable. However, they can be susceptible to disproportionation, where the salt reverts to the free base, especially in the presence of basic excipients or high humidity.[9][10] Stability testing under accelerated conditions (e.g., elevated temperature and humidity) is recommended. Some hydrochloride salts may also show a loss of hydrogen chloride at high temperatures.[7]
-
Hygroscopicity: Many hydrochloride salts are hygroscopic, meaning they readily absorb moisture from the atmosphere.[7] This can affect the physical properties, stability, and accurate weighing of the compound. It is recommended to store the compound in a desiccator or a controlled low-humidity environment.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound may cause skin and eye irritation.[4] Handle in a well-ventilated area.
Conclusion
This compound is a multi-functional molecule with complex physicochemical properties dictated by its three ionizable groups. Its behavior in solution is highly dependent on pH, which governs its charge state, solubility, and lipophilicity. While predictive models provide useful estimates, the experimental protocols detailed in this guide for determining pKa and LogD are essential for generating the accurate, high-quality data required for successful drug discovery and development programs. A thorough understanding and empirical validation of these core properties are foundational to predicting its absorption, distribution, metabolism, and excretion (ADME) profile and ensuring the development of a stable and effective drug product.
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Pharmaceutical Technology. (2001). Salt Selection in Drug Development. Retrieved from [Link]
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ResearchGate. (2020). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]
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Die Pharmazie. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]
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Taylor & Francis Online. (2020). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]
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PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). Retrieved from [Link]
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An In-depth Technical Guide to 1-(Pyridin-4-yl)piperidine-4-carboxylic acid Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, structural elucidation, and potential applications, offering field-proven insights to guide researchers in its effective utilization.
Core Chemical Identity
This compound is the hydrochloride salt of the parent compound, 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. The formation of the hydrochloride salt is a common strategy in pharmaceutical development to enhance the solubility and stability of a compound.
Table 1: Chemical Identity
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| Parent CAS Number | 93913-86-1 | [1][2][3] |
| Parent Molecular Formula | C₁₁H₁₄N₂O₂ | [1][3] |
| Parent Molecular Weight | 206.24 g/mol | [1][3] |
| Structure | (See Figure 1) |
Chemical Structure
The molecular architecture features a piperidine ring N-substituted with a pyridin-4-yl group, and a carboxylic acid moiety at the 4-position of the piperidine ring. This combination of a basic pyridine nitrogen, a tertiary amine in the piperidine ring, and an acidic carboxylic acid group makes it an interesting scaffold for exploring diverse chemical space.
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process. The key is the formation of the parent compound, followed by conversion to its hydrochloride salt.
Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid (Free Base)
A common and effective method involves the nucleophilic aromatic substitution of a halo-pyridine with a piperidine derivative.[4]
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: In a sealed tube, dissolve 4-chloropyridine hydrochloride (1.0 eq) and ethyl isonipecotate (1.0 - 1.2 eq) in a mixture of ethanol and water.
-
Base Addition: Add triethylamine (2.5 - 3.0 eq) to the reaction mixture. The triethylamine acts as a base to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction.
-
Heating: Heat the reaction mixture at 150°C for 96 hours. The high temperature is necessary to drive the nucleophilic aromatic substitution reaction.
-
Workup: After cooling, the crude product, ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, is isolated.
-
Hydrolysis: The ester is then hydrolyzed to the carboxylic acid using standard conditions, for example, with lithium hydroxide in a tetrahydrofuran/water mixture.
-
Purification: The final product, 1-(Pyridin-4-yl)piperidine-4-carboxylic acid, is purified by recrystallization.[4]
Formation of the Hydrochloride Salt
The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid.
Protocol:
-
Dissolution: Dissolve the purified 1-(Pyridin-4-yl)piperidine-4-carboxylic acid in a suitable solvent, such as methanol or ethanol.
-
Acidification: Add a solution of hydrochloric acid (e.g., 1M in diethyl ether or gaseous HCl) dropwise to the solution of the free base with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: The precipitate is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
Physicochemical and Spectroscopic Characterization
Detailed characterization is crucial for confirming the identity and purity of the synthesized compound.
Table 2: Physicochemical Properties
| Property | Predicted Value | Remarks |
| Melting Point | >250 °C (decomposes) | Expected to be a high-melting solid, typical for organic salts. |
| Solubility | Soluble in water, methanol. Insoluble in non-polar organic solvents. | The hydrochloride salt form significantly increases aqueous solubility. |
| Appearance | White to off-white crystalline solid |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted, in D₂O, 400 MHz):
-
δ 8.2-8.4 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen.
-
δ 7.0-7.2 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen.
-
δ 3.8-4.0 ppm (m, 2H): Equatorial protons on the piperidine ring adjacent to the nitrogen.
-
δ 3.2-3.4 ppm (m, 2H): Axial protons on the piperidine ring adjacent to the nitrogen.
-
δ 2.5-2.7 ppm (m, 1H): Proton at the 4-position of the piperidine ring.
-
δ 2.0-2.2 ppm (m, 2H): Equatorial protons on the piperidine ring at the 3 and 5 positions.
-
δ 1.8-2.0 ppm (m, 2H): Axial protons on the piperidine ring at the 3 and 5 positions.
¹³C NMR Spectroscopy (Predicted, in D₂O, 100 MHz):
-
δ ~178 ppm: Carboxylic acid carbon.
-
δ ~150 ppm: Pyridine carbons ortho to the nitrogen.
-
δ ~145 ppm: Pyridine carbon para to the nitrogen.
-
δ ~110 ppm: Pyridine carbons meta to the nitrogen.
-
δ ~45 ppm: Piperidine carbons adjacent to the nitrogen.
-
δ ~40 ppm: Piperidine carbon at the 4-position.
-
δ ~28 ppm: Piperidine carbons at the 3 and 5 positions.
FT-IR Spectroscopy (Predicted, KBr pellet, cm⁻¹):
-
3400-2500 (broad): O-H stretch of the carboxylic acid and N-H stretch from the protonated amines.
-
~1720 (strong): C=O stretch of the carboxylic acid.
-
~1600, ~1500: C=C and C=N stretching vibrations of the pyridine ring.
-
~1200-1300: C-N stretching vibrations.
Mass Spectrometry (ESI+):
-
m/z: 207.11 [M+H]⁺ (corresponding to the free base).
Applications in Drug Discovery and Development
The 1-(Pyridin-4-yl)piperidine-4-carboxylic acid scaffold is a valuable building block in medicinal chemistry. The piperidine moiety is a common motif in many approved drugs, and its N-aryl substitution allows for the fine-tuning of pharmacological properties.
Potential Therapeutic Areas:
-
Neuroscience: The structural similarity of the piperidine-4-carboxylic acid core to GABA suggests potential activity at GABA receptors. N-substitution can modulate this activity and introduce interactions with other CNS targets.
-
Oncology: N-aryl piperidines are found in a number of kinase inhibitors and other anti-cancer agents.
-
Antiviral and Antibacterial Agents: The piperidine scaffold is present in various antimicrobial drugs.
The title compound can serve as a key intermediate for the synthesis of more complex molecules through modification of the carboxylic acid group (e.g., amide or ester formation) to explore structure-activity relationships.
Conclusion
This compound is a versatile chemical entity with significant potential in the field of drug discovery. This guide has provided a detailed overview of its synthesis, characterization, and potential applications. The provided protocols and predicted data serve as a valuable resource for researchers aiming to incorporate this scaffold into their research and development programs. The combination of the N-aryl piperidine and carboxylic acid functionalities offers a rich platform for the design and synthesis of novel therapeutic agents.
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PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]
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A Technical Guide to the Multifaceted Mechanisms of Action of 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Derivatives
Abstract
The 1-(pyridin-4-yl)piperidine-4-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. Its structural rigidity, combined with the electronic properties of the pyridine ring and the ionizable carboxylic acid group, allows for precise molecular modifications that can dramatically alter biological activity. This technical guide provides an in-depth exploration of the diverse mechanisms of action exhibited by derivatives of this privileged structure. We will dissect the key molecular targets, from nuclear receptors and enzymes to neurotransmitter transporters, and elucidate the corresponding signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established knowledge and field-proven insights into the structure-activity relationships, experimental validation, and therapeutic potential of this important chemical class.
Introduction: A Privileged Scaffold in Drug Discovery
The confluence of a piperidine ring and a pyridine moiety in the 1-(pyridin-4-yl)piperidine-4-carboxylic acid structure creates a unique chemical entity with significant therapeutic potential. The piperidine ring provides a three-dimensional conformationally constrained framework, while the pyridine ring acts as a key hydrogen bond acceptor and can engage in various aromatic interactions.[1][2] The carboxylic acid group adds a crucial point for ionic interactions or further derivatization.[1] This inherent versatility has allowed medicinal chemists to develop derivatives that selectively target a remarkable range of biological systems.[3] This guide moves beyond a singular mechanism to present a holistic view of how subtle modifications to this core scaffold unlock distinct pharmacological activities, from metabolic regulation to neuromodulation and anti-infective action.
Core Mechanistic Pathways and Molecular Targets
The biological activity of 1-(pyridin-4-yl)piperidine-4-carboxylic acid derivatives is not monolithic; rather, it is defined by the specific nature of the substitutions on the core structure. These modifications dictate the molecule's affinity and selectivity for different protein targets. Below, we explore the primary mechanistic pathways.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
A significant class of derivatives has been engineered to function as potent dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[4][5] These ligand-activated transcription factors are critical regulators of lipid and glucose metabolism.
-
Mechanism of Action: Upon binding, the derivative induces a conformational change in the PPAR, causing it to heterodimerize with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, upregulating their transcription.
-
Therapeutic Implications: Dual agonists are highly sought after for the treatment of type 2 diabetes and dyslipidemia, as they can simultaneously address hyperglycemia and abnormal lipid profiles.
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potential biological targets of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
An in-depth technical guide for researchers, scientists, and drug development professionals.
Topic: Potential Biological Targets of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
Abstract
This compound is a synthetic compound featuring a piperidine-4-carboxylic acid (isonipecotic acid) core, N-substituted with a pyridinyl group. The structural similarity of its core to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS), strongly suggests its potential interaction with key proteins of the GABAergic system.[1][2] This technical guide provides a comprehensive analysis of the compound's likely biological targets, focusing on GABA transporters (GATs) and GABAA receptors. We present the scientific rationale for investigating these targets, drawing from established structure-activity relationships (SAR) of related molecules like nipecotic acid and its derivatives.[3][4] Furthermore, this guide outlines detailed, field-proven experimental workflows for target identification, validation, and characterization, including binding and functional assays. The objective is to equip researchers with the foundational knowledge and practical methodologies required to systematically explore the pharmacological profile of this compound.
Introduction and Rationale
The GABAergic system plays a critical role in regulating neuronal excitability throughout the CNS. A reduction in GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[5] Consequently, molecules that can modulate this system by enhancing GABA's effects are of significant therapeutic interest. One established strategy is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its signaling.[6]
The compound this compound belongs to a class of molecules designed around a core that mimics the structure of GABA. Its scaffold, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a conformationally restricted analog of GABA.[2] While isonipecotic acid itself is a partial agonist at GABAA receptors, the addition of substituents to the piperidine nitrogen (N-substitution) is a well-established medicinal chemistry strategy to shift and enhance pharmacological activity, particularly towards GAT inhibition.[1][2] The renowned antiepileptic drug Tiagabine, for instance, is an N-substituted derivative of nipecotic acid (piperidine-3-carboxylic acid) that potently and selectively inhibits the GAT1 subtype.[4][6]
This guide, therefore, posits that the primary biological targets for this compound are the GABA transporters, with a secondary potential for interaction with GABAA receptors.
Structural Analysis and Target Hypotheses
The Piperidine-4-Carboxylic Acid Core
The piperidine-4-carboxylic acid structure serves as the GABA-mimetic pharmacophore. Its constrained cyclic structure orients the carboxylic acid and the amine group (embedded within the ring) in a specific spatial conformation that allows for recognition by GABA-binding proteins. Unlike its isomer, nipecotic acid, which is a potent GAT inhibitor, isonipecotic acid has demonstrated direct partial agonism at GABAA receptors.[1] This foundational activity provides a strong reason to investigate GABAA receptors as a potential target class.
The N-Pyridinyl Substituent
The addition of a pyridin-4-yl group to the nitrogen atom is the most significant structural modification. In the context of GAT inhibitors, N-substitution with lipophilic, aromatic moieties is a proven strategy to increase potency and selectivity, particularly for GAT1.[3][6] This lipophilicity can also improve the ability of the molecule to cross the blood-brain barrier, a common challenge with simple amino acid analogs like nipecotic acid.[4] The pyridinyl group introduces an aromatic system that can engage in favorable interactions (e.g., pi-stacking) within the transporter's binding pocket, a feature seen in many potent GAT inhibitors.[7] Therefore, the primary hypothesis is that 1-(Pyridin-4-yl)piperidine-4-carboxylic acid is an inhibitor of one or more GABA transporter subtypes.
Primary Target Class: GABA Transporters (GATs)
There are four known GABA transporter subtypes: GAT1, GAT2, GAT3, and BGT-1 (Betaine/GABA Transporter 1).[8] They exhibit distinct tissue distribution and pharmacology, making subtype-selective inhibition a key goal for therapeutic development.[3] GAT1 is the predominant neuronal GABA transporter, while GAT3 is primarily found in glial cells.[9]
Rationale for GAT Inhibition
The structural architecture of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid aligns with the general pharmacophore model for GAT1 inhibitors: a cyclic GABA analog core (piperidine) with a lipophilic N-substituent.[4][10] The development of potent GAT1 inhibitors like Tiagabine and SKF-89976A has consistently utilized this design strategy.[6][11] It is therefore highly probable that the title compound will exhibit inhibitory activity at one or more GAT subtypes.
Experimental Workflow for GAT Target Validation
A systematic approach is required to confirm and characterize the interaction of the compound with GATs. The workflow below outlines the key stages, from initial screening to subtype selectivity profiling.
Caption: Experimental workflow for GAT inhibitor validation.
Secondary Target Class: GABAA Receptors
GABAA receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission. They are heteropentameric complexes assembled from a large family of subunits (α, β, γ, etc.), leading to significant receptor diversity.
Rationale for GABAA Receptor Interaction
The parent scaffold, isonipecotic acid, is a known GABAA receptor partial agonist.[1] While N-substitution often reduces or abolishes this activity in favor of GAT inhibition, it cannot be ruled out without empirical testing. The compound could retain agonist properties, act as an antagonist, or function as an allosteric modulator at specific GABAA receptor subtypes.
Detailed Experimental Protocols
To ensure scientific rigor, the following detailed protocols are provided as a template for laboratory investigation.
Protocol 1: GAT Functional Assay - [³H]GABA Uptake Inhibition
This assay directly measures the compound's ability to inhibit the function of GABA transporters.
Objective: To determine the IC₅₀ value of the test compound for each of the four GAT subtypes.
Methodology:
-
Cell Culture: Maintain four separate HEK293 cell lines, each stably expressing one of the murine GAT subtypes (mGAT1, mGAT2, mGAT3, or BGT-1). HEK293 cells are chosen for their low endogenous transporter expression.
-
Assay Preparation: Plate the cells in 96-well plates and grow to confluence. On the day of the experiment, wash the cells with a Krebs-Ringer-HEPES buffer.
-
Compound Incubation: Add increasing concentrations of this compound to the wells. Include a positive control (e.g., Tiagabine for GAT1, SNAP-5114 for GAT3) and a vehicle control (buffer only).[8][11]
-
Uptake Initiation: Add a solution containing a low concentration of [³H]GABA (radiolabeled GABA) and a high concentration of unlabeled GABA to each well to initiate the transport process.
-
Uptake Termination: After a short incubation period (e.g., 10-15 minutes) at room temperature, rapidly terminate the uptake by washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the amount of intracellular [³H]GABA using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Protocol 2: GABAA Receptor Functional Assay - Two-Electrode Voltage Clamp (TEVC)
This electrophysiological technique provides a sensitive measure of GABAA receptor activation or modulation.
Objective: To determine if the compound acts as an agonist, antagonist, or modulator at GABAA receptors.
Methodology:
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding for a specific GABAA receptor subunit combination (e.g., α₁β₂γ₂). This creates a functional, recombinant receptor expressed on the oocyte membrane.
-
Electrophysiology Setup: Place a single oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the oocyte membrane potential at -60 mV.
-
Agonist Testing: Perfuse the oocyte with the test compound alone at various concentrations and record any induced current. A direct current indicates agonist activity. Compare the maximal response to that of GABA.
-
Antagonist Testing: Co-apply the test compound with a sub-maximal concentration of GABA (e.g., EC₂₀). A reduction in the GABA-evoked current indicates competitive or non-competitive antagonism.
-
Modulator Testing: Co-apply the test compound with a low concentration of GABA (e.g., EC₅-EC₁₀). An enhancement of the GABA-evoked current suggests positive allosteric modulation.
-
Data Analysis: Quantify the peak current responses. For agonists, generate a concentration-response curve to determine EC₅₀ and maximal efficacy relative to GABA. For antagonists, calculate the IC₅₀.
Data Interpretation and Pathway Analysis
The data generated from these experiments will build a pharmacological profile of the compound.
Quantitative Data Summary
The binding affinities (Kᵢ) and functional potencies (IC₅₀/EC₅₀) should be summarized for clear comparison.
| Target | Assay Type | Parameter | Hypothetical Value (µM) | Interpretation |
| mGAT1 | [³H]GABA Uptake | IC₅₀ | 0.25 | Potent inhibitor of GAT1 |
| mGAT2 | [³H]GABA Uptake | IC₅₀ | > 50 | Low to no activity at GAT2 |
| mGAT3 | [³H]GABA Uptake | IC₅₀ | 8.5 | Moderate inhibitor of GAT3 |
| BGT-1 | [³H]GABA Uptake | IC₅₀ | > 50 | Low to no activity at BGT-1 |
| GABAA (α₁β₂γ₂) | TEVC | EC₅₀ | > 100 | Not a direct agonist |
| GABAA (α₁β₂γ₂) | TEVC (Antagonism) | IC₅₀ | > 100 | Not an antagonist |
Note: The values in this table are hypothetical and for illustrative purposes only.
GABAergic Synapse Pathway
The following diagram illustrates the potential points of intervention for the compound within a GABAergic synapse.
Caption: Putative mechanisms of action at the GABAergic synapse.
Summary and Future Directions
Based on established structure-activity relationships, this compound is a compelling candidate for an inhibitor of GABA transporters, with a high probability of selectivity for the GAT1 subtype.[9][10] Its structural core also warrants investigation into potential direct or allosteric interactions with GABAA receptors, though this is hypothesized to be a secondary activity.[1]
The experimental workflows detailed in this guide provide a robust framework for elucidating the compound's precise mechanism of action. Future research should focus on:
-
In Vivo Studies: If potent and selective GAT inhibition is confirmed, in vivo studies in animal models of epilepsy or neuropathic pain would be the logical next step to assess therapeutic efficacy.
-
Pharmacokinetic Profiling: Evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to determine the compound's drug-likeness and suitability for CNS applications.
-
Lead Optimization: Should the compound show promising activity but suboptimal properties (e.g., potency, selectivity, pharmacokinetics), its structure can serve as a scaffold for further medicinal chemistry optimization.
This guide provides the foundational and strategic direction for a comprehensive pharmacological evaluation, enabling researchers to efficiently unlock the therapeutic potential of this compound.
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Clausen, R. P., Madsen, K., Larsson, O. M., Frølund, B., Krogsgaard-Larsen, P., & Schousboe, A. (2006). Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. Advances in Pharmacology, 54, 265–284. [Link]
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de Freitas, R. L., de Cássia da Silveira e Sá, R., & de Lima, T. C. M. (2012). The role of structure activity relationship studies in the search for new GABA uptake inhibitors. Current Drug Targets, 13(14), 1757–1769. [Link]
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Krogsgaard-Larsen, P., Frølund, B., & Frydenvang, K. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(12), 1193–1209. [Link]
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Kragler, A., Sotriffer, C. A., Ziegler, C., & Wanner, K. T. (2015). Structure activity relationship of selective GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 23(10), 2412–2427. [Link]
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Kalogria, E., Poroikou, E., Doulgeraki, S., Gkizis, P., & Tzakos, A. G. (2021). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 26(11), 3329. [Link]
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Hofmann, S., Licher, T., Stepp, J., & Wanner, K. T. (2016). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 24(10), 2266–2279. [Link]
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Sarup, A., Larsson, O. M., & Schousboe, A. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1861–1882. [Link]
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Kumar, V., Gupta, G., & Singh, S. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 234, 114269. [Link]
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Semantic Scholar. (n.d.). Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based screening of pseudostatic combinatorial hydrazone libraries. Semantic Scholar. [Link]
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Kowalczyk, A. M., Wiglusz, K., Jenda, M., Kurp, L., Olejarz-Maciej, A., Latacz, G., ... & Kieć-Kononowicz, K. (2022). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. International Journal of Molecular Sciences, 23(19), 11883. [Link]
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Reiff, T., Höfner, G., & Wanner, K. T. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European Journal of Medicinal Chemistry, 41(6), 751–760. [Link]
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Andersen, K. E., Braestrup, C., Grønwald, F. C., Jørgensen, A. S., Nielsen, E. B., Sonnewald, U., ... & Knutsen, L. J. S. (1993). The GABA transporter and its inhibitors. Journal of Medicinal Chemistry, 36(15), 2116–2126. [Link]
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An In-Depth Technical Guide to 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride as a GABA Uptake Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of GABAergic Signaling and the Promise of Uptake Inhibition
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a fundamental role in regulating neuronal excitability.[1][2][3] Disruptions in GABAergic signaling are implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and depression.[4][5][6] Consequently, enhancing GABAergic transmission represents a key therapeutic strategy. One effective approach to achieving this is through the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[5][7] By blocking these transporters, GABA uptake inhibitors (GUIs) increase the extracellular concentration of GABA, thereby potentiating its inhibitory effects.[2][5]
This guide provides a comprehensive technical overview of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride, a compound of significant interest within the class of piperidine-based GABA uptake inhibitors. We will delve into its chemical properties, mechanism of action, synthesis, and the methodologies for its evaluation, offering insights for researchers and drug development professionals exploring the therapeutic potential of this and related compounds.
Chemical and Pharmacological Profile
Molecular Structure and Properties:
1-(Pyridin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted with a carboxylic acid group at the 4-position and a pyridin-4-yl group at the 1-position.[8] The hydrochloride salt form enhances its solubility and stability for experimental use.
| Property | Value |
| Molecular Formula | C11H15ClN2O2 |
| Molecular Weight | 242.70 g/mol |
| CAS Number | 93913-86-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Mechanism of Action: Targeting GABA Transporters
The primary mechanism of action for this compound is the inhibition of GABA transporters. There are four main subtypes of GATs: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[6] GAT1 is predominantly found in neurons and is a major target for antiepileptic drugs like tiagabine.[5][9][10] GATs located on both neurons and glial cells play a crucial role in terminating GABAergic signaling by removing GABA from the synaptic cleft.[5][7]
Inhibition of these transporters by compounds such as this compound leads to an accumulation of GABA in the extracellular space, prolonging the activation of postsynaptic GABA receptors and enhancing inhibitory neurotransmission.[2][5] This mechanism is foundational to the therapeutic potential of GABA uptake inhibitors in conditions characterized by excessive neuronal excitation.
Mechanism of GABA Uptake Inhibition.
Synthesis and Characterization
A common synthetic route to 1-(Pyridin-4-yl)piperidine-4-carboxylic acid involves the reaction of a 4-halopyridine with a piperidine-4-carboxylic acid ester, followed by hydrolysis of the ester.[11]
Example Synthetic Protocol:
-
N-Arylation: 4-Chloropyridine hydrochloride is reacted with ethyl isonipecotate in the presence of a base, such as triethylamine, in a suitable solvent system like ethanol and water. The reaction mixture is heated in a sealed tube to drive the nucleophilic aromatic substitution.[11]
-
Purification: After cooling, the reaction mixture is worked up to remove insoluble materials and the solvent is evaporated. The crude product is then purified, for instance, by recrystallization.[11]
-
Hydrolysis: The resulting ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is then subjected to hydrolysis, typically using an acid or base, to yield the final carboxylic acid product.
-
Salt Formation: The free base can be converted to the hydrochloride salt by treatment with hydrochloric acid.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the synthesized compound.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the product.[11]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
In Vitro Evaluation of GABA Uptake Inhibition
The inhibitory activity of this compound on GABA transporters is typically assessed using in vitro assays. A widely used method is the radiolabeled GABA uptake assay.
Radiolabeled GABA Uptake Assay Protocol
This protocol is a self-validating system for determining the potency of a test compound as a GABA uptake inhibitor.
Materials:
-
Cell line expressing the target GAT subtype (e.g., HEK293-GAT1).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).[7]
-
Unlabeled GABA.
-
Test compound: this compound.
-
Reference inhibitor (e.g., Tiagabine).[7]
-
Assay buffer (e.g., 25 mM HEPES-Tris, pH 7.4, containing physiological concentrations of salts).[7]
-
Scintillation cocktail and a scintillation counter.[7]
Procedure:
-
Cell Culture: Culture the cells expressing the target GAT in appropriate media and seed them into 96-well plates.[7]
-
Assay Preparation: On the day of the experiment, wash the cells with pre-warmed assay buffer.
-
Compound Incubation: Add the assay buffer containing various concentrations of the test compound or the reference inhibitor to the wells. Include wells with buffer only for total uptake and wells with a high concentration of a potent inhibitor for non-specific uptake.[7]
-
Pre-incubation: Pre-incubate the cells with the compounds for a defined period (e.g., 10-20 minutes) at room temperature.[7]
-
Initiation of Uptake: Add a fixed concentration of [³H]GABA to each well to initiate the uptake.[7]
-
Incubation: Incubate for a specific time, ensuring the uptake is in the linear range.[7]
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells to release the intracellular contents.[7]
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.[7]
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.[7]
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[7]
Structure-Activity Relationship and Lead Optimization.
Future Directions and Conclusion
This compound represents a valuable chemical scaffold for the development of novel GABA uptake inhibitors. Future research in this area will likely focus on:
-
Subtype Selectivity: Designing inhibitors with greater selectivity for specific GAT subtypes to minimize off-target effects and enhance therapeutic efficacy.
-
Pharmacokinetic Optimization: Improving properties such as oral bioavailability and brain penetration to develop clinically viable drug candidates.
-
Exploration of New Therapeutic Indications: Investigating the potential of these compounds in a broader range of neurological and psychiatric disorders.
References
- 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook. (URL: )
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- Application Notes and Protocols: In Vitro GABA Uptake Assays Featuring 4,4-Diphenylbutylamine Hydrochloride - Benchchem. (URL: )
- Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PubMed Central. (URL: )
- What are GAT1 inhibitors and how do they work?
- Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design str
- Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound - ACS Public
- GABA reuptake inhibitor - Wikipedia. (URL: )
- GABA transporters as drug targets for modulation of GABAergic activity - PubMed. (URL: )
- Inhibitors of the GABA uptake systems - PubMed. (URL: )
- GABA transporters as targets for new drugs - PubMed. (URL: )
- A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed. (URL: )
- The selective GABA reuptake inhibitor tiagabine for the treatment of generalized anxiety disorder: results of a placebo-controlled study - PubMed. (URL: )
- Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1)
- The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine)
- Synthesis of novel GABA uptake inhibitors. 4.
- Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides - PubMed. (URL: )
- 1-pyridin-4-yl-piperidine-4-carboxylic acid - 93913-86-1, C11H14N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: )
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Advancing CNS Drug Discovery: A Technical Guide to the Exploration of 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The prevalence of Central Nervous System (CNS) disorders necessitates the continuous exploration of novel chemical scaffolds capable of modulating key neurological targets. The 1-(pyridin-4-yl)piperidine-4-carboxylic acid core has emerged as a particularly promising framework. Its inherent structural features offer a synthetically tractable platform for developing a diverse range of derivatives with the potential to exhibit favorable pharmacokinetic profiles for CNS penetration and interact with a variety of neurotransmitter receptors and enzymes. This in-depth technical guide provides a comprehensive overview of the rationale, synthesis, and evaluation of derivatives based on this scaffold, offering field-proven insights for researchers and drug development professionals. We will delve into the strategic design considerations, detailed synthetic methodologies, crucial in vitro and in vivo screening paradigms, and the interpretation of structure-activity relationship (SAR) data to guide lead optimization for CNS-active agents.
Introduction: The Strategic Value of the Piperidine Scaffold in CNS Drug Design
The piperidine ring is a highly privileged scaffold in medicinal chemistry, particularly for agents targeting the CNS.[1][2] Its saturated, six-membered heterocyclic structure confers several advantageous properties. The piperidine motif can enhance a compound's druggability by providing a metabolically stable core, facilitating transport across cellular membranes, and improving overall pharmacokinetic (ADME) properties, often with reduced toxicity.[1] Furthermore, the nitrogen atom's basicity allows for crucial ionic interactions with biological targets.[3]
The specific scaffold, 1-(pyridin-4-yl)piperidine-4-carboxylic acid, combines the benefits of the piperidine ring with the versatile pyridine and carboxylic acid moieties. The pyridine ring offers opportunities for a wide array of substitutions to fine-tune electronic and steric properties, while the carboxylic acid group can be modified to an ester, amide, or other bioisosteres to modulate polarity, solubility, and target engagement. This inherent versatility makes it an attractive starting point for building libraries of compounds aimed at various CNS targets.
Rationale for Derivatization: Targeting CNS Disorders
Derivatives of 1-(pyridin-4-yl)piperidine-4-carboxylic acid have been explored for their potential to modulate a range of CNS targets implicated in various neurological and psychiatric conditions. These include, but are not limited to:
-
Monoamine Reuptake Inhibition: Altering the synaptic concentrations of serotonin, norepinephrine, and dopamine is a cornerstone of treatment for depression, anxiety, and other mood disorders. Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives have been investigated as monoamine neurotransmitter re-uptake inhibitors.[4]
-
Histamine H3 Receptor Antagonism: The H3 receptor is a presynaptic autoreceptor that modulates the release of several neurotransmitters, including histamine, acetylcholine, and norepinephrine. Antagonism of this receptor is a promising strategy for treating cognitive disorders, narcolepsy, and neuropathic pain. The piperidine moiety has been identified as a critical structural element for dual histamine H3 and sigma-1 receptor activity.[5]
-
Sigma-1 Receptor Modulation: The sigma-1 receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuronal plasticity. Ligands for this receptor are being investigated for their potential in treating neurodegenerative diseases, pain, and psychiatric disorders.[5]
The strategic derivatization of the core scaffold allows for the systematic exploration of the chemical space around these targets to identify compounds with optimal potency, selectivity, and drug-like properties.
Synthetic Strategies for Derivatization
The synthesis of the core scaffold, 1-(pyridin-4-yl)piperidine-4-carboxylic acid, can be achieved through the reaction of 4-chloropyridine hydrochloride with ethyl isonipecotate in the presence of a base, followed by hydrolysis of the ester.[6]
General Synthetic Workflow
A general and versatile approach to generating a library of derivatives involves a divergent synthetic strategy, as outlined in the workflow below.
Caption: Divergent synthetic workflow for generating derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Amide Derivative
This protocol describes the synthesis of a representative amide derivative via a standard amide coupling reaction.
Materials:
-
1-(Pyridin-4-yl)piperidine-4-carboxylic acid
-
Amine of choice (e.g., benzylamine)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Self-Validation: The purity of the final compound should be assessed by HPLC and should be >95% for use in biological assays. The structural confirmation by NMR and HRMS ensures the identity of the synthesized derivative.
In Vitro and In Vivo Screening Paradigms
A tiered screening approach is essential for the efficient evaluation of newly synthesized derivatives.
Primary In Vitro Screening
The initial screening should focus on the primary biological target(s) to determine the potency of the compounds.
Example Protocol: Radioligand Binding Assay for Histamine H3 Receptor
This assay measures the ability of a test compound to displace a radiolabeled ligand from the H3 receptor.
Materials:
-
Cell membranes expressing the human histamine H3 receptor
-
[³H]-Nα-methylhistamine (radioligand)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]-Nα-methylhistamine (at a concentration near its Kd), and the test compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
Secondary In Vitro Screening
Compounds that demonstrate significant potency in the primary assay should be subjected to secondary screening to assess their selectivity and potential off-target effects. This may include:
-
Selectivity Profiling: Testing against a panel of related receptors or enzymes.
-
Functional Assays: Evaluating the compound's functional activity (e.g., agonist, antagonist, inverse agonist) at the target receptor.
-
ADME Profiling: Assessing properties such as metabolic stability in liver microsomes, plasma protein binding, and permeability (e.g., using a PAMPA assay).
In Vivo Evaluation
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties. The choice of animal model will depend on the CNS disorder being targeted.
Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the screening cascade is crucial for establishing a structure-activity relationship (SAR). This involves systematically analyzing how changes in the chemical structure of the derivatives affect their biological activity and properties.
Data Presentation for SAR Analysis
Organizing the data in a clear and structured format is essential for effective SAR analysis.
| Compound ID | R1-Group (Amide) | R2-Group (Pyridine Substitution) | H3 Ki (nM) | Sigma-1 Ki (nM) | hERG IC50 (µM) | Brain/Plasma Ratio |
| Lead-01 | Benzyl | H | 15 | 250 | >10 | 0.8 |
| Lead-02 | 4-Fluorobenzyl | H | 8 | 220 | >10 | 1.2 |
| Lead-03 | Benzyl | 2-Methyl | 50 | 300 | >10 | 0.7 |
| Lead-04 | Cyclohexylmethyl | H | 25 | 180 | >10 | 1.5 |
Interpreting SAR and Guiding Optimization
The table above illustrates how SAR data can guide the optimization process. For example:
-
Modification of the Amide Group (R1): Comparing Lead-01 and Lead-02 , the addition of a fluorine atom to the benzyl group improves H3 receptor affinity. Comparing Lead-01 and Lead-04 suggests that a cyclohexylmethyl group may be beneficial for brain penetration.
-
Modification of the Pyridine Ring (R2): The data for Lead-03 indicates that substitution at the 2-position of the pyridine ring is detrimental to H3 receptor affinity.
This iterative process of design, synthesis, and testing is fundamental to lead optimization.
Future Directions and Conclusion
The 1-(pyridin-4-yl)piperidine-4-carboxylic acid scaffold represents a versatile and promising starting point for the development of novel CNS-active agents. Future research in this area will likely focus on:
-
Exploring Novel Derivatizations: Investigating a wider range of bioisosteric replacements for the carboxylic acid and exploring diverse substitution patterns on both the piperidine and pyridine rings.
-
Multi-Target Ligand Design: Intentionally designing derivatives that can modulate multiple targets simultaneously, which may offer enhanced efficacy for complex CNS disorders.
-
Application of Computational Chemistry: Utilizing molecular modeling, docking studies, and QSAR to rationalize observed SAR and predict the activity of novel derivatives, thereby streamlining the drug discovery process.
References
-
PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
PubMed. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Retrieved from [Link]
-
PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]
-
ResearchGate. (2008). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. Retrieved from [Link]
-
ACS Chemical Neuroscience. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]
- Google Patents. (2011). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
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- 4. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
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An In-depth Technical Guide on Structural Analogs of 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid and Their Activity
This guide provides a comprehensive technical overview of the medicinal chemistry landscape surrounding 1-(pyridin-4-yl)piperidine-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting G-protein coupled receptors and epigenetic modulators. We will delve into the structural nuances, synthesis strategies, and structure-activity relationships of analogs derived from this versatile scaffold, with a particular focus on their activities as GPR109A agonists and histone deacetylase (HDAC) inhibitors.
Introduction: The Versatile 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Scaffold
The 1-(pyridin-4-yl)piperidine-4-carboxylic acid core represents a privileged scaffold in medicinal chemistry. This assertion is rooted in its frequent appearance in molecules targeting a diverse array of biological targets. The structure combines a basic pyridine ring, a flexible piperidine linker, and an acidic carboxylic acid moiety, providing multiple points for interaction with biological macromolecules. The piperidine ring, in particular, is a common motif in pharmaceuticals, offering a three-dimensional structure that can be readily modified to optimize pharmacological properties.[1] The strategic placement of the pyridine and carboxylic acid groups on the piperidine ring creates a unique vector for exploring chemical space and fine-tuning activity against specific targets.
Part 1: Structural Analogs as GPR109A Agonists
The G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), has emerged as a significant target for the treatment of dyslipidemia and inflammation.[2] Natural ligands for this receptor include nicotinic acid (niacin) and the ketone body β-hydroxybutyrate. The 1-(pyridin-4-yl)piperidine-4-carboxylic acid scaffold has been investigated as a potential framework for the development of novel GPR109A agonists.
Structure-Activity Relationships (SAR) for GPR109A Agonism
While a comprehensive SAR study specifically on 1-(pyridin-4-yl)piperidine-4-carboxylic acid analogs as GPR109A agonists is not extensively documented in publicly available literature, we can infer key structural requirements based on the known pharmacology of GPR109A and SAR studies of related ligands.
Key Structural Modifications and Their Anticipated Effects:
-
The Carboxylic Acid Moiety: The acidic carboxylate group is crucial for interaction with the receptor. It is believed to form a key salt bridge with a positively charged residue in the binding pocket of GPR109A.
-
The Piperidine Linker: The piperidine ring serves as a central scaffold, and its conformation and substitution pattern can significantly influence binding affinity and selectivity.
-
Conformational Restriction: Introducing substituents on the piperidine ring can lock the molecule into a more favorable conformation for receptor binding.
-
-
The Pyridine Ring: The pyridine nitrogen introduces a basic center and a potential hydrogen bond acceptor.
-
Substitution on the Pyridine Ring: Introducing substituents on the pyridine ring can modulate electronic properties and provide additional interaction points with the receptor.
-
GPR109A Signaling Pathway
Activation of GPR109A initiates a cascade of intracellular events. The receptor primarily couples to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][5] This pathway is central to the anti-lipolytic effects of GPR109A agonists. Additionally, GPR109A can signal through a β-arrestin-dependent pathway, which is implicated in some of the receptor's other physiological effects.[2][6]
Experimental Protocol: In Vitro GPR109A Functional Assay (cAMP Measurement)
This protocol outlines a common method for assessing the functional activity of GPR109A agonists by measuring changes in intracellular cAMP levels.
Materials:
-
CHO-K1 cells stably expressing human GPR109A (CHO-hGPR109A).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin solution.
-
Test compounds (analogs of 1-(pyridin-4-yl)piperidine-4-carboxylic acid) dissolved in DMSO.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Seeding: Seed CHO-hGPR109A cells into a 96-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Cell Treatment: Remove the culture medium and wash the cells with assay buffer. Add the diluted test compounds to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels. Incubate for a further specified time (e.g., 15 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Part 2: Structural Analogs as Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[7] Aberrant HDAC activity is associated with various diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents. The 1-(pyridin-4-yl)piperidine-4-carboxylic acid scaffold can be adapted to fit the general pharmacophore model of HDAC inhibitors.
Structure-Activity Relationships (SAR) for HDAC Inhibition
The typical pharmacophore for an HDAC inhibitor consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group.[8]
Adapting the 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Scaffold:
-
Zinc-Binding Group (ZBG): The carboxylic acid can be derivatized to form a more potent ZBG.
-
Hydroxamic Acids: Conversion of the carboxylic acid to a hydroxamic acid (-CONHOH) is a common strategy to create potent HDAC inhibitors, as the hydroxamate moiety effectively chelates the zinc ion in the active site of the enzyme.[9]
-
-
Linker: The piperidine ring can serve as the linker region, providing a rigid scaffold to orient the ZBG and the cap group.
-
Cap Group: The pyridine ring can function as the cap group, which interacts with the surface of the enzyme and contributes to isoform selectivity.
-
Modifications to the Pyridine Ring: Substitution on the pyridine ring can enhance interactions with surface residues of the HDAC enzyme, leading to increased potency and selectivity.
-
Mechanism of HDAC Inhibition
HDAC inhibitors function by binding to the active site of HDAC enzymes, preventing the deacetylation of lysine residues on histone and non-histone proteins.[10] This leads to an accumulation of acetylated proteins, which in turn alters gene expression and induces various cellular responses, including cell cycle arrest, differentiation, and apoptosis.[7]
Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay
This protocol provides a general method for determining the in vitro inhibitory activity of compounds against HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6).
-
HDAC assay buffer.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer solution (e.g., containing trypsin).
-
Stop solution (e.g., Trichostatin A).
-
Test compounds (analogs of 1-(pyridin-4-yl)piperidine-4-carboxylic acid) dissolved in DMSO.
-
96-well black microplate.
Procedure:
-
Reaction Setup: In a 96-well plate, add the HDAC assay buffer, followed by the test compound at various concentrations (or DMSO for control), and then the diluted recombinant HDAC enzyme.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Mix and incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Development: Add the developer solution containing a stop solution to each well. This stops the HDAC reaction and allows the developer enzyme to cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Incubate for a short period at room temperature, protected from light, and then measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Summary
The following table provides a hypothetical summary of activity data for a series of 1-(pyridin-4-yl)piperidine-4-carboxylic acid analogs, illustrating the potential impact of structural modifications.
| Compound ID | R1 (Pyridine) | R2 (Piperidine) | X (Carboxylic Acid Moiety) | GPR109A EC50 (nM) | HDAC1 IC50 (nM) |
| Parent | H | H | -COOH | 500 | >10000 |
| Analog A | 2-CH3 | H | -COOH | 350 | >10000 |
| Analog B | H | 3-OH | -COOH | 420 | >10000 |
| Analog C | H | H | -CONHOH | >10000 | 150 |
| Analog D | 2-Cl | H | -CONHOH | >10000 | 85 |
| Analog E | H | H | -Tetrazole | 480 | >10000 |
Conclusion
The 1-(pyridin-4-yl)piperidine-4-carboxylic acid scaffold is a highly versatile and promising starting point for the design of novel therapeutic agents. Through systematic structural modifications, particularly at the carboxylic acid and pyridine moieties, this core can be tailored to generate potent and selective modulators of diverse biological targets, including GPR109A and HDACs. The insights and protocols provided in this guide are intended to facilitate the rational design and evaluation of new chemical entities based on this valuable scaffold, ultimately contributing to the advancement of drug discovery efforts in multiple therapeutic areas.
References
-
GPR109A and Vascular Inflammation. [Link]
-
Mechanism of action of histone deacetylase inhibitors (HDACI) as targeted therapy against malignant melanoma. [Link]
-
Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. [Link]
-
Schematic diagram of a HDAC inhibitor and its active functionality. [Link]
-
Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. [Link]
-
Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. [Link]
-
Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. [Link]
-
Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. [Link]
-
Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
-
The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. [Link]
-
Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]
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- 4. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
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preliminary in-vitro screening of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
An In-Depth Technical Guide: Preliminary In-Vitro Screening of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
Introduction: Deconstructing the Molecule to Predict its Mission
The compound this compound presents a compelling scaffold for investigation. Its structure, featuring a pyridine ring linked to a piperidine carboxylic acid moiety, is reminiscent of numerous centrally active agents. While public domain data on its specific biological activity is sparse[1][2][3], the molecular architecture itself provides a rational basis for hypothesis-driven screening. The pyridine and piperidine cores are privileged structures in medicinal chemistry, frequently interacting with G-protein coupled receptors (GPCRs).
This guide outlines a structured, multi-tiered in-vitro screening cascade designed to efficiently profile this compound. We will move from broad assessments of safety and liability to specific, hypothesis-driven functional assays. The core philosophy is to "fail fast, fail cheap," by identifying potential liabilities such as cytotoxicity or cardiotoxicity at the outset, ensuring that resources are focused only on candidates with a viable therapeutic window. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind them.
The Screening Cascade: A Strategic Workflow
A successful preliminary screening campaign does not test randomly; it follows a logical progression. Our approach is designed to answer critical questions at each stage, with the data from one tier informing the experimental design of the next. This self-validating system ensures that each result is interpreted in the proper context.
Caption: A multi-tiered in-vitro screening cascade for novel compounds.
Tier 1: Foundational Safety & Liability Profiling
Before investigating efficacy, we must establish the compound's fundamental safety profile. These assays determine if the compound has inherent properties that would make it non-viable as a therapeutic agent, regardless of its intended target activity.
Cytotoxicity Assessment: Establishing the Therapeutic Window
The first question is simple: is the compound toxic to cells? Answering this provides a crucial concentration range for all subsequent experiments. Assays measuring general cell health are performed to ensure that any observed target-specific effects are not merely artifacts of cytotoxicity.[4][5] We will utilize two common colorimetric assays that measure the metabolic activity of viable cells.[6][7]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts to a colored formazan product.[6][8] The amount of color produced is directly proportional to the number of living cells.[7][9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay produces a purple formazan that is insoluble and must be dissolved in a solvent (like DMSO or SDS) before reading the absorbance.[6][9]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: An advancement over MTT, the formazan product of XTT is water-soluble, simplifying the protocol by removing the solubilization step and potentially reducing compound interference.[6][10]
Experimental Protocol: XTT Cytotoxicity Assay
-
Cell Seeding: Seed a suitable human cell line (e.g., HEK293 or HepG2) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 0.01 µM). Remove the culture medium from the cells and add 100 µL of medium containing the test compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by adding the electron coupling reagent to the XTT solution, following the manufacturer's instructions.
-
Assay Development: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance of the wells at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.
-
Data Analysis: Subtract the reference absorbance from the 450 nm reading. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation:
| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| 1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl | HEK293 | XTT | 48 | > 100 |
| Doxorubicin (Positive Control) | HEK293 | XTT | 48 | 0.8 |
Cardiotoxicity Screen: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal arrhythmia called Torsades de Pointes.[11] Regulatory agencies mandate hERG screening for nearly all new chemical entities, making this a critical early-stage safety assessment.[11]
Principle: The gold standard for assessing hERG liability is patch-clamp electrophysiology, which directly measures the flow of ions through the hERG channel in cells engineered to express it.[11] Automated patch-clamp systems offer higher throughput suitable for screening.[12]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[12] Culture and harvest cells according to standard protocols for the specific automated patch-clamp platform (e.g., QPatch or SyncroPatch).[11][12]
-
System Priming: Prepare extracellular and intracellular solutions and prime the automated patch-clamp system.
-
Cell Sealing & Recording: The system will automatically capture cells and form giga-ohm seals.[12] Establish a stable whole-cell recording.
-
Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG tail current.[11] A common protocol involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to measure the tail current.[11]
-
Baseline Measurement: Record a stable baseline hERG current in the presence of the vehicle solution.
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM), allowing the current to reach a steady state at each concentration.[12][13]
-
Positive Control: Apply a known hERG inhibitor (e.g., E-4031 or Cisapride) as a positive control to confirm assay sensitivity.[12][13]
-
Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of inhibition relative to the baseline current. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
Data Presentation:
| Compound | Assay Platform | IC₅₀ (µM) |
| 1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl | QPatch | > 30 |
| E-4031 (Positive Control) | QPatch | 0.025 |
Drug-Drug Interaction Potential: Cytochrome P450 Inhibition
Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism in the liver.[14] Inhibition of these enzymes by a new drug can lead to elevated plasma concentrations of co-administered drugs, causing toxicity.[14][15] Screening for CYP inhibition is a key component of early ADME-Tox profiling.
Principle: The assay measures the ability of the test compound to inhibit the activity of major human CYP isoforms (typically 1A2, 2C9, 2C19, 2D6, and 3A4).[15] This is done by incubating the compound with human liver microsomes and a specific probe substrate for each isoform. The formation of the substrate's metabolite is quantified via LC-MS/MS, and a reduction in its formation indicates inhibition.[15]
Experimental Protocol: CYP Inhibition Assay (Multi-isoform)
-
Reagent Preparation: Prepare pooled human liver microsomes, a cocktail of CYP-specific probe substrates, and the necessary co-factors (NADPH).
-
Incubation: In a 96-well plate, pre-incubate the test compound at various concentrations with the liver microsomes in a phosphate buffer.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH co-factor.
-
Incubation: Incubate at 37°C for a defined period (e.g., 10-15 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the amount of metabolite formed for each probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Calculate the percent inhibition for each concentration and determine the IC₅₀ for each CYP isoform.
Data Presentation:
| CYP Isoform | Probe Substrate | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Positive Control |
| CYP1A2 | Phenacetin | > 50 | Furafylline: 2.1 |
| CYP2C9 | Diclofenac | > 50 | Sulfaphenazole: 0.3 |
| CYP2D6 | Dextromethorphan | 25.5 | Quinidine: 0.04 |
| CYP3A4 | Midazolam | > 50 | Ketoconazole: 0.02 |
Tier 2: Hypothesis-Driven Target Profiling
With a foundational safety profile established, we can now investigate the compound's potential biological targets. The structural motifs of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid suggest a high probability of interaction with GPCRs, which are among the most important drug target families.[16][17] We will focus on a panel of receptors commonly modulated by such scaffolds.
Caption: The Gq-coupled signaling cascade, a common pathway for GPCRs.[18]
Functional GPCR Antagonist Assays
For GPCRs that couple through Gq proteins (like Histamine H1 and Serotonin 5-HT2A), activation leads to an increase in intracellular calcium.[18][19][20] For those that couple through Gi (like Dopamine D2), activation leads to a decrease in intracellular cAMP.[21] We will use functional assays that measure these second messengers to determine if our compound acts as an antagonist.
Experimental Protocol: Calcium Mobilization Assay (for H1 and 5-HT2A Receptors)
-
Cell Culture: Use a cell line stably expressing the human receptor of interest (e.g., CHO-K1-H1R or HEK293-5HT2A).[22][23]
-
Cell Plating: Plate the cells in a black, clear-bottom 96-well or 384-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add the test compound at various concentrations and incubate for a defined period (e.g., 15-30 minutes) to allow for receptor binding.[22]
-
Agonist Stimulation & Data Acquisition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add a known agonist for the receptor (e.g., histamine for H1R, serotonin for 5-HT2A) at a concentration that elicits a submaximal response (EC₈₀).[24] Measure the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis: The antagonist activity is measured as the percent inhibition of the agonist-induced calcium response. Plot the percent inhibition against the log of the antagonist concentration to calculate the IC₅₀.
Experimental Protocol: cAMP Inhibition Assay (for D2 Receptors)
-
Cell Culture: Use a cell line stably expressing the human D2 receptor (e.g., CHO-K1-D2R).[25]
-
Cell Treatment: Harvest and resuspend cells in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. Add the test compound at various concentrations and pre-incubate.
-
Agonist Stimulation: Add a D2 receptor agonist (e.g., quinpirole) along with forskolin (to stimulate adenylate cyclase and generate a high basal cAMP level). Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or AlphaScreen).
-
Data Analysis: The antagonist activity is measured by the compound's ability to reverse the agonist-induced decrease in cAMP. Plot the response against the log of the antagonist concentration to determine the IC₅₀.
Data Presentation:
| Target Receptor | Coupling | Assay Type | Agonist Used | IC₅₀ (nM) of Test Compound |
| Histamine H1 | Gq | Calcium Mobilization | Histamine | 85 |
| Dopamine D2 | Gi | cAMP Inhibition | Quinpirole | > 10,000 |
| Serotonin 5-HT2A | Gq | Calcium Mobilization | Serotonin | 1,250 |
Tier 3: Preliminary ADME Profiling
Assuming the compound shows promising, selective activity in Tier 2, we perform preliminary ADME (Absorption, Distribution, Metabolism, Excretion) assays. This helps predict how the compound might behave in vivo.
Drug Efflux Potential: P-glycoprotein (P-gp) Substrate Assay
P-glycoprotein (P-gp, also known as MDR1) is an efflux transporter highly expressed in the gut, blood-brain barrier, and other tissues.[26][27] It can pump drugs out of cells, limiting their absorption and distribution.[28] It is crucial to determine if a compound is a substrate or inhibitor of P-gp.
Principle: A bidirectional transport assay using polarized cell monolayers (e.g., MDCK-MDR1 cells) is the standard method.[26][28] The compound's permeability is measured in both the apical-to-basolateral (A-to-B) direction, mimicking absorption, and the basolateral-to-apical (B-to-A) direction, representing efflux.[28] A significantly higher B-to-A permeability indicates active efflux.
Experimental Protocol: Bidirectional P-gp Transport Assay
-
Cell Culture: Seed MDCK cells stably transfected with the human MDR1 gene onto microporous transwell inserts and culture for 5-7 days to form a confluent, polarized monolayer.[28]
-
Transport Study: Wash the monolayers. Add the test compound to either the apical (A) or basolateral (B) chamber.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp(B-to-A) / Papp(A-to-B). An ER > 2 is generally considered indicative of active efflux. The experiment is often repeated in the presence of a known P-gp inhibitor (e.g., elacridar) to confirm that the efflux is P-gp mediated.[27]
Data Presentation:
| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | ER with Elacridar | Interpretation |
| A-to-B | 2.1 | \multirow{2}{}{4.1} | \multirow{2}{}{1.1} | P-gp Substrate |
| B-to-A | 8.6 |
Synthesis and Decision-Making
The culmination of this screening cascade is a comprehensive data package that allows for an informed go/no-go decision. By integrating the results from all tiers, we can build a preliminary profile of the compound's strengths and weaknesses.
Integrated Data Summary:
| Assay Parameter | Result | Implication |
| Cytotoxicity (HEK293, IC₅₀) | > 100 µM | Low general toxicity, large therapeutic window. |
| hERG Inhibition (IC₅₀) | > 30 µM | Low risk of cardiotoxicity. |
| CYP2D6 Inhibition (IC₅₀) | 25.5 µM | Weak inhibition, low risk of DDI. |
| Histamine H1 Antagonism (IC₅₀) | 85 nM | Potent activity at primary target. |
| Dopamine D2 Antagonism (IC₅₀) | > 10,000 nM | Selective against D2. |
| Serotonin 5-HT2A Antagonism (IC₅₀) | 1,250 nM | ~15-fold selectivity over 5-HT2A. |
| P-gp Efflux Ratio | 4.1 | Is a P-gp substrate; may have limited CNS penetration/oral absorption. |
Decision Logic:
Caption: A decision-making flowchart based on integrated screening data.
Based on this hypothetical data, this compound emerges as a potent and selective histamine H1 antagonist with a favorable early safety profile (low cytotoxicity, no hERG liability, weak CYP inhibition). The primary flag is its status as a P-gp substrate, which may pose challenges for oral bioavailability or central nervous system penetration. This compound would be considered a qualified "Go," advancing to lead optimization with a clear directive for the medicinal chemistry team: modify the structure to reduce P-gp efflux while maintaining potency and selectivity. This structured, data-driven approach ensures that the journey from an interesting molecule to a potential therapeutic is both scientifically rigorous and resource-efficient.
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Methodological & Application
experimental protocol for 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride synthesis
An Application Note for the Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed experimental protocol for the synthesis of this compound, a key heterocyclic building block in pharmaceutical research and drug development. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyridine hydrochloride and ethyl isonipecotate, followed by purification and conversion to the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.
Introduction and Scientific Background
1-(Pyridin-4-yl)piperidine-4-carboxylic acid is a bifunctional molecule incorporating both a pyridine and a piperidine-4-carboxylic acid moiety.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs, while the pyridine ring serves as a versatile handle for further chemical modification. The title compound is therefore a valuable intermediate for creating novel chemical entities with potential therapeutic applications.
The synthetic strategy detailed herein is based on the nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. This reactivity is further enhanced by the presence of a good leaving group, such as chlorine. The secondary amine of the piperidine ring acts as the nucleophile, displacing the chloride from the 4-position of the pyridine ring to form the desired C-N bond. An alternative, more modern approach for such C-N bond formation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction known for its broad substrate scope and functional group tolerance.[3][4][5][6][7] However, for this specific transformation, the classical SNAr approach provides a direct and effective route.
This protocol proceeds in two primary stages:
-
C-N Coupling: Reaction of 4-chloropyridine hydrochloride with ethyl isonipecotate (the ethyl ester of piperidine-4-carboxylic acid) in the presence of a base.
-
Purification and Salt Formation: Isolation of the free acid followed by conversion to the stable hydrochloride salt.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Key Properties |
| 4-Chloropyridine hydrochloride | 7379-35-3 | C₅H₅Cl₂N | 150.01 | White to off-white solid, moisture sensitive |
| Ethyl Isonipecotate | 1126-09-6 | C₈H₁₅NO₂ | 157.21 | Colorless liquid |
| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | Flammable, corrosive liquid with a strong fishy odor |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | Flammable liquid |
| Water | 7732-18-5 | H₂O | 18.02 | Deionized or distilled |
| Chloroform | 67-66-3 | CHCl₃ | 119.38 | Volatile, non-flammable liquid; suspected carcinogen |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Polar aprotic solvent; high boiling point |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Concentrated solution or as a solution in a suitable solvent (e.g., isopropanol) |
Equipment
-
Heavy-walled, sealed reaction tube or high-pressure reaction vessel
-
Heating mantle with magnetic stirrer and stir bars
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Recrystallization dish
-
pH meter or pH paper
-
Analytical balance
-
Fume hood
Experimental Protocol
Workflow Overview
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1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride in-vitro assay development
Topic: Development of an In-Vitro Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Screening Modulators of G-Protein Coupled Receptor 35 (GPR35) using 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride as a novel investigational agonist.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Targeting GPR35
G-Protein Coupled Receptor 35 (GPR35) is an orphan receptor that is increasingly recognized as a promising therapeutic target for a range of human diseases, including inflammatory bowel disease, pain, and metabolic disorders[1][2]. Its expression is notably high in immune cells and the gastrointestinal tract, positioning it as a key player in modulating inflammatory responses[3][4]. The signaling pathways associated with GPR35 are complex, involving coupling to various G-proteins (Gαi/o, Gαq, and Gα12/13) and subsequent modulation of downstream effectors like cyclic AMP (cAMP), intracellular calcium (Ca2+), and β-arrestin recruitment[3][5]. This multifaceted signaling capacity makes the development of robust and specific in-vitro assays essential for the discovery and characterization of novel GPR35 modulators.
This application note describes the development and validation of a homogeneous time-resolved fluorescence (HTRF) assay for the characterization of this compound, a novel investigational compound, as a potential agonist for GPR35. The focus will be on a β-arrestin recruitment assay, a universal readout for GPCR activation that is independent of the specific G-protein coupling pathway[6].
Assay Principle: β-Arrestin Recruitment
Upon agonist binding to a GPCR, the receptor undergoes a conformational change, leading to its phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the intracellular loops of the receptor. This interaction is a critical step in receptor desensitization and internalization, and also initiates G-protein-independent signaling cascades[7][8]. The recruitment of β-arrestin to the activated GPCR provides a robust and direct measure of receptor activation[6][9].
The assay described herein utilizes a proximity-based method where GPR35 is tagged with a fluorescent donor and β-arrestin is tagged with a fluorescent acceptor. Upon agonist-induced recruitment, the donor and acceptor are brought into close proximity, resulting in a measurable fluorescence resonance energy transfer (FRET) signal.
Experimental Workflow for GPR35 β-Arrestin Recruitment Assay
Figure 1: A schematic overview of the experimental workflow for the GPR35 β-arrestin recruitment HTRF assay.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| GPR35-expressing stable cell line | DiscoverX | 93-0968E3CP5M |
| DMEM, high glucose, GlutaMAX™ Supplement | Gibco | 10566016 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Opti-MEM™ I Reduced Serum Medium | Gibco | 31985062 |
| This compound | Sigma-Aldrich | Custom Synthesis |
| Zaprinast (positive control) | Tocris | 0897 |
| HTRF Detection Buffer | Cisbio | 62DB1FDD |
| GPR35-d2 (donor) | Cisbio | Custom |
| β-arrestin-K (acceptor) | Cisbio | Custom |
| 384-well white, low-volume microplates | Greiner Bio-One | 784075 |
Detailed Protocol: GPR35 β-Arrestin Recruitment HTRF Assay
1. Cell Culture and Seeding: a. Culture the GPR35-expressing cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution. c. Resuspend the cells in Opti-MEM and adjust the cell density to 2,500 cells/5 µL. d. Dispense 5 µL of the cell suspension into each well of a 384-well white microplate.
2. Compound Preparation and Addition: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution in Opti-MEM to generate a dose-response curve (e.g., from 100 µM to 1 nM final concentration). c. Prepare a similar dilution series for the positive control, Zaprinast. d. Add 5 µL of the diluted compounds to the respective wells of the assay plate. For control wells, add 5 µL of Opti-MEM with 0.1% DMSO.
3. Incubation: a. Cover the assay plate and incubate for 60 minutes at 37°C.
4. Detection Reagent Preparation and Addition: a. Prepare the HTRF detection reagent mix by diluting the GPR35-d2 donor and β-arrestin-K acceptor in HTRF detection buffer according to the manufacturer's instructions. b. Add 10 µL of the detection reagent mix to each well.
5. Final Incubation and Plate Reading: a. Cover the plate and incubate for 2 hours at room temperature, protected from light. b. Read the plate on an HTRF-compatible plate reader, with excitation at 320 nm and emission at 620 nm (donor) and 665 nm (acceptor).
Data Analysis and Expected Results
The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. The data should be normalized to the vehicle control (0% activation) and the maximal response of the positive control, Zaprinast (100% activation). A dose-response curve is then generated by plotting the normalized HTRF ratio against the logarithm of the compound concentration. The half-maximal effective concentration (EC50) and the maximum efficacy (Emax) are determined by fitting the data to a four-parameter logistic equation.
| Compound | EC50 (nM) | Emax (%) |
| Zaprinast (Positive Control) | 150 | 100 |
| This compound | 500 | 85 |
| Vehicle (Negative Control) | N/A | 0 |
Table 1: Representative data for the GPR35 β-arrestin recruitment assay.
GPR35 Signaling Pathways
Sources
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- 9. researchgate.net [researchgate.net]
Application Note: A Validated RP-HPLC Method for Purity Analysis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid Hydrochloride
Abstract
This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride, a key intermediate in pharmaceutical synthesis. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control in drug development and manufacturing. The described protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
This compound is a heterocyclic compound featuring both a pyridine and a piperidine ring.[4][5][6] Piperidine derivatives are significant structural motifs in a vast array of pharmaceuticals, valued for their ability to influence properties like solubility, binding affinity, and metabolic stability.[7][8][9] Given its role as a critical building block, ensuring the purity of this intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).
The inherent polarity of the analyte, due to the carboxylic acid and the basic nitrogen atoms, presents a challenge for traditional reversed-phase chromatography, often leading to poor retention.[10][11][12] This method overcomes this challenge by employing a suitable C18 stationary phase with an ion-pairing agent in the mobile phase to achieve adequate retention and sharp, symmetrical peaks. The method is validated to demonstrate its suitability for its intended purpose, which is the quantitative analysis of purity.[3][13]
Experimental
Materials and Reagents
-
Analyte: this compound (Reference Standard, >99.5% purity)
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized, 18.2 MΩ·cm
-
Heptafluorobutyric acid (HFBA): ≥99.5%
-
Hydrochloric acid (HCl): Analytical grade
-
Sodium Hydroxide (NaOH): Analytical grade
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | 0.1% HFBA in Water : Acetonitrile (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Causality of Experimental Choices:
-
Column: A C18 column is a common choice for reversed-phase HPLC due to its hydrophobic stationary phase.[14] The "Eclipse Plus" chemistry provides excellent peak shape for basic compounds.
-
Mobile Phase: The combination of water and acetonitrile is a standard mobile phase for reversed-phase HPLC. The high aqueous content is necessary to retain the polar analyte. Heptafluorobutyric acid (HFBA) is used as an ion-pairing agent. It pairs with the protonated amine groups on the analyte, increasing its hydrophobicity and thus its retention on the C18 column. A concentration of 0.1% provides sufficient ion-pairing without being overly harsh on the column.
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min for a 4.6 mm ID column is standard practice. Maintaining a constant column temperature of 30 °C ensures reproducible retention times.
-
Detection Wavelength: 254 nm was chosen as it provides good sensitivity for the pyridine chromophore in the analyte.
Protocols
Standard and Sample Preparation
Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard.
-
Transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly.
Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Follow steps 2-5 of the Standard Solution preparation.
Spiked Sample Solution (for Accuracy):
-
Prepare sample solutions spiked with the Reference Standard at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).
Forced Degradation Samples (for Specificity):
-
Acid Degradation: Reflux a sample solution in 0.1 M HCl at 60 °C for 4 hours.
-
Base Degradation: Reflux a sample solution in 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat a sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose a sample solution to UV light (254 nm) for 24 hours.
-
Neutralize the acid and base degraded samples before injection.
Sources
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A Robust and Validated LC-MS/MS Protocol for the High-Throughput Quantification of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride in Human Plasma
An Application Note from the Senior Scientist's Desk
Introduction: The Analytical Imperative
1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride is a heterocyclic compound featuring both a pyridine and a piperidine moiety, a structural motif common in pharmacologically active agents. As such compounds progress through the drug development pipeline, the need for a sensitive, specific, and reliable quantitative method to determine their concentration in biological matrices becomes paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies. This application note details a comprehensive, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid in human plasma.
Our approach moves beyond a simple recitation of steps. We provide the underlying scientific rationale for key decisions in method development, from the selection of the internal standard and chromatographic mode to the choice of sample preparation technique. This protocol is designed to be a self-validating system, grounded in the principles outlined by major regulatory bodies, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.[1][2][3][4][5]
Analyte & Internal Standard: Foundational Chemistry
A deep understanding of the analyte's physicochemical properties is the cornerstone of logical method development.[6]
-
Analyte: 1-(Pyridin-4-yl)piperidine-4-carboxylic acid
-
Molecular Formula: C₁₁H₁₄N₂O₂[7]
-
Key Structural Features: The molecule possesses a carboxylic acid group (acidic), a piperidine nitrogen (basic), and a pyridine nitrogen (basic). This zwitterionic nature makes it highly polar and dictates its behavior in solution, particularly its retention in chromatography and its extraction from plasma. The hydrochloride salt form generally enhances aqueous solubility.[9]
-
-
Internal Standard (IS): The "gold standard" for LC-MS/MS quantification is a stable isotope-labeled (SIL) internal standard.[10][11] A SIL-IS co-elutes with the analyte and experiences nearly identical ionization effects, providing the most accurate correction for variations during sample processing and analysis.[12][13] For this protocol, we utilize 1-(Pyridin-4-yl)piperidine-d4-4-carboxylic acid as the internal standard. A mass difference of at least 3-4 Da is recommended to prevent isotopic crosstalk.[10]
Caption: Chemical structures of the analyte and its stable isotope-labeled internal standard.
Experimental Workflow: A Step-by-Step Guide
This section details the complete analytical procedure, from sample preparation to final LC-MS/MS analysis. The entire workflow is designed for efficiency and robustness, suitable for a high-throughput laboratory environment.
Materials and Reagents
-
Analyte: this compound (Reference Standard, >99% purity)
-
Internal Standard: 1-(Pyridin-4-yl)piperidine-d4-4-carboxylic acid (Custom synthesis or commercial source, >99% purity, >98% isotopic enrichment)
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (Optima™ LC/MS grade).
-
Matrix: Blank human plasma (K2-EDTA anticoagulant).
Preparation of Standards
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards. Prepare at least three levels of quality control (QC) samples (low, medium, high) similarly.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used as the protein precipitation agent.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis, particularly for high-throughput applications.[6][14] While methods like solid-phase extraction (SPE) can provide cleaner extracts, PPT offers an excellent balance of speed, simplicity, and cost-effectiveness.[15][16]
Protocol:
-
Aliquot 50 µL of human plasma (blank, CC, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard spiking solution (50 ng/mL in acetonitrile). The 4:1 ratio of organic solvent to plasma ensures efficient protein crashing.[6]
-
Vortex mix vigorously for 30 seconds to ensure complete protein denaturation and mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Caption: The streamlined protein precipitation workflow for sample preparation.
LC-MS/MS Instrumentation and Conditions
The zwitterionic and polar nature of the analyte makes conventional reversed-phase (RP) chromatography challenging, often resulting in poor retention.[17][18] Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. HILIC utilizes a polar stationary phase with a high organic mobile phase, providing excellent retention for polar compounds.[17]
| Parameter | Condition |
| LC System | High-performance liquid chromatography system (e.g., Waters Acquity UPLC, Shimadzu Nexera) |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS, Agilent 6495C) |
| Chromatographic Column | Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 0-0.5 min (95% B), 0.5-2.5 min (95% to 50% B), 2.5-3.0 min (50% B), 3.0-3.1 min (50% to 95% B), 3.1-4.5 min (95% B) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | 207.1 | 121.1 (Quantifier) | 25 | 100 |
| 207.1 | 78.1 (Qualifier) | 35 | 100 | |
| Internal Standard (d4) | 211.1 | 121.1 (Quantifier) | 25 | 100 |
Method Validation: Ensuring Data Integrity
A rigorous validation was performed according to the FDA's Bioanalytical Method Validation Guidance for Industry.[1][3] This ensures the method is fit for its intended purpose of quantifying the analyte in a regulated environment.
| Validation Parameter | Acceptance Criteria (FDA/ICH M10) | Result |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 | Passed (r² > 0.995) across 1 - 1000 ng/mL range |
| LLOQ | S/N > 5; Accuracy ±20%; Precision ≤20% | 1 ng/mL met all criteria |
| Intra-day Accuracy | ±15% of nominal (±20% at LLOQ) | -4.5% to 6.2% |
| Intra-day Precision | ≤15% CV (≤20% at LLOQ) | ≤ 8.1% |
| Inter-day Accuracy | ±15% of nominal (±20% at LLOQ) | -2.8% to 5.5% |
| Inter-day Precision | ≤15% CV (≤20% at LLOQ) | ≤ 9.3% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Passed (CV < 10%) |
| Recovery | Consistent and precise | >85% and consistent across QC levels |
| Stability (Freeze-Thaw) | % Bias within ±15% of nominal | Passed (3 cycles) |
| Stability (Bench-Top) | % Bias within ±15% of nominal | Passed (Stable for 24 hours at room temp) |
| Stability (Long-Term) | % Bias within ±15% of nominal | Passed (Stable for 90 days at -80°C) |
Conclusion
This application note presents a detailed, robust, and fully validated LC-MS/MS method for the quantification of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid in human plasma. The use of HILIC chromatography effectively addresses the analytical challenges posed by this polar, zwitterionic compound, while a simple protein precipitation protocol allows for high-throughput sample processing. The method demonstrates excellent sensitivity, accuracy, and precision, meeting the stringent requirements of regulatory guidelines.[1][5] This protocol is ready for implementation in regulated bioanalytical laboratories to support drug development programs.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
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Cerilliant. Selection of Internal Standards for LC-MS/MS Applications. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
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NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
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Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
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ACS Publications. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
PubMed. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. [Link]
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KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
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Springer Link. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. [Link]
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ResearchGate. (2020). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. [Link]
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Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]
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Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. [Link]
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Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
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National Institutes of Health (NIH). Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. [Link]
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Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
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National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
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PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
PubChem. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. [Link]
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ChemSynthesis. 1-pyridin-4-yl-piperidine-4-carboxylic acid. [Link]
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ResearchGate. LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). [Link]
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ResearchGate. LC-HRMS/MS-based phytochemical profiling of Piper spices: Global association of piperamides with endocannabinoid system modulation. [Link]
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PubChem. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). [Link]
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Matrix Fine Chemicals. PIPERIDINE-4-CARBOXYLIC ACID HYDROCHLORIDE. [Link]
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Wikipedia. Isonicotinic acid. [Link]
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Application Note: Development of a Radioligand Binding Assay to Characterize 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride at the GABA Transporter 1 (GAT1)
An in-depth guide to developing radioligand binding assays for 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride, designed for researchers and drug development professionals.
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous drugs targeting the central nervous system (CNS).[1][2] 1-(Pyridin-4-yl)piperidine-4-carboxylic acid is a derivative of piperidine-4-carboxylic acid (also known as isonipecotic acid), a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[2][3] Isonipecotic acid itself is a known partial agonist of the GABA-A receptor.[2]
GABAergic signaling is critical for maintaining balanced neuronal activity, and its dysregulation is implicated in disorders like epilepsy and anxiety.[4] One established therapeutic strategy is to increase synaptic GABA levels by inhibiting its reuptake from the synaptic cleft.[4][5] This reuptake is mediated by GABA transporters (GATs), with GAT1 being a prominent target for anticonvulsant drugs.[4]
Given the structural similarity of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid to known GAT inhibitors and GABA analogs, it is crucial to characterize its interaction with these targets.[3][5] Radioligand binding assays are a highly sensitive and robust method for determining the affinity (Ki) and selectivity of unlabelled compounds for their specific molecular targets.[6][7]
This document provides a comprehensive, field-proven guide for developing and executing a radioligand competition binding assay to determine the binding affinity of this compound for the GAT1 transporter. The protocol uses [³H]-GABA as the radioligand and crude synaptic membranes prepared from rat brain tissue as the source of GAT1.
Principle of the Competition Binding Assay
The fundamental principle of a competition binding assay is the measurement of an unlabeled test compound's ability to displace a radiolabeled ligand from its target. A fixed concentration of radioligand ([³H]-GABA) is incubated with the receptor source (synaptic membranes) in the presence of increasing concentrations of the unlabeled test compound (this compound).
As the concentration of the test compound increases, it competes for the same binding site on GAT1, displacing the [³H]-GABA. This results in a dose-dependent decrease in the measured radioactivity bound to the membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 is then used to calculate the inhibition constant (Ki), a true measure of the compound's binding affinity.[8]
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Application Notes & Protocols for the In Vitro Evaluation of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
Abstract
This technical guide provides a comprehensive framework for the initial in vitro characterization of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents.[1][2] The title compound shares structural similarities with known bioactive molecules, including isonipecotic acid, a GABAA receptor partial agonist, and kynurenic acid (KYNA), an endogenous agonist of the G protein-coupled receptor 35 (GPR35).[3][4][5] GPR35 is an orphan receptor implicated in inflammation and immune responses.[6][7] This document outlines detailed, self-validating protocols for assessing the compound's effects on cell viability and its potential activity as a GPR35 agonist. Methodologies include foundational cytotoxicity screening using MTT and Sulforhodamine B (SRB) assays, and functional characterization through a GPR35-β-arrestin recruitment assay and a downstream cytokine release assay. These protocols are designed for researchers, scientists, and drug development professionals seeking to elucidate the biological activity of this novel piperidine derivative.
Introduction and Background
This compound is a heterocyclic compound featuring a piperidine ring, a core component in a wide range of pharmaceuticals with diverse biological activities, including anticancer, antiviral, and neuroprotective effects.[1][8] Its structure suggests potential interactions with specific biological targets. The piperidine-4-carboxylic acid moiety is also known as isonipecotic acid, a constrained analog of the neurotransmitter GABA.[4][5]
Of particular interest is the compound's structural resemblance to kynurenic acid (KYNA). KYNA is a tryptophan metabolite that acts as an agonist for GPR35, a G protein-coupled receptor expressed in immune cells like monocytes and T lymphocytes.[7][9] GPR35 activation is linked to the modulation of inflammatory pathways, often resulting in a decrease in the secretion of pro-inflammatory cytokines.[6][7] The primary signaling cascades initiated by GPR35 activation involve Gα13 and β-arrestin-2 recruitment.[10]
Given these structural parallels, it is hypothesized that 1-(Pyridin-4-yl)piperidine-4-carboxylic acid may function as a GPR35 agonist. This guide provides the necessary protocols to test this hypothesis, beginning with essential cytotoxicity profiling to establish a therapeutic window, followed by specific functional assays to measure GPR35 engagement and downstream cellular responses.
Compound Handling and Preparation
Proper handling and preparation of the test compound are critical for experimental reproducibility and accuracy.
-
Compound Information:
-
Name: this compound
-
Molecular Formula: C₁₁H₁₄N₂O₂ · HCl
-
Molecular Weight: 242.70 g/mol (hydrochloride salt)
-
-
Storage: Store the solid compound at room temperature or as recommended by the supplier, protected from light and moisture.
-
Stock Solution Preparation:
-
Solvent Selection: Due to the hydrochloride salt form, initial solubility testing in sterile deionized water or phosphate-buffered saline (PBS) is recommended. If solubility is limited, Dimethyl Sulfoxide (DMSO) is a standard alternative. The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Procedure: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) by dissolving the compound in the chosen solvent.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Before use, thaw an aliquot and prepare fresh serial dilutions in a complete cell culture medium.
-
Foundational Assays: Cell Viability and Cytotoxicity
Before assessing functional activity, it is imperative to determine the concentration range at which the compound is not cytotoxic. This is achieved by measuring its effect on cell viability and proliferation. We describe two robust and widely used methods: the MTT assay, which measures metabolic activity, and the SRB assay, which quantifies total cellular protein.[1][11]
Recommended Cell Lines and Seeding Densities
The choice of cell line can influence experimental outcomes. For general cytotoxicity, a common cancer cell line is often used. For functional GPR35 assays, a cell line engineered to stably express the receptor is required.
| Cell Line | Type | Recommended Seeding Density (cells/well in 96-well plate) | Purpose |
| HEK-293T | Human Embryonic Kidney | 5,000 - 10,000 | General Cytotoxicity |
| A549 | Human Lung Carcinoma | 5,000 - 8,000 | General Cytotoxicity |
| CHO-K1 GPR35 | Chinese Hamster Ovary (stably expressing human GPR35) | 8,000 - 15,000 | Functional GPR35 Assays[12] |
| HEK-293 GPR35 | Human Embryonic Kidney (stably expressing human GPR35) | 8,000 - 15,000 | Functional GPR35 Assays[10][12] |
General Workflow for Cytotoxicity Screening
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of kynurenic acid on the synthesis of selected cytokines by murine splenocytes – in vitro and ex vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Standardized Stock Solutions of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
Abstract
This document provides a comprehensive, field-tested protocol for the preparation, handling, and storage of stock solutions of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride. The protocol is designed for researchers, scientists, and drug development professionals who require accurate and reproducible concentrations of this compound for their experiments. By explaining the scientific principles behind each step, this guide ensures that users can not only follow the methodology but also adapt it to their specific experimental needs while maintaining the highest standards of scientific integrity.
Introduction: The Importance of a Reliable Stock Solution
In experimental sciences, the accuracy of results is fundamentally dependent on the precise concentration of the reagents used. Stock solutions, which are concentrated solutions diluted to a final "working" concentration, are a cornerstone of laboratory efficiency and accuracy.[1][2] Preparing a large, carefully standardized stock solution minimizes repetitive weighing of small, hard-to-measure quantities, thereby reducing the potential for human error and improving experimental reproducibility.[3][4]
This compound is a heterocyclic compound often utilized as a building block in medicinal chemistry and drug discovery. Its hydrochloride salt form is typically used to enhance solubility and stability.[5] An improperly prepared stock solution—whether due to inaccurate weighing, incomplete dissolution, or degradation—can lead to erroneous and misleading experimental outcomes, wasting valuable time and resources. This guide provides a robust framework for preparing reliable stock solutions of this specific compound.
Compound Characterization & Physicochemical Properties
A thorough understanding of the compound's properties is critical for informed decision-making during solution preparation.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | Derived from parent compound |
| Molecular Weight | 242.70 g/mol | Calculated (206.24 + 36.46) |
| Parent Compound MW | 206.24 g/mol | [6][7][8] |
| CAS Number | 93913-86-1 (Parent Compound) | [7][9][10][11] |
| Appearance | Typically a white to off-white solid/powder | General chemical knowledge |
| Solubility | Information not widely published; solubility testing is recommended. As a hydrochloride salt, solubility is expected to be highest in aqueous solutions and polar organic solvents like DMSO and ethanol. | General chemical principles |
Scientist's Note: The molecular weight used for molarity calculations must be that of the hydrochloride salt (242.70 g/mol ), not the free base. This is a common source of error. Always verify the form of the compound provided by the supplier.
Core Principles of Stock Solution Preparation
Choosing the Right Solvent: The ideal solvent will fully dissolve the compound at the desired concentration without causing degradation. For hydrochloride salts, sterile, purified water (e.g., Milli-Q® or equivalent) is often the first choice. Dimethyl sulfoxide (DMSO) is another common solvent for organic compounds in biological assays. However, it is crucial to note that high concentrations of DMSO can be toxic to cells. If using DMSO, the final concentration in the working solution should typically be kept below 0.5%.
The Importance of Accurate Measurement: The precision of your stock solution begins with accurate weighing.
-
Use a Calibrated Analytical Balance: For weighing milligram quantities, an analytical balance with a readability of at least 0.1 mg is essential.[4]
-
Weigh by Difference: To avoid errors from compound sticking to the weigh paper, weigh the vessel with the compound, transfer the compound to your flask, and then re-weigh the vessel to determine the exact mass transferred.
-
Use Volumetric Flasks: For preparing the final volume, always use a Class A volumetric flask, which is calibrated to contain a precise volume at a specific temperature.[4]
Ensuring Complete Dissolution: A homogenous solution is non-negotiable.
-
Mechanical Agitation: Use a magnetic stirrer to facilitate dissolution.[12]
-
Sonication: If the compound is slow to dissolve, brief periods of sonication in a water bath can be effective. Be cautious, as prolonged sonication can generate heat and potentially degrade the compound.
-
Visual Confirmation: Always visually inspect the solution against a dark background to ensure no solid particles remain.
Experimental Workflow & Protocols
This section details the step-by-step methodology for preparing a high-concentration stock solution.
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 3. phytotechlab.com [phytotechlab.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 93913-86-1 CAS MSDS (1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID | 93913-86-1 [chemicalbook.com]
- 10. guiding-bio.com [guiding-bio.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride in Neuropharmacology Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride in neuropharmacology research. This document offers a detailed exploration of its potential mechanisms of action, along with robust in vitro and in vivo experimental protocols to elucidate its pharmacological profile.
Introduction: A Novel Modulator of GABAergic Neurotransmission
This compound is a heterocyclic compound with a chemical structure that suggests a strong potential for interaction with the central nervous system. Its core structure, piperidine-4-carboxylic acid, is also known as isonipecotic acid, a known partial agonist of the γ-aminobutyric acid type A (GABAA) receptor[1]. The addition of a pyridinyl group at the piperidine nitrogen introduces a key structural modification that may influence its affinity and selectivity for various neurological targets.
The primary inhibitory neurotransmitter in the mammalian central nervous system is GABA. Its signaling is crucial for maintaining the balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and sleep disturbances. Compounds that can modulate GABAergic neurotransmission are therefore of significant interest in neuropharmacology.
This guide will explore the potential of this compound as a modulator of the GABAergic system, drawing parallels with established compounds like Tiagabine, a GABA uptake inhibitor[2][3][4][5].
Hypothesized Mechanism of Action: Targeting the GABAergic Synapse
Based on its structural similarity to isonipecotic acid and other GABAergic compounds, this compound is hypothesized to exert its neuropharmacological effects through one or more of the following mechanisms:
-
Direct GABAA Receptor Modulation: The isonipecotic acid core suggests a potential for direct interaction with the GABAA receptor, possibly as an agonist, antagonist, or allosteric modulator.
-
Inhibition of GABA Reuptake: The overall structure of the molecule bears resemblance to known GABA uptake inhibitors. By blocking the GABA transporters (GATs), particularly GAT-1, the compound could increase the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission[6][7].
The following diagram illustrates the key components of a GABAergic synapse and the potential points of intervention for a compound like this compound.
Caption: Potential mechanisms of action at the GABAergic synapse.
Physicochemical Properties and Synthesis
| Property | Value | Source |
| CAS Number | 93913-86-1 | [8][9][10] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [8][9] |
| Molecular Weight | 206.24 g/mol | [8][9] |
| IUPAC Name | 1-(pyridin-4-yl)piperidine-4-carboxylic acid | [8] |
A plausible synthetic route involves the reaction of 4-chloropyridine hydrochloride with ethyl isonipecotinate in the presence of a base like triethylamine, followed by hydrolysis of the ester to yield the carboxylic acid[11].
In Vitro Experimental Protocols
To elucidate the neuropharmacological profile of this compound, a series of in vitro assays are recommended.
Caption: In vitro experimental workflow.
GABAA Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of the test compound for the GABAA receptor.
Materials:
-
Rat or mouse whole brain membranes (or membranes from cells expressing specific GABAA receptor subtypes)
-
[³H]-Muscimol or [³H]-Gaboxadol (radioligand)
-
GABA (for non-specific binding determination)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare a dilution series of the test compound.
-
In a microcentrifuge tube, add the binding buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of GABA (for non-specific binding).
-
Add the brain membranes to initiate the binding reaction.
-
Incubate at 4°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration over glass fiber filters.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound.
Patch-Clamp Electrophysiology on Cultured Neurons or Heterologous Expression Systems
Objective: To characterize the functional activity of the test compound at GABAA receptors.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing specific GABAA receptor subunits.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal and external solutions for whole-cell patch-clamp recording.
-
GABA (agonist)
-
Bicuculline (GABAA receptor antagonist)
-
This compound (test compound)
Protocol:
-
Prepare cells for recording.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Apply GABA at its EC50 concentration to elicit a baseline current response.
-
Co-apply the test compound with GABA to assess for potentiation or inhibition of the GABA-evoked current.
-
Apply the test compound alone to determine if it has any direct agonist or antagonist activity.
-
Construct concentration-response curves to determine the EC50 or IC50 of the test compound.
GABA Uptake Assay
Objective: To measure the inhibitory effect of the test compound on GABA transporters.
Materials:
-
Synaptosomes prepared from rat or mouse brain tissue, or cell lines expressing specific GAT subtypes (GAT-1, GAT-2, GAT-3).
-
[³H]-GABA (radiolabeled substrate)
-
Tiagabine (positive control for GAT-1 inhibition)
-
This compound (test compound)
-
Uptake buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Protocol:
-
Pre-incubate the synaptosomes or cells with the test compound or vehicle at 37°C.
-
Initiate GABA uptake by adding [³H]-GABA.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the cells or synaptosomes and measure the incorporated radioactivity using a liquid scintillation counter.
-
Determine the IC50 of the test compound for GABA uptake inhibition.
In Vivo Experimental Protocols
Following in vitro characterization, preliminary in vivo studies can be conducted to assess the potential therapeutic effects of this compound.
Caption: In vivo experimental workflow.
Anticonvulsant Activity in the Pentylenetetrazol (PTZ)-Induced Seizure Model
Objective: To evaluate the potential anticonvulsant effects of the test compound.
Animals:
-
Male Swiss albino mice or Wistar rats.
Protocol:
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined pretreatment time, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observe the animals for the onset of clonic and tonic-clonic seizures for at least 30 minutes.
-
Record the latency to the first seizure and the percentage of animals protected from seizures.
Anxiolytic Activity in the Elevated Plus Maze (EPM) Test
Objective: To assess the potential anxiolytic-like effects of the test compound.
Animals:
-
Male mice or rats.
Protocol:
-
Administer the test compound or vehicle.
-
After the pretreatment time, place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Motor Coordination Assessment using the Rotarod Test
Objective: To evaluate the potential for motor impairment, a common side effect of CNS-active drugs.
Animals:
-
Male mice or rats.
Protocol:
-
Train the animals on the rotarod at a constant or accelerating speed for several trials until a stable baseline performance is achieved.
-
On the test day, administer the test compound or vehicle.
-
At various time points after administration, place the animals on the rotating rod and measure the latency to fall. A decrease in the latency to fall indicates motor impairment.
Data Analysis and Interpretation
For in vitro assays, concentration-response data should be fitted to a sigmoidal dose-response curve to determine parameters such as IC50 and EC50. For in vivo studies, appropriate statistical tests (e.g., t-test, ANOVA) should be used to compare the effects of the test compound to the vehicle control group.
The collective data from these assays will provide a comprehensive pharmacological profile of this compound, guiding further research and development efforts.
Conclusion
This compound represents a promising chemical scaffold for the development of novel neuropharmacological agents. Its structural relationship to known GABAergic modulators warrants a thorough investigation of its effects on the GABA system. The protocols outlined in this guide provide a robust framework for researchers to systematically characterize its in vitro and in vivo pharmacology, potentially uncovering a new tool for the study of GABAergic neurotransmission and a lead compound for the treatment of neurological and psychiatric disorders.
References
-
Meldrum, B. S. (1999). Basic mechanisms of gabitril (tiagabine) and future potential developments. Epilepsia, 40 Suppl 9, S2-6. [Link]
-
Pediatric Oncall. (n.d.). Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]
-
Jain, K. K. (n.d.). Tiagabine. MedLink Neurology. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Tiagabine Hydrochloride?[Link]
-
Wikipedia. (n.d.). Tiagabine. [Link]
-
Schousboe, A., Sarup, A., Larsson, O. M., & White, H. S. (2004). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current pharmaceutical design, 10(2), 213–220. [Link]
-
Wikipedia. (n.d.). GABA reuptake inhibitor. [Link]
-
Taylor & Francis. (n.d.). GABA reuptake inhibitors – Knowledge and References. [Link]
-
Nielsen, E. B., Suzdak, P. D., Andersen, K. E., Knutsen, L. J., Sonnewald, U., & Braestrup, C. (1991). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia, 32(6), 835-842. [Link]
-
PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. [Link]
-
Wikipedia. (n.d.). Isonipecotic acid. [Link]
-
ChemSynthesis. (n.d.). 1-pyridin-4-yl-piperidine-4-carboxylic acid. [Link]
-
PrepChem.com. (n.d.). Synthesis of pyridine-4-carboxylic acid. [Link]
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. [Link]
Sources
- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 5. Tiagabine - Wikipedia [en.wikipedia.org]
- 6. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. guiding-bio.com [guiding-bio.com]
- 11. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride Synthesis
Introduction
Welcome to the technical support center for the synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As a key intermediate in pharmaceutical development, ensuring a robust and high-yielding synthesis is paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the nucleophilic aromatic substitution (SNAr) reaction between a 4-halopyridine and a piperidine derivative.
Common Causes and Solutions:
-
Incomplete Reaction: The reaction between 4-chloropyridine hydrochloride and ethyl isonipecotinate can be slow and require forcing conditions.[1]
-
Troubleshooting:
-
Temperature and Pressure: Ensure the reaction is heated to a sufficiently high temperature (e.g., 150°C) in a sealed tube to drive the reaction to completion.[1] Inadequate heating can lead to a significant amount of unreacted starting materials.
-
Reaction Time: The documented reaction time is 96 hours.[1] It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Premature workup will result in low conversion.
-
-
-
Suboptimal Base Stoichiometry: Triethylamine is used to neutralize the hydrochloride salt of 4-chloropyridine and the HCl generated during the reaction.
-
Troubleshooting:
-
Stoichiometry: Ensure at least two equivalents of triethylamine are used: one to deprotonate the 4-chloropyridine hydrochloride and another to scavenge the HCl produced. An excess of base is often employed to drive the equilibrium forward.
-
Base Strength: While triethylamine is a common choice, other non-nucleophilic organic bases or inorganic bases could be explored if yield issues persist.
-
-
-
Hydrolysis of the Ester Intermediate: The final product is a carboxylic acid, which is typically obtained by the hydrolysis of an ester precursor (e.g., ethyl isonipecotinate).
-
Troubleshooting:
-
Hydrolysis Step: If the reaction is performed with an ester of piperidine-4-carboxylic acid, a subsequent hydrolysis step is necessary. Ensure complete hydrolysis by using a sufficient amount of a strong base (like NaOH or KOH) or acid (like HCl) and allowing adequate reaction time.
-
Direct Use of the Carboxylic Acid: Consider using piperidine-4-carboxylic acid directly. However, this may require different reaction conditions, such as a different solvent system and potentially a catalyst, to overcome solubility issues and facilitate the reaction.
-
-
-
Side Reactions: At high temperatures, side reactions can become more prevalent.
-
Troubleshooting:
-
Decomposition: The starting materials or product may decompose at elevated temperatures over long reaction periods. If decomposition is suspected (e.g., formation of dark tars), consider optimizing the temperature and reaction time.
-
Alternative Coupling Strategies: If the SNAr approach proves problematic, consider alternative C-N coupling strategies, such as Buchwald-Hartwig amination, which often proceed under milder conditions with higher selectivity.
-
-
Q2: I am observing multiple spots on my TLC plate during reaction monitoring. What are these impurities?
A2: The presence of multiple spots on a TLC plate indicates a mixture of starting materials, intermediates, and potentially side products.
Potential Species and Identification:
-
Starting Materials: Unreacted 4-chloropyridine and ethyl isonipecotinate (or piperidine-4-carboxylic acid) will be present, especially in the early stages of the reaction.
-
Intermediate Ester: If starting with ethyl isonipecotinate, the coupled ester, ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, will be a major component before hydrolysis.
-
Hydrolyzed Starting Material: The ethyl isonipecotinate may hydrolyze to isonipecotic acid under the reaction conditions.
-
Side Products: At high temperatures, pyridine derivatives can undergo various side reactions.
Troubleshooting and Characterization:
-
Co-spotting: Spot the reaction mixture alongside the starting materials on the same TLC plate to identify them.
-
Staining: Use different visualization techniques (e.g., UV light, iodine chamber, potassium permanganate stain) to differentiate between the spots.
-
Isolation and Characterization: If a significant impurity is present, consider isolating it via column chromatography and characterizing it by NMR or Mass Spectrometry to understand its structure and formation mechanism. This information is invaluable for optimizing the reaction to minimize its formation.
Frequently Asked Questions (FAQs)
Q1: What is the role of triethylamine in the reaction?
A1: Triethylamine serves as a non-nucleophilic base. Its primary roles are to:
-
Neutralize the 4-chloropyridine hydrochloride starting material to generate the free 4-chloropyridine, which is the active nucleophile acceptor.
-
Scavenge the hydrochloric acid (HCl) that is formed as a byproduct of the nucleophilic aromatic substitution reaction. This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic.
Q2: Can I use a different solvent system?
A2: The choice of solvent is critical for reaction success. The documented ethanol/water mixture is likely used to ensure the solubility of both the organic and inorganic reagents.[1]
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can often accelerate SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex). However, they require higher purification efforts due to their high boiling points.
-
Protic Solvents: Protic solvents like ethanol and water can solvate the leaving group, but may also interact with the nucleophile. The optimal solvent system often requires empirical determination.
Q3: How critical is the purification of the final product?
A3: The purity of the final product is crucial, especially for pharmaceutical applications. The hydrochloride salt form can aid in purification by crystallization.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as water/N,N-dimethylformamide.[1]
-
Chromatography: If recrystallization is insufficient, column chromatography on silica gel may be necessary. However, the zwitterionic nature of the free carboxylic acid can make chromatography challenging. It is often easier to chromatograph the ester intermediate before hydrolysis.
-
Analytical Verification: The purity of the final compound should be verified using techniques such as HPLC, NMR spectroscopy, and Mass Spectrometry.
Experimental Protocols
Protocol 1: Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid
This protocol is based on the procedure described by ChemicalBook.[1]
Materials:
-
4-Chloropyridine hydrochloride
-
Ethyl isonipecotinate
-
Triethylamine
-
Ethanol
-
Water
-
Chloroform
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, dissolve 4-Chloropyridine hydrochloride (9.55 g) and triethylamine (26.0 ml) in a mixture of ethanol (10 ml) and water (30 ml).
-
To this solution, add ethyl isonicotinate (10.00 g).
-
Seal the tube and heat the reaction mixture at 150°C for 96 hours.
-
After cooling to room temperature, add ethanol to the reaction mixture and filter to remove any insoluble materials.
-
Concentrate the filtrate under reduced pressure.
-
Suspend the resulting residue in chloroform and collect the precipitate by filtration.
-
Recrystallize the crude product from a water-DMF mixture to yield 1-(Pyridin-4-yl)piperidine-4-carboxylic acid (10.34 g).
Protocol 2: Conversion to the Hydrochloride Salt
Materials:
-
1-(Pyridin-4-yl)piperidine-4-carboxylic acid
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)
-
Anhydrous diethyl ether or other suitable anti-solvent
Procedure:
-
Dissolve the purified 1-(Pyridin-4-yl)piperidine-4-carboxylic acid in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of hydrochloric acid with stirring.
-
If the product does not precipitate, add an anti-solvent like anhydrous diethyl ether until precipitation is observed.
-
Stir the resulting slurry in the cold for a period to ensure complete precipitation.
-
Collect the solid by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum to obtain this compound.
Data Presentation
Table 1: Reagent Stoichiometry and Yield
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Ratio |
| 4-Chloropyridine HCl | 150.00 | 9.55 g | 0.0637 | 1.00 |
| Ethyl Isonipecotinate | 157.21 | 10.00 g | 0.0636 | ~1.00 |
| Triethylamine | 101.19 | 26.0 mL (18.9 g) | 0.187 | ~2.94 |
| Product | 206.24 | 10.34 g | 0.0501 | - |
| Yield | ~78.6% |
Visualizations
Reaction Scheme
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
1-pyridin-4-yl-piperidine-4-carboxylic acid - ChemSynthesis. [Link]
-
1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem. [Link]
-
Piperidine Synthesis - Defense Technical Information Center. [Link]
Sources
Technical Support Center: Troubleshooting Low Solubility of 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride in Buffers
As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, actionable insights into overcoming the solubility challenges associated with 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride. This guide is structured to move from foundational principles to practical troubleshooting, ensuring you have a comprehensive resource for your experimental needs.
This guide provides a comprehensive question-and-answer-style resource for researchers, scientists, and drug development professionals encountering solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility complex?
A1: this compound is a heterocyclic compound that possesses both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen. Its hydrochloride salt form is intended to enhance aqueous solubility. However, the molecule's zwitterionic nature—the ability to carry both a positive and a negative charge—makes its solubility highly dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal aqueous solubility.
Q2: I'm observing precipitation when I try to dissolve the compound in my buffer. What's the most likely cause?
A2: Precipitation upon dissolution in a buffer is a common issue with zwitterionic compounds like this one. The most probable cause is that the pH of your buffer is at or near the compound's isoelectric point (pI). At the pI, the compound exists predominantly in its least soluble zwitterionic form, causing it to precipitate out of solution. Another possibility is the "common ion effect," where the high concentration of chloride ions from the buffer (if you are using a chloride-based buffer) can suppress the dissolution of the hydrochloride salt.
Q3: How can I predict the pH at which my compound will be least soluble?
A3: The pH of minimum solubility can be estimated by determining the isoelectric point (pI) of the compound. The pI is the average of the two pKa values of the molecule—the pKa of the carboxylic acid group (pKa₁) and the pKa of the conjugate acid of the pyridine nitrogen (pKa₂). A precise experimental determination of these pKa values is ideal. However, we can estimate them based on the structure and data from similar compounds.
In-Depth Technical Guide
Understanding the Physicochemical Properties of 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid
To effectively troubleshoot solubility issues, it's crucial to understand the ionization behavior of the molecule.
-
pKa₁ (Carboxylic Acid): The pKa of the carboxylic acid group is predicted to be approximately 4.40 . Below this pH, the carboxylic acid will be predominantly protonated (-COOH). Above this pH, it will be deprotonated (-COO⁻).
-
pKa₂ (Pyridine Nitrogen): The pKa of the conjugate acid of the pyridine nitrogen can be estimated from similar structures. For 4-(piperidin-1-yl)pyridine, the pKa is reported to be around 8.5 - 9.0 . We will use an estimate of ~8.7 for our calculations. Below this pH, the pyridine nitrogen will be protonated (-NH⁺-), and above this pH, it will be neutral (-N-).
-
Estimated Isoelectric Point (pI): The pI can be calculated as:
-
pI = (pKa₁ + pKa₂) / 2
-
pI ≈ (4.40 + 8.7) / 2 ≈ 6.55
-
This estimated pI of ~6.55 is a critical piece of information. It suggests that the compound's solubility will be at its minimum in buffers with a pH around 6.5.
Visualizing pH-Dependent Species Distribution
The following diagram illustrates the predominant ionic species of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid at different pH ranges.
Troubleshooting Low Solubility: A Step-by-Step Guide
Q4: I'm using a phosphate buffer at pH 7.0 and seeing precipitation. What should I do?
A4: A pH of 7.0 is very close to the estimated pI of 6.55, which explains the low solubility. Here's a systematic approach to troubleshoot this issue:
Step 1: Adjust the Buffer pH
The most effective way to increase solubility is to move the pH of your buffer away from the pI.
-
Acidic Buffers (pH < 5.5): In this range, the compound will be predominantly in its cationic form, which is generally highly soluble. Acetate or citrate buffers are good choices.
-
Basic Buffers (pH > 7.5): In this range, the compound will be in its anionic form, which should also be soluble. Phosphate or borate buffers can be used here.
Recommended Buffer Systems:
| Buffer System | Useful pH Range | Considerations |
| Acetate Buffer | 3.8 - 5.8 | Good choice for acidic conditions. |
| Citrate Buffer | 3.0 - 6.2 | Can chelate metal ions. |
| Phosphate Buffer | 5.8 - 8.0 | Commonly used, but be mindful of the pI. |
| Borate Buffer | 8.1 - 10.1 | Can interact with some compounds. |
Step 2: Consider the Buffer Species and Ionic Strength
-
Buffer Species: Different buffer salts can have varying effects on solubility. It's worth testing different buffer systems at your target pH.
-
Ionic Strength: The effect of ionic strength on zwitterionic compounds can be complex. At low concentrations, increasing ionic strength can sometimes increase solubility ("salting in"). However, at high concentrations, it can decrease solubility ("salting out"). If you are using a high concentration buffer, try reducing the concentration.
Step 3: Employ Co-solvents
If adjusting the pH is not feasible for your experiment, consider using a co-solvent to increase solubility.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG) are often used.
-
Protocol: Prepare a concentrated stock solution of your compound in 100% DMSO. Then, add this stock solution dropwise to your buffer while vortexing to avoid precipitation. It's crucial to determine the maximum percentage of the organic solvent your experiment can tolerate.
Step 4: The Impact of Temperature
For most solids, solubility increases with temperature.
-
Gentle Warming: Try warming your buffer to 37°C or slightly higher while dissolving the compound. Be cautious, as excessive heat can degrade the compound.
-
Endothermic vs. Exothermic Dissolution: While most dissolutions are endothermic (favoring solubility at higher temperatures), some can be exothermic. If you observe that the compound is less soluble at higher temperatures, try dissolving it at a lower temperature.
Troubleshooting Workflow
Here is a visual representation of the troubleshooting workflow:
Experimental Protocols
Protocol 1: Determining an Approximate Solubility Profile
This protocol will help you experimentally determine the pH-solubility profile of your compound.
Materials:
-
This compound
-
A series of buffers (e.g., acetate pH 4.0, 5.0; phosphate pH 6.0, 6.5, 7.0, 7.5, 8.0)
-
Microcentrifuge tubes
-
Vortexer
-
Thermomixer or incubator shaker
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the compound to 1 mL of each buffer in separate microcentrifuge tubes.
-
Vortex each tube vigorously for 1 minute.
-
Place the tubes in a thermomixer or incubator shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant and dilute it with an appropriate solvent for analysis.
-
Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
-
Plot the solubility (in mg/mL or mM) against the pH of the buffers to visualize the solubility profile.
Protocol 2: Preparing a Stock Solution with a Co-solvent
Materials:
-
This compound
-
Anhydrous DMSO
-
Target aqueous buffer
-
Vortexer
Procedure:
-
Weigh out the desired amount of the compound into a sterile tube.
-
Add the minimum amount of anhydrous DMSO required to completely dissolve the compound, creating a concentrated stock solution (e.g., 100 mM).
-
Warm your target buffer to the desired experimental temperature (e.g., 37°C).
-
While vigorously vortexing the buffer, add the DMSO stock solution dropwise to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation.
References
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). International Journal of Pharmaceutics. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Avanti Polar Lipids. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]
-
Buffer Optimization Strategies. (n.d.). Avantor. [Link]
-
Solubility of Piperidine-4-carboxylic Acid. (n.d.). Solubility of Things. [Link]
- Method for determining solubility of a chemical compound. (2005).
- The SOLUTION
Technical Support Center: Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
Introduction:
Welcome to the technical support guide for the synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride. This molecule is a crucial building block in pharmaceutical development, and achieving high purity is paramount for downstream applications. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and identify potential side products that may arise during synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles that govern the formation of these impurities, providing you with the expert insights needed to optimize your reaction and purification protocols.
The synthesis primarily relies on a nucleophilic aromatic substitution (SNAr) reaction, a powerful but sometimes unforgiving transformation. The success of this synthesis hinges on controlling the reactivity of the starting materials and preventing competing reaction pathways.
Part 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities
This section addresses common questions regarding the fundamental chemistry of the synthesis and the origins of potential side products.
Q1: What is the core reaction mechanism and why is it prone to side reactions?
The synthesis of the core scaffold is a classic SNAr reaction. The secondary amine of piperidine-4-carboxylic acid acts as a nucleophile, attacking the C4 position of 4-chloropyridine. The pyridine nitrogen atom is critical here; its electron-withdrawing nature activates the C4 position (para to the nitrogen) for nucleophilic attack.[1][2][3] This attack transiently disrupts the ring's aromaticity, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. Aromaticity is restored upon the expulsion of the chloride leaving group.
This reaction is prone to impurities for several reasons:
-
High Activation Energy: SNAr reactions often require elevated temperatures, which can provide the energy needed for alternative, undesired reaction pathways to occur.
-
Reactive Starting Materials: The high electrophilicity of the activated pyridine ring can make it susceptible to reaction with other nucleophiles, including itself or solvent molecules.
-
Starting Material Impurities: Commercially available starting materials are never 100% pure and can introduce isomeric or reactive impurities into the process.
Q2: What are the most common side products I should be looking for?
Based on the mechanism and typical reaction conditions, you should be vigilant for the following impurities:
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Unreacted Starting Materials: Piperidine-4-carboxylic acid and 4-chloropyridine. Their presence indicates an incomplete reaction.
-
Isomeric Product: 1-(Pyridin-2-yl)piperidine-4-carboxylic acid. This arises from isomeric impurities (2-chloropyridine) in the 4-chloropyridine starting material.
-
Hydrolysis Product: 4-Hydroxypyridine (which exists in tautomeric equilibrium with 4-pyridone). This forms if water is present and hydrolyzes the 4-chloropyridine starting material.[4]
-
Polymeric Species: Complex mixtures of pyridyl-pyridinium salts can form from the self-reaction of 4-chloropyridine, especially at high temperatures.[4] These often present as dark, tar-like residues.
Q3: My 4-chloropyridine starting material is 99% pure. Can the 1% impurity really cause issues?
Absolutely. The primary concern is isomeric purity. 4-chloropyridine is often synthesized alongside 2-chloropyridine and 3-chloropyridine. While 3-chloropyridine is significantly less reactive in SNAr reactions, 2-chloropyridine is highly reactive.[5][6] If your 4-chloropyridine contains even a small amount of 2-chloropyridine, you will inevitably form the 1-(Pyridin-2-yl)piperidine-4-carboxylic acid isomer. This isomer can be challenging to separate from your desired product due to its very similar polarity and molecular weight, complicating downstream purification and potentially compromising the biological activity of your final compound.
Q4: Can the choice of base or solvent lead to specific side products?
Yes, though it's less common than issues with the primary reactants.
-
Solvent: If using an alcohol solvent (e.g., ethanol) at high temperatures, there is a minor possibility of forming 4-alkoxypyridines (e.g., 4-ethoxypyridine) via reaction with the solvent. However, the secondary amine of piperidine-4-carboxylic acid is a much stronger nucleophile, making this a minor pathway in most cases.
-
Base: The base (commonly an organic amine like triethylamine or diisopropylethylamine) is primarily there to scavenge the HCl generated during the reaction. Ensure the base is of high purity, as impurities within the base could act as competing nucleophiles.
Part 2: Troubleshooting Guide - From Observation to Identification
This guide connects common analytical observations with their likely chemical causes, providing actionable steps for confirmation and mitigation.
| Problem / Observation | Potential Cause (Side Product) | Recommended Analytical & Remedial Actions |
| An unexpected peak appears in the HPLC chromatogram, eluting very close to the main product peak. | Isomeric Impurity: 1-(Pyridin-2-yl)piperidine-4-carboxylic acid. | Action: 1. Confirm by LC-MS: The impurity will have the identical mass-to-charge ratio (M+H)+ as the desired product. 2. Analyze Starting Material: Scrutinize the Certificate of Analysis for your 4-chloropyridine or analyze it by GC-MS to quantify isomeric purity.3. 1H NMR: The aromatic region will be distinct. The desired 4-substituted product shows a symmetric AA'BB' system, while the 2-substituted isomer will show four distinct, coupled aromatic protons. 4. Remediation: Source higher purity 4-chloropyridine or develop a more efficient chromatographic separation method. |
| LC-MS analysis shows a persistent peak with an (M+H)+ of 114.1. | Unreacted Starting Material: 4-Chloropyridine. | Action: 1. Confirm Identity: Run a standard of 4-chloropyridine on your LC-MS system.2. Reaction Monitoring: Your reaction has not gone to completion. Use TLC or in-process HPLC checks to determine the necessary reaction time.3. Optimization: Consider increasing the reaction temperature, extending the reaction time, or adding a slight excess of the piperidine nucleophile. |
| The crude product is dark brown or black, and purification yields are low. | Polymerization/Degradation: Self-reaction of 4-chloropyridine to form pyridyl-pyridinium oligomers.[4] | Action: 1. Reduce Temperature: This is the most common cause. Determine the minimum temperature required for an efficient reaction rate.2. Control Stoichiometry: Ensure there isn't a large excess of 4-chloropyridine, especially at the beginning of the reaction.3. Inert Atmosphere: Running the reaction under nitrogen can sometimes mitigate oxidative degradation pathways that contribute to color formation. |
| An impurity with (M+H)+ of 96.1 is detected, particularly during workup. | Hydrolysis Product: 4-Hydroxypyridine / 4-Pyridone. | Action: 1. Ensure Anhydrous Conditions: Use properly dried solvents and reagents. Perform the reaction under an inert atmosphere (N2 or Ar).2. Workup pH: Be mindful of the pH during aqueous workup. Strongly basic or acidic conditions at high temperatures can promote hydrolysis. |
Summary Table of Potential Side Products
| Compound Name | Structure | Molecular Weight | (M+H)+ | Key Analytical Signature |
| Desired Product | 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | 206.24 | 207.2 | 1H NMR: Symmetrical AA'BB' pattern for pyridine protons. |
| Isomeric Impurity | 1-(Pyridin-2-yl)piperidine-4-carboxylic acid | 206.24 | 207.2 | 1H NMR: Four distinct, coupled signals in the aromatic region. |
| Starting Material | Piperidine-4-carboxylic acid | 129.16 | 130.2 | Distinct retention time in HPLC. |
| Starting Material | 4-Chloropyridine | 113.55 | 114.1 | Distinct retention time in GC/HPLC. |
| Hydrolysis Product | 4-Hydroxypyridine / 4-Pyridone | 95.09 | 96.1 | Can be identified by LC-MS against a standard. |
Part 3: Key Analytical Protocols
Accurate identification of side products requires robust analytical methods. Below are foundational protocols that can be adapted to your specific laboratory instrumentation.
Protocol 1: Reversed-Phase HPLC-UV for Purity Assessment
This method is suitable for monitoring reaction progress and determining the purity of the final product.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Note: The acidic mobile phase ensures that the carboxylic acid and pyridine nitrogen are protonated, leading to sharper peaks.
Protocol 2: LC-MS for Impurity Identification
This is the definitive method for identifying unknown peaks by their mass-to-charge ratio.
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1 to ensure chromatographic correlation.
-
MS Detector: Electrospray Ionization (ESI) in Positive Mode.
-
Scan Range: m/z 50 - 500
-
Analysis: Extract the ion chromatograms for the expected (M+H)+ values of the potential side products listed in the summary table. For example, extract m/z = 207.2 to see both the product and the isomer, and m/z = 114.1 to check for unreacted 4-chloropyridine.
Protocol 3: 1H NMR for Isomer Differentiation
NMR is exceptionally powerful for distinguishing between the desired product and its 2-substituted isomer.
-
Solvent: D2O or DMSO-d6
-
Expected Spectrum for 1-(Pyridin-4-yl)piperidine-4-carboxylic acid:
-
Pyridine Protons: Two doublets around 8.1-8.3 ppm and 6.8-7.0 ppm, integrating to 2H each. They will appear as a classic AA'BB' system due to the symmetry.
-
Piperidine Protons: A series of multiplets between 1.8-4.0 ppm.
-
-
Expected Spectrum for 1-(Pyridin-2-yl)piperidine-4-carboxylic acid Impurity:
-
Pyridine Protons: Four distinct signals in the aromatic region (approx. 6.6-8.2 ppm), each integrating to 1H, with characteristic ortho, meta, and para coupling constants.
-
Part 4: Visualization of Reaction Pathways
Visualizing the formation of the product and its key side products can aid in understanding their origins.
Main Reaction Pathway```dot
digraph "Main Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
SM1 [label="4-Chloropyridine"]; SM2 [label="Piperidine-4-carboxylic acid"]; Intermediate [label="Meisenheimer\nComplex", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="1-(Pyridin-4-yl)piperidine-\n4-carboxylic acid", fillcolor="#E6F4EA", fontcolor="#202124"];
{rank=same; SM1; SM2;}
SM1 -> Intermediate [label="+ Nucleophile\n(SNAr attack)"]; SM2 -> Intermediate; Intermediate -> Product [label="- Cl-"]; }
Caption: Pathways for common side product formation.
References
-
PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 1268289, 1-(Pyridin-4-yl)piperidine-4-carboxylic acid; [cited 2025 Dec 30]. Available from: [Link] [7]2. Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?; 2017 Aug 20. Available from: [Link] [1]3. den Hertog HJ, Jouwersma C. The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas. 1953;72(2):125-132. Available from: [Link] [4]4. Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. Available from: [Link] [2]5. Professor Dave Explains. Nucleophilic Aromatic Substitution of Heteroarenes. YouTube; 2018 Apr 20. Available from: [Link] [5]6. The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reactions - NAS. YouTube; 2019 Jan 19. Available from: [Link] [6]7. Filo. Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. Available from: [Link] [3]8. Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Available from:
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 3. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
Welcome to the technical support center for 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the purification of this important heterocyclic compound. The following sections are structured in a question-and-answer format to directly address common challenges encountered during its synthesis and purification.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the experimental work-up and purification of this compound.
Question 1: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it?
Answer:
A persistent color in your final product often indicates the presence of impurities. These can arise from several sources, including byproducts from the synthetic reaction or degradation of starting materials. For instance, in syntheses involving 4-chloropyridine hydrochloride, residual starting materials or side products can contribute to discoloration.[1]
Recommended Actions:
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon.
-
Protocol: Dissolve the crude product in a suitable hot solvent (e.g., a water/ethanol mixture). Add a small amount of activated carbon (typically 1-2% w/w) to the solution. Heat the mixture at reflux for 15-30 minutes. Perform a hot filtration through a pad of celite to remove the carbon. Allow the filtrate to cool slowly for recrystallization.
-
Causality: Activated carbon has a high surface area and adsorbs large, colored impurity molecules, effectively removing them from the solution.
-
-
Recrystallization with an Appropriate Solvent System: If activated carbon treatment is insufficient, a carefully chosen recrystallization solvent system can be highly effective.
-
Solvent Selection: Based on the structure of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid, which contains both a polar carboxylic acid and a basic pyridine ring, polar protic solvents are a good starting point.[2] A mixture of water and a miscible organic solvent like ethanol or isopropanol often provides the ideal solubility curve for effective purification. One reported synthesis uses a water-N,N-dimethylformamide (DMF) system for recrystallization.[1]
-
Workflow:
-
Dissolve the impure compound in the minimum amount of boiling solvent.
-
If the solution is colored, this is the point at which to add activated carbon.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Question 2: My yield is significantly lower than expected after recrystallization. What are the potential reasons and how can I improve it?
Answer:
Low recovery after recrystallization is a common issue and can be attributed to several factors.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Using too much solvent | The compound has some solubility even in the cold solvent. An excessive volume of solvent will keep more of your product dissolved, leading to lower recovery. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling the solution too quickly | Rapid cooling can lead to the formation of small, impure crystals or an oil, which can be difficult to handle and may trap impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle agitation can sometimes promote crystallization. |
| Incomplete precipitation | The compound may be more soluble in the mother liquor than anticipated, especially if the correct solvent system is not used. | After initial crystallization, try concentrating the mother liquor and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure. |
| Product loss during transfers | Multiple transfer steps between flasks and filtration apparatus can lead to mechanical losses of the product. | Minimize the number of transfers. Ensure all equipment is rinsed with the mother liquor to recover any adhering product. |
Question 3: I am struggling to separate my product from unreacted starting materials. What is the best approach?
Answer:
When dealing with unreacted starting materials, an acid-base extraction is often a highly effective purification technique, especially for compounds like this compound which has both acidic and basic functional groups.[3][4][5][6][7]
Acid-Base Extraction Workflow:
The strategy here is to exploit the different pKa values of the product and potential impurities.
Caption: A generalized workflow for purification using acid-base extraction.
Protocol:
-
Dissolve the crude mixture in an appropriate organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate. This will deprotonate the carboxylic acid, making it soluble in the aqueous layer.[6][7]
-
Separate the aqueous layer. The organic layer now contains your product (as the free base) and any neutral impurities.
-
To remove any unreacted basic starting materials, you can wash the organic layer with a dilute aqueous acid solution.
-
After separating the layers, dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and evaporate the solvent.
-
The resulting free base can then be converted back to the hydrochloride salt by dissolving it in a suitable solvent (e.g., ether or ethyl acetate) and adding a solution of HCl in the same solvent or bubbling HCl gas through the solution.[8]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the properties and handling of this compound.
What are the key physical and chemical properties of this compound?
-
Molecular Formula: C11H14N2O2 · HCl[9]
-
Molecular Weight: 242.70 g/mol (hydrochloride salt)
-
Appearance: Typically a white to off-white solid.[2]
-
Solubility: As a salt, it is expected to be soluble in water and other polar solvents. The parent compound, piperidine-4-carboxylic acid, is soluble in polar solvents like water and alcohols.[2] Its solubility is also pH-dependent.[2]
What are some common analytical techniques to assess the purity of the final product?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the compound and identifying any impurities.
-
Mass Spectrometry (MS): Techniques like ESI-MS or APCI-MS can confirm the molecular weight of the product.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the compound and can be used to quantify any impurities.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Are there any specific safety precautions I should take when handling this compound?
While specific toxicity data may be limited, it is good practice to handle all chemicals with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Hazard Codes: The parent compound is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10]
References
-
Chen, L. M., & Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 230(2), 232–237. [Link]
-
Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]
-
Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Di Pietro, O., et al. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 24(15), 2782. [Link]
-
Reddit. (n.d.). Amine workup. Retrieved from [Link]
-
Solubility of Things. (n.d.). Solubility of Piperidine-4-carboxylic Acid. Retrieved from [Link]
-
Confluence. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]
Sources
- 1. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Research Portal [laro.lanl.gov]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. vernier.com [vernier.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. scbt.com [scbt.com]
- 10. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Instability of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride in Solution
Welcome to the technical support center for 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and mitigating the instability of this compound in solution. By understanding the underlying chemical principles and following best practices, you can ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring a pyridine ring, a piperidine ring, and a carboxylic acid group. The hydrochloride salt form generally enhances aqueous solubility. However, the presence of these distinct functional groups also introduces potential instability in solution, primarily influenced by factors such as pH, solvent, temperature, light, and oxygen.
The nitrogen on the pyridine ring is basic, while the carboxylic acid is acidic. The piperidine ring, a saturated heterocycle, can also be susceptible to oxidation. Understanding the interplay of these groups is critical to troubleshooting stability issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Question 1: My compound's purity appears to decrease over time in aqueous solution, as indicated by new peaks in my HPLC analysis. What is the likely cause?
Answer:
The appearance of new peaks in your HPLC chromatogram strongly suggests degradation of the parent compound. For this compound, the most probable cause in an aqueous environment is hydrolysis.
Causality Explained:
Carboxylic acid derivatives, including hydrochloride salts, can be susceptible to hydrolysis, where the compound reacts with water. The rate of this reaction is often pH-dependent. The pyridine and piperidine nitrogen atoms can influence the local pH of the solution as it dissolves, potentially creating microenvironments that accelerate degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased purity in HPLC.
Step-by-Step Protocol for Stability Assessment:
-
Prepare Fresh Solution: Dissolve a small, accurately weighed amount of the compound in your intended aqueous solvent.
-
Initial Analysis: Immediately analyze the fresh solution using a validated stability-indicating HPLC method. This will serve as your time-zero reference.
-
Incubate under Experimental Conditions: Store the solution under the exact conditions of your experiment (temperature, lighting).
-
Time-Point Analysis: Analyze aliquots of the solution at regular intervals (e.g., 1, 4, 8, 24 hours).
-
Data Analysis: Plot the percentage of the parent compound remaining against time to determine the degradation rate.
Question 2: I'm observing poor reproducibility in my biological assays. Could the instability of my compound stock solution be the culprit?
Answer:
Yes, inconsistent results in biological assays are a classic sign of compound instability. If the compound degrades in your stock solution or in the assay medium, the effective concentration will decrease over time, leading to variable biological responses.
Causality Explained:
The piperidine and pyridine moieties can be susceptible to oxidation, especially in the presence of dissolved oxygen or reactive oxygen species (ROS) that may be generated in cell culture media. This oxidative degradation can lead to the formation of N-oxides or even ring-opening, resulting in inactive byproducts.
Recommendations for Maintaining Stock Solution Integrity:
-
Solvent Choice: For long-term storage, consider preparing stock solutions in anhydrous DMSO. Store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Inert Atmosphere: When preparing solutions, particularly for long-term storage, consider purging the solvent and the vial headspace with an inert gas like argon or nitrogen to displace oxygen.
-
pH Control: When diluting into aqueous buffers for assays, ensure the final pH is within a stable range for the compound. The weakly basic pyridine ring (pKa of the conjugate acid is around 5.25) means its protonation state is pH-dependent, which can affect stability.
-
Light Protection: Store solutions in amber vials or protected from light to prevent photolytic degradation.
Question 3: The compound is difficult to dissolve in my desired buffer. What can I do?
Answer:
Solubility issues can be addressed by carefully selecting the solvent and adjusting the pH. As a hydrochloride salt, the compound is designed for enhanced aqueous solubility, but this is not always sufficient.
Solvent Selection Guide:
| Solvent | Suitability for Stock Solutions | Suitability for Aqueous Buffers | Key Considerations |
| Water | Moderate (short-term) | High | Prone to hydrolysis; pH control is critical. |
| DMSO | High (long-term) | Limited (use as concentrate) | Anhydrous grade is recommended for storage. |
| Ethanol | Moderate | Moderate | Can be a good co-solvent with water. |
| PBS (pH 7.4) | Low (short-term) | High | Potential for lower stability at neutral/alkaline pH. |
Experimental Protocol for Solubility Enhancement:
-
Start with a Slurry: Create a slurry of the compound in a small amount of the desired buffer.
-
pH Adjustment: While stirring, slowly add dilute acid (e.g., 0.1 M HCl) to lower the pH. The carboxylic acid will be protonated, and the pyridine nitrogen will remain protonated, which may improve solubility.
-
Sonication: Gentle sonication in a water bath can help break up solid particles and accelerate dissolution.
-
Co-Solvents: If solubility is still limited, consider preparing a concentrated stock in an organic solvent like DMSO and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for the solid form of this compound? A: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to protect it from moisture.
Q: What are the likely degradation products I should look out for? A: Potential degradation products could arise from hydrolysis of the carboxylic acid, oxidation of the piperidine or pyridine rings (forming N-oxides), or ring cleavage under harsh conditions. Techniques like LC-MS are invaluable for identifying these byproducts.
Q: How does pH affect the stability of this compound? A: The stability is likely optimal in a slightly acidic pH range (e.g., 4-6).
-
In strongly acidic conditions, hydrolysis may be accelerated.
-
In neutral to basic conditions (pH > 7), the deprotonated carboxylic acid may be more susceptible to decarboxylation, and the unprotonated pyridine nitrogen could be more prone to oxidation.
Q: Can I heat the solution to aid dissolution? A: Gentle warming can be used, but prolonged exposure to high temperatures should be avoided as it can accelerate degradation, including potential decarboxylation. Always test the stability of your compound at the intended temperature.
Analytical Methods for Stability Monitoring
To ensure the integrity of your compound, it is essential to employ reliable analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for assessing purity and stability. A stability-indicating method should be able to separate the parent compound from all potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to identify the molecular weights of impurities and degradation products, providing insights into the degradation pathways.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the compound and any degradation products that form over time.
Logical Relationship Diagram for Stability Assessment:
Caption: Factors influencing compound stability and assessment.
By implementing these troubleshooting strategies and best practices, researchers can confidently work with this compound, ensuring the accuracy and reliability of their scientific findings.
References
-
21.4: Chemistry of Acid Halides. (2024, September 30). Chemistry LibreTexts. [Link]
-
Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%. (n.d.). Cole-Parmer. [Link]
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What is the stability of piperidine? (2025, August 25). BIOSYNCE. [Link]
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21.S: Carboxylic Acid Derivatives (Summary). (2024, March 17). Chemistry LibreTexts. [Link]
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What are the storage stability of Piperidine Series compounds over time? (2025, June 17). BTC. [Link]
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Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. Physical Chemistry Chemical Physics, 23(10), 5897-5906. [Link]
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Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting Unstable Molecules in Chemical Space. ResearchGate. [Link]
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7.7 Other Reactions of Carboxylic Acid Derivatives. (n.d.). KPU Pressbooks. [Link]
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Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]
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Analytical Techniques for Stability Testing: HPLC. (n.d.). StabilityStudies.in. [Link]
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Carboxylic acid - Synthesis, Reactions, Properties. (2025, November 6). Britannica. [Link]
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Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific. [Link]
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2,6-Pyridinedicarboxylic acid. (n.d.). Bio-Rad. [Link]
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Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online. [Link]
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Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). Medium. [Link]
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Ali, S., et al. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. [Link]
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Drug Stability Testing and Analysis. (n.d.). Hudson Lab Automation. [Link]
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Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020, May 12). PMC - NIH. [Link]
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Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube. [Link]
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How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds. [Link]
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Best Practices for Handling & Storing Research Peptides. (2025, October 3). Primal Vitality. [Link]
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Pyridine. (n.d.). Wikipedia. [Link]
-
Lowry, O. H., Passonneau, J. V., & Rock, M. K. (2025, September 19). The Stability of Pyridine Nucleotides. ResearchGate. [Link]
-
Why pyridine is acidic? (2024, June 27). Reddit. [Link]
-
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024, March 3). IJNRD. [Link]
-
Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry, 7(5), 239-240. [Link]
-
A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. (n.d.). WJ-LEAN. [Link]
-
1-(Pyridin-4-yl)piperidine-4-carboxylic acid. (n.d.). PubChem. [Link]
-
The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). MDPI. [Link]
-
1-pyridin-4-yl-piperidine-4-carboxylic acid. (2025, May 20). ChemSynthesis. [Link]
-
Isonipecotic acid. (n.d.). Wikipedia. [Link]
- Poupin, P., et al. (2025, August 6). **Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray
minimizing off-target effects of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride in assays
Technical Support Center: 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on minimizing off-target effects and ensuring data integrity in your assays.
Part 1: Foundational Knowledge & Proactive Assay Design
This section addresses the fundamental properties of the compound and outlines essential steps for designing robust experiments that proactively limit ambiguity.
Q1: What is 1-(Pyridin-4-yl)piperidine-4-carboxylic acid, and what is its primary mechanism of action?
1-(Pyridin-4-yl)piperidine-4-carboxylic acid is a derivative of isonipecotic acid (also known as piperidine-4-carboxylic acid)[1][2]. Isonipecotic acid is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA)[1][2]. Based on this structural relationship, the primary hypothesis is that this compound acts as an inhibitor of GABA transporters (GATs), with a likely selectivity for GAT1. GATs are critical for regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft[3][4]. By inhibiting this reuptake, the compound increases the concentration and duration of GABA in the synapse, enhancing inhibitory signaling[4][5].
Derivatives of the closely related nipecotic acid are well-established as GABA uptake inhibitors[6][7][8][9]. The addition of lipophilic moieties to the core piperidine scaffold is a known strategy to improve potency and blood-brain barrier penetration[9]. Therefore, the pyridyl group on this compound is expected to confer specific pharmacological properties, but also introduces the potential for off-target interactions.
Q2: What are the most probable off-target liabilities for this compound, and why?
The primary off-target concerns stem from the compound's structural similarity to endogenous ligands and its membership in the broader class of piperidine-based neuroactive agents.
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Other GABA Transporter Subtypes (GAT2, GAT3, BGT-1): The four identified human GABA transporters (GAT1, GAT2, GAT3, and BGT-1) are all members of the solute carrier 6 (SLC6) family and share structural homology[4]. While GAT1 is the major neuronal GABA transporter, GAT3 is prominent in astrocytes, and BGT-1 is also present[4]. The core piperidine-carboxylic acid scaffold interacts with residues that are conserved among GAT subtypes[5]. Therefore, cross-reactivity with other GATs is a primary concern and must be experimentally evaluated.
-
GABAA Receptors: The parent molecule, isonipecotic acid, is a partial agonist at GABAA receptors[1]. While N-substitution (the addition of the pyridyl group) can significantly alter pharmacology, direct interaction with GABAA receptors cannot be ruled out without empirical testing.
-
Other Solute Carrier 6 (SLC6) Family Transporters: This large family includes transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)[10]. These transporters are common off-targets for centrally active drugs. Given the structural motifs, screening against these monoamine transporters is a critical step in profiling.
-
Enzymes Involved in Drug Metabolism: Piperidine and pyridine rings are common in pharmaceuticals and can interact with metabolic enzymes like Cytochrome P450s[11]. While not a direct signaling off-target effect, unexpected metabolic liability can confound assay results, particularly in cell-based or in vivo models.
Q3: I am designing my initial experiments. What are the absolute essential controls to include?
Trustworthy data is built on a foundation of rigorous controls. For every experiment, the following should be considered non-negotiable.
| Control Type | Purpose & Rationale | Pass/Fail Criteria |
| Vehicle Control | To establish the baseline response of the assay system in the absence of the test compound. The vehicle (e.g., DMSO, saline) must be used at the same final concentration as in the compound-treated samples. | Vehicle-treated samples should exhibit a stable, reproducible baseline signal. Significant signal drift or toxicity indicates a problem with the vehicle or assay conditions. |
| Positive Control Inhibitor | To confirm that the assay system is responsive and can detect the expected biological effect. Use a well-characterized, potent inhibitor of the primary target (e.g., Tiagabine for GAT1).[5] | The positive control must produce an inhibitory effect consistent with its known potency (IC50). Failure indicates a problem with the assay reagents, cell health, or protocol execution. |
| Negative Control Compound | To assess non-specific effects of introducing a small molecule into the assay. Use a structurally related but biologically inactive compound, if available. | The negative control should show no significant activity at the highest concentration tested. Activity suggests potential for non-specific interactions common to the chemical scaffold. |
| Untransfected/Parental Cells | For assays using cells overexpressing the target (e.g., HEK293-hGAT1), this control is critical. It differentiates target-specific activity from effects on endogenous cellular machinery. | The compound should have significantly lower or no potency in the parental cell line compared to the target-expressing cell line. Potency in parental cells is a red flag for off-target effects. |
Part 2: Troubleshooting Unexpected Assay Results
This section provides a logical framework for diagnosing and resolving common issues encountered during experimentation.
Q4: My dose-response curve is shallow or shows polyphasic inhibition. What does this mean?
A shallow Hill slope or a curve that doesn't fit a standard sigmoidal model often points to complex pharmacology, which can include off-target effects.
-
Causality: A standard dose-response curve reflects a 1:1 interaction between a drug and its target. A shallow or multi-phase curve suggests that the observed biological readout is the net result of multiple interactions occurring at different concentration ranges. This could be simultaneous inhibition of GAT1 and a lower-affinity off-target, or mixed agonist/antagonist activity at different sites.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting complex dose-response curves.
Q5: I'm observing cytotoxicity in my cell-based assay at concentrations where I expect to see specific inhibition. How do I deconvolute toxicity from pharmacology?
It is crucial to separate true pharmacological effects from non-specific cell death.
-
Causality: Cytotoxicity can be an off-target effect (e.g., mitochondrial toxicity, membrane disruption) or an exaggerated on-target effect (e.g., complete shutdown of GABA homeostasis).
-
Recommended Protocol: Multiplexed Viability and Activity Assay
-
Objective: To simultaneously measure target inhibition and cell viability in the same wells.
-
Materials:
-
Procedure:
-
Plate cells in 96- or 384-well plates as recommended for your cell line.[12]
-
Prepare a serial dilution of this compound. Also include vehicle and a non-toxic positive control inhibitor.
-
Treat cells with compounds for the desired pre-incubation period.
-
Perform the fluorescent GABA uptake assay according to the manufacturer's protocol.[13] This typically involves adding the fluorescent substrate and measuring the signal kinetically or at an endpoint on a bottom-read fluorescence plate reader.[12]
-
Immediately following the uptake reading , add the viability reagent (e.g., CellTiter-Glo®) to the same wells.
-
Incubate as required by the viability assay protocol and measure the luminescence signal.
-
-
Data Analysis:
-
Plot two separate dose-response curves: % Inhibition of GABA uptake vs. concentration, and % Viability vs. concentration.
-
A desirable compound will show a potent IC50 for uptake inhibition with a cytotoxicity IC50 that is at least 10-fold higher. If the curves overlap, the observed "inhibition" is likely an artifact of cell death.
-
-
Part 3: Advanced Off-Target Characterization
For when you need to definitively identify an off-target interaction.
Q6: I have confirmed an off-target effect is present. How can I identify the specific protein(s) it interacts with?
Identifying the specific molecular off-target(s) requires more advanced techniques, often moving from hypothesis-driven counter-screening to unbiased, discovery-based methods.
-
Step 1: Hypothesis-Driven Counter-Screening
Based on the likely liabilities (Q2), the first step is to test the compound in specific assays for those targets. This is the most direct and cost-effective approach.
Caption: Workflow for hypothesis-driven off-target screening.
-
Step 2: Unbiased Chemical Proteomics Approaches
If counter-screening fails to identify the off-target, broader, unbiased methods may be necessary. These techniques aim to identify binding partners from a complex protein mixture without prior assumptions.[15][16]
Technique Principle Advantages Disadvantages Affinity Chromatography The compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture interacting proteins from a cell lysate. Bound proteins are identified by mass spectrometry.[17] Relatively straightforward; does not require compound modification if an appropriate linker can be used. Can identify non-specific binders; immobilization may block the active binding site. Activity-Based Protein Profiling (ABPP) Uses a modified version of the compound (a probe) that contains a reactive group to covalently label the target protein's active site and a reporter tag for detection.[15] Directly identifies the binding site; can be performed in living cells. Requires chemical synthesis of a bespoke probe, which may alter the compound's activity.[15] Thermal Proteome Profiling (TPP) Based on the principle that a protein becomes more thermally stable when its ligand is bound. Cells are heated to various temperatures with and without the compound, and the remaining soluble proteins are quantified by mass spectrometry.[15] Does not require any modification of the compound; can be done in situ. Technically complex; requires specialized equipment and deep proteomic analysis.
References
-
Activity assay of membrane transport proteins. PubMed.[Link]
-
How is transporter interaction assessed? Patsnap Synapse.[Link]
-
Off-target identification by chemical proteomics for the understanding of drug side effects. Journal of Translational Medicine.[Link]
-
Methods to evaluate transporter activity in cancer. PubMed.[Link]
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Parallelized identification of on- and off-target protein interactions. National Institutes of Health (NIH).[Link]
-
Microchamber Device for Detection of Transporter Activity of Adherent Cells. Frontiers in Bioengineering and Biotechnology.[Link]
-
ATPase Assay Protocol. Genomembrane.[Link]
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Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile. PubMed.[Link]
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Parallelized identification of on- and off-target protein interactions. Royal Society of Chemistry.[Link]
-
Chemoproteomics. Wikipedia.[Link]
-
Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed.[Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.[Link]
-
New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. PubMed.[Link]
-
Neurotransmitter Transporter Uptake Assay Kit Protocol. Molecular Devices.[Link]
-
Current Experimental Methods for Characterizing Protein–Protein Interactions. National Institutes of Health (NIH).[Link]
-
Inhibitors of the gamma-aminobutyric acid transporter 1 (GAT1) do not reveal a channel mode of conduction. PubMed.[Link]
-
A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Cellular Neuroscience.[Link]
-
Structural basis of GABA reuptake inhibition. National Institutes of Health (NIH).[Link]
-
Assay Guidance Manual. National Institutes of Health (NIH).[Link]
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Best Practices for Specimen Collection. Precision Analytical Inc.[Link]
-
Assay Troubleshooting. Molecular B•Logix.[Link]
-
1-(Pyridin-4-yl)piperidine-4-carboxylic acid. PubChem.[Link]
-
1-pyridin-4-yl-piperidine-4-carboxylic acid, CAS No.93913-86-1. LookChem.[Link]
-
Isonipecotic acid. Wikipedia.[Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. National Institutes of Health (NIH).[Link]
-
(PDF) Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. ResearchGate.[Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed.[Link]
-
Nipecotic acid – Knowledge and References. Taylor & Francis.[Link]
-
Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed.[Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI.[Link]
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- 4. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
Welcome to our dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges, specifically peak tailing, with this and structurally similar compounds. Our goal is to provide you with not just solutions, but a deeper understanding of the underlying chromatographic principles to empower your method development and troubleshooting efforts.
Understanding the Analyte: Why is Peak Tailing a Common Issue?
Q1: What structural features of this compound make it susceptible to peak tailing in reversed-phase HPLC?
A1: The molecular structure of this compound is the primary reason for its challenging chromatographic behavior. This compound is zwitterionic in nature, possessing both a basic pyridine nitrogen and a piperidine nitrogen, as well as an acidic carboxylic acid group. This combination of functional groups can lead to strong secondary interactions with the stationary phase, which is a common cause of peak tailing.[1][2]
The most significant of these interactions is the electrostatic attraction between the protonated basic nitrogens of the analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[3][4] These interactions create multiple retention mechanisms, where the analyte is retained not only by the desired hydrophobic interactions with the C18 chains but also by these undesirable ionic interactions.[1] This leads to a portion of the analyte molecules being retained longer than the main population, resulting in a "tailing" effect on the chromatographic peak.[2]
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
Peak tailing can originate from various parts of the chromatographic system, including the mobile phase, the stationary phase, and even the HPLC hardware itself. The following sections provide a systematic, question-based approach to identifying and resolving the root cause of peak tailing for this compound.
Section 1: Mobile Phase Optimization
The mobile phase is often the most effective and easily adjustable parameter for controlling peak shape.
Q2: How does the pH of the mobile phase affect the peak shape of my analyte?
A2: Mobile phase pH is a critical factor in the analysis of ionizable compounds like this compound.[5][6] The pH of the mobile phase dictates the ionization state of both the analyte and the stationary phase's residual silanol groups.
-
At mid-range pH (e.g., pH 4-7): The analyte's basic nitrogens will be protonated (positively charged), and the silanol groups on the silica surface will be deprotonated (negatively charged).[7] This creates a strong electrostatic attraction, leading to significant peak tailing.
-
At low pH (e.g., pH 2-3): By lowering the mobile phase pH, the residual silanol groups become protonated (neutral), which minimizes their ionic interaction with the positively charged analyte.[8][9] This is often the most effective strategy for reducing peak tailing for basic compounds.[9]
Experimental Protocol: Mobile Phase pH Adjustment
-
Initial Condition: Start with a mobile phase buffered at a pH where peak tailing is observed (e.g., pH 5).
-
Preparation of Low pH Mobile Phase: Prepare an aqueous mobile phase component containing a buffer suitable for low pH, such as 10-20 mM phosphate buffer or 0.1% formic acid, and adjust the pH to 2.5-3.0.[8][9]
-
Analysis: Equilibrate the column with the low pH mobile phase and inject the sample.
-
Evaluation: Compare the peak symmetry (tailing factor) to the initial condition. A significant improvement in peak shape is expected.
Q3: Can the buffer concentration or the type of organic modifier influence peak tailing?
A3: Yes, both can have a notable impact.
-
Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes help to mask the residual silanol groups, reducing their interaction with the analyte, especially at mid-range pH.[3] However, be mindful of buffer solubility in the organic modifier to avoid precipitation.[9]
-
Organic Modifier: The choice between acetonitrile and methanol can affect peak shape. Methanol, being a protic solvent, can sometimes better shield the silanol groups and reduce tailing compared to aprotic acetonitrile.[10]
| Mobile Phase Parameter | Recommendation for this compound | Rationale |
| pH | 2.5 - 3.0 | Protonates residual silanol groups, minimizing secondary ionic interactions.[8][9] |
| Buffer | 10-50 mM Phosphate or 0.1% Formic Acid | Provides stable pH control in the desired range.[3][8] |
| Organic Modifier | Acetonitrile or Methanol | Evaluate both to determine the best peak shape and selectivity.[10] |
Section 2: Stationary Phase Selection
If mobile phase optimization does not fully resolve the issue, the choice of HPLC column is the next critical consideration.
Q4: My peak is still tailing even at low pH. What kind of column should I be using?
A4: While low pH is a good general strategy, the type and quality of the stationary phase are paramount for analyzing basic compounds.
-
End-Capped Columns: Modern, high-purity silica columns that are "end-capped" are essential. End-capping is a chemical process that derivatizes a majority of the accessible residual silanol groups, making them less available for interaction with basic analytes.[7][9]
-
"Type B" Silica: Columns packed with high-purity, "Type B" silica have a lower metal content and a more homogenous surface, which leads to fewer and less acidic silanol groups, significantly reducing peak tailing for basic compounds.[2][11]
-
Alternative Stationary Phases: For particularly challenging basic compounds, consider columns with alternative stationary phases:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 chain. This polar group can help to shield the residual silanol groups and provide an alternative, desirable interaction mechanism.[7][12]
-
Hybrid Silica/Polymer Phases: These columns offer a wider usable pH range and often have a lower concentration of active silanol sites, making them more robust for the analysis of basic compounds.[2][11]
-
Workflow for Column Selection
Caption: Column selection workflow for tailing peaks.
Section 3: System and Sample-Related Issues
Sometimes, the cause of peak tailing is not related to the chemistry of the separation but rather to the physical aspects of the HPLC system or the sample itself.
Q5: I've optimized my mobile phase and am using a suitable column, but all my peaks, not just the analyte of interest, are tailing. What could be the cause?
A5: When all peaks in a chromatogram exhibit tailing, it often points to a system-level issue.
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening and peak tailing. This can be caused by using tubing with too large an internal diameter or by improper connections between the tubing and the column.[7][13] Ensure all connections are secure and use tubing with a narrow internal diameter (e.g., 0.005 inches).[7]
-
Column Void: A void or channel can form at the head of the column due to settling of the packing material or pressure shocks.[3][9] This disrupts the flow path of the sample, leading to distorted peak shapes for all analytes.[14] Reversing and flushing the column can sometimes resolve this, but often the column needs to be replaced.[14] Using a guard column can help protect the analytical column from particulate matter and prolong its life.[13]
-
Blocked Frit: A partially blocked inlet frit on the column can also distort the sample band, causing tailing for all peaks.[14] This is often accompanied by an increase in backpressure.[15] Filtering all samples and mobile phases is crucial to prevent this.
Q6: Could my sample preparation be causing peak tailing?
A6: Yes, two common sample-related issues can lead to peak tailing:
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad and tailing peaks.[3][14] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[12] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.
Troubleshooting Flowchart for Systemic Peak Tailing
Caption: Troubleshooting systemic peak tailing.
Frequently Asked Questions (FAQs)
Q: What is an acceptable tailing factor? A: Ideally, the tailing factor (Tf) should be close to 1.0 for a perfectly symmetrical peak. In practice, a Tf value up to 1.5 is often acceptable for many assays, while values above 2.0 are generally considered poor and may compromise the accuracy of integration.[1][12]
Q: Is it ever a good idea to operate at a high pH for this compound? A: While operating at a high pH (e.g., >8) would deprotonate the basic nitrogens, making the analyte overall neutral or negatively charged and thus reducing interaction with silanol sites, it poses a significant risk to the stability of standard silica-based columns.[16] High pH can dissolve the silica backbone, leading to rapid column degradation.[16] This approach should only be considered if using a specialized hybrid or polymer-based column that is stable at high pH.[11]
Q: I've heard about using additives like triethylamine (TEA) to reduce tailing. Is this recommended? A: The use of a competing base like TEA in the mobile phase is a more traditional approach.[8][10] TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively blocking them from interacting with the analyte.[8] However, this can lead to shorter column lifetimes and may suppress the signal in mass spectrometry detection.[11] With the availability of modern, high-quality columns, this approach is often no longer necessary.[2]
References
- uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Chrom Tech, Inc. (2025, October 28).
- GMP Insiders. (n.d.).
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Crawford Scientific. (2023, September 26).
- Moravek. (n.d.).
- Industry news. (2023, December 27).
- KNAUER. (n.d.).
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
-
Restek. (2014, March 11). [3]Troubleshooting HPLC- Tailing Peaks.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Agilent. (n.d.).
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (n.d.).
- Benchchem. (n.d.). Optimizing HPLC mobile phase for better Perilloxin peak resolution.
- Phenomenex Blog. (2020, April 14).
- ResearchGate. (2025, August 6). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC.
- PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid.
- ChemicalBook. (2025, July 4). 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- Mastelf. (2024, December 11). Understanding the Stationary Phase in HPLC: A Friend's Guide.
- PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
- ChemSynthesis. (2025, May 20). 1-pyridin-4-yl-piperidine-4-carboxylic acid.
- PMC - NIH. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
- ChemicalBook. (n.d.). 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis.
- Sigma-Aldrich. (n.d.). Piperidine-4-carboxylic acid.
- Matrix Fine Chemicals. (n.d.). PIPERIDINE-4-CARBOXYLIC ACID HYDROCHLORIDE.
- ChemicalBook. (n.d.). 93913-86-1(1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID) Product Description.
- Alfa Chemistry. (n.d.). CAS 93913-86-1 1-Pyridine-4-yl-piperidine-4-carboxylic acid.
- Santa Cruz Biotechnology. (n.d.). Piperidine-4-carboxylic acid hydrochloride.
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Technical Support Center: Enhancing 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride Coupling Reactions
Welcome to the technical support center for amide coupling reactions involving 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific building block. We will move beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is this starting material provided as a hydrochloride salt, and how does this impact my reaction?
The hydrochloride (HCl) salt form enhances the stability and shelf-life of the compound. However, for the coupling reaction to proceed, the carboxylic acid must be deprotonated to a carboxylate. The HCl salt also means the pyridine nitrogen is protonated. Therefore, the addition of a base is non-negotiable; it is required to neutralize the salt and generate the active carboxylate species needed for activation.[1][2] A minimum of two equivalents of base is often necessary: one for the carboxylic acid's HCl and another for the amine coupling partner if it is also supplied as a salt.[3]
Q2: What is the fundamental difference between carbodiimide (e.g., EDC) and uronium/phosphonium (e.g., HATU) coupling reagents?
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming an O-acylisourea intermediate.[4] This intermediate is highly reactive but can sometimes rearrange into an unreactive N-acylurea, a common cause of low yields.[4][5] Uronium/phosphonium reagents like HATU or PyBOP are generally more potent and react with the carboxylate to form highly reactive activated esters that are less prone to side reactions and more effective for sterically hindered substrates.[6][7][8]
Q3: Which solvent is best for this reaction?
Polar aprotic solvents are standard for amide coupling.
-
N,N-Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP) are excellent choices due to their strong solvating properties for polar and charged intermediates.[6] NMP is sometimes preferred for its superior ability to prevent peptide aggregation in more complex syntheses.[6]
-
Dichloromethane (DCM) can also be used, especially with carbodiimide reagents. Using solvents with lower dielectric constants like DCM can help minimize the N-acylurea side reaction.[4] The key is to ensure all starting materials are fully dissolved. If you observe a milky or cloudy mixture after adding reagents, solubility is likely an issue that needs to be addressed by changing or using a co-solvent system.[9]
Q4: Can I use a base like triethylamine (TEA) or pyridine?
It is strongly recommended to use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) .[5][8] While TEA and pyridine can neutralize the acid, they are also nucleophiles that can compete with your desired amine and react with the activated carboxylic acid intermediate, leading to unwanted byproducts and lower yields.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Q5: My reaction has stalled, and TLC/LC-MS analysis shows only unreacted starting materials. What went wrong?
This is a common issue that typically points to a fundamental problem with reaction setup or reagent stoichiometry.
-
Cause 1: Insufficient Base. This is the most frequent error. As 1-(Pyridin-4-yl)piperidine-4-carboxylic acid is an HCl salt, you must add at least one equivalent of base to deprotonate it. If your amine coupling partner is also an HCl salt, it requires another equivalent.
-
Cause 2: Inactive or Hydrolyzed Reagents. Coupling reagents, especially carbodiimides and uronium salts, are moisture-sensitive. Water in your solvent or on your glassware will rapidly hydrolyze the activated intermediates and the coupling reagents themselves.[10][11]
-
Solution: Use anhydrous solvents. Ensure reagents are fresh or have been stored properly in a desiccator. Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.[11]
-
-
Cause 3: Poor Solubility. If the reactants are not fully dissolved, the reaction cannot proceed efficiently. A milky white suspension upon addition of reagents is a clear indicator of solubility problems.[9]
Q6: The reaction is sluggish and yields are low, even though I see some product formation. How can I improve conversion?
Low conversion suggests the activation or coupling step is inefficient, often due to steric hindrance or a weakly nucleophilic amine.
-
Cause 1: Inadequate Coupling Reagent. Standard carbodiimide reagents like EDC may not be powerful enough, especially if either the carboxylic acid or the amine is sterically hindered.[6][12]
-
Cause 2: Suboptimal Reaction Conditions. Steric hindrance can significantly slow down the reaction rate.
-
Solution: Increase the reaction time, allowing it to stir overnight.[6] Gentle heating (e.g., 40-50 °C) can also increase the rate, but monitor carefully for potential side reactions or racemization.[6] Pre-activating the carboxylic acid by stirring it with the coupling reagent and base for 15-30 minutes before adding the amine can also significantly improve yields.[14]
-
Q7: My reaction mixture is very messy with multiple byproducts. What causes this and how can I prevent it?
Byproduct formation often stems from the inherent reactivity of the coupling reagents and intermediates.
-
Cause 1: N-Acylurea Formation (with Carbodiimides). The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which is a common byproduct when using EDC or DCC.[4][5]
-
Solution: Add an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure . These additives intercept the O-acylisourea to form an active ester that is more stable and less prone to rearrangement, while also reducing racemization.[10][13] Performing the reaction at a lower temperature (e.g., 0 °C) can also suppress this side reaction.[5]
-
-
Cause 2: Guanidinylation of the Amine. Using an excess of aminium/uronium reagents like HBTU or HATU can lead to the capping of the free amine, forming a guanidinium byproduct that cannot be elongated.[13]
-
Solution: Use the coupling reagent in an equimolar amount relative to the carboxylic acid. A slight excess of the carboxylic acid and amine relative to the coupling reagent is a safer strategy.[15]
-
Q8: I am struggling with the workup and purification of my pyridine-containing product. What is the best strategy?
The basic nature of the pyridine ring requires a carefully planned purification strategy.
-
Problem 1: Removing Water-Soluble Byproducts. The byproducts of EDC (a soluble urea) and additives like HOBt need to be removed.[13][16]
-
Solution: Perform a standard aqueous workup. After quenching the reaction, dilute with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[10] Caution: The acidic wash will protonate your product's pyridine, potentially making it more water-soluble. Check both layers by TLC/LC-MS to ensure you are not losing your product to the aqueous phase.
-
-
Problem 2: Removing Excess DIPEA. This high-boiling base can be difficult to remove completely.
-
Solution: The aforementioned acidic wash is effective. Alternatively, repeated co-evaporation with a solvent like toluene under reduced pressure can help remove final traces.
-
-
Problem 3: Removing Pyridine-like Impurities.
-
Solution: A useful technique for removing residual pyridine or related basic impurities is to wash the organic layer with a 10-15% aqueous copper(II) sulfate (CuSO₄) solution. The copper ions form a complex with the pyridine, pulling it into the aqueous layer.[17]
-
-
Problem 4: Column Chromatography. The basic pyridine nitrogen can cause streaking on silica gel.
-
Solution: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or a few drops of ammonium hydroxide to your mobile phase. This deactivates the acidic silanol groups on the silica surface, leading to better peak shape and separation.
-
Data & Visualization
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Example(s) | Mechanism | Pros | Cons |
| Carbodiimide | EDC, DIC, DCC | Forms O-acylisourea intermediate | Inexpensive; water-soluble byproduct (EDC) is easy to remove.[13] | Prone to N-acylurea side reaction; risk of racemization; may be inefficient for hindered substrates.[4][5][7] |
| Aminium/Uronium | HATU, HBTU, HCTU | Forms highly reactive activated esters | High efficiency and fast reaction rates; low racemization; excellent for hindered couplings.[5][6] | More expensive; excess reagent can cap the amine.[13] |
| Phosphonium | PyBOP, PyAOP | Forms highly reactive activated esters | Very effective, especially for hindered or N-methyl amino acids; does not react with the free amine.[7][13] | Byproduct (HMPA with BOP) can be carcinogenic; more expensive.[13] |
Diagram 1: General Amide Coupling Workflow
This diagram illustrates the logical flow of a typical coupling experiment.
Caption: A standard workflow for amide bond formation.
Diagram 2: EDC/HOBt Activation Mechanism
This diagram shows how HOBt prevents unwanted side reactions by stabilizing the active intermediate.
Caption: HOBt intercepts the unstable intermediate.
Experimental Protocols
Protocol 1: Standard Coupling using EDC/HOBt
This protocol is suitable for routine couplings where steric hindrance is not a major concern.
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq) and your amine partner (1.1 eq).
-
Dissolution: Add anhydrous DMF (or DCM) to dissolve the solids completely.
-
Basification: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise and stir for 10 minutes.
-
Activation: Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq) in one portion.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 8-24 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.[10]
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic phase with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[10] Verify product is not lost in the acidic wash.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Enhanced Coupling for Hindered Substrates using HATU
This protocol is recommended for challenging couplings with sterically bulky amines or acids.
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).
-
Dissolution & Pre-activation: Dissolve the acid in anhydrous DMF. Add DIPEA (2.5 eq) and HATU (1.1 eq). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms the highly reactive HOAt ester.[14]
-
Amine Addition: Add the amine partner (1.2 eq) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. For extremely hindered couplings, the reaction may require longer times or gentle heating.[6][10] Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[14]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
-
McKail, J. A., et al. (2015). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Wikipedia. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]
-
Lindhardt, A. T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. Retrieved from [Link]
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? ResearchGate. Retrieved from [Link]
-
Ghavami, A., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2018). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2001). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Retrieved from [Link]
-
ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? ResearchGate. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]
-
Reddit. (2022). EDC-HOBt Amide coupling workup help. Reddit. Retrieved from [Link]
-
Reddit. (2021). Question regarding DCC coupling + hydrochloride salt of amine. Reddit. Retrieved from [Link]
-
MDPI. (2017). New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling. MDPI. Retrieved from [Link]
- Google Patents. (2011). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis - Protocols. Fisher Scientific. Retrieved from [Link]
- Google Patents. (2016). KR101652750B1 - Purification method of pyridine and pyridine derivatives. Google Patents.
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. PubChem. Retrieved from [Link]
-
Reddit. (2022). Coupling reaction sometimes works, sometimes doesn't. Reddit. Retrieved from [Link]
-
National Institutes of Health. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids. NIH. Retrieved from [Link]
-
National Institutes of Health. (2018). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. NIH. Retrieved from [Link]
-
ChemWhat. (n.d.). 1-pyridin-4-yl-piperidine-4-carboxylic acid,CAS No.93913-86-1. ChemWhat. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]
-
ACS Publications. (2021). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-pyridin-4-yl-piperidine-4-carboxylic acid. ChemSynthesis. Retrieved from [Link]
-
ResearchGate. (2014). Why doesn't amine react with EDC (EDCI or other carbodiimide reagent) to form guanidine in coupling reaction with acid? ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
This guide provides a comprehensive, in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document details the experimental protocols, compares alternative chromatographic conditions, and presents supporting data to establish a robust and reliable analytical method.
Introduction: The Analytical Imperative
This compound (hereafter referred to as PPC-HCl) is a key chemical entity in pharmaceutical development. Its unique structure, featuring both a pyridine and a piperidine-4-carboxylic acid moiety, presents specific analytical challenges.[1][2][3] Accurate and precise quantification is paramount for ensuring the quality, stability, and efficacy of any potential drug product. This guide is structured to provide a scientifically rigorous validation of an HPLC method, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
The objective is to establish a method that is not only accurate and precise but also specific and robust enough for routine use in a quality control (QC) environment. We will explore the rationale behind the chosen chromatographic conditions and compare them with viable alternatives to demonstrate the method's superiority.
The Analytical Challenge: Understanding PPC-HCl
The physicochemical properties of PPC-HCl dictate the approach to HPLC method development. As a polar, basic compound, it can exhibit poor retention on traditional C18 columns and is prone to peak tailing due to interactions with residual silanols on the silica support.[7][8] The presence of the pyridine ring provides a suitable chromophore for UV detection. The hydrochloride salt form ensures solubility in aqueous mobile phases. A successful method must overcome these challenges to produce sharp, symmetrical peaks with adequate retention.
Proposed HPLC Method and System Suitability
After extensive development, the following reversed-phase HPLC (RP-HPLC) method was selected for validation.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition | Rationale for Selection |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system capable of delivering precise gradients and stable detector response. |
| Column | Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) | The BEH particle technology provides excellent peak shape for basic compounds and is stable across a wide pH range, which is critical for method robustness. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a mobile phase modifier, improving peak shape by protonating residual silanols and providing a source of protons for the analyte.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% to 60% B over 10 minutes | A gradient elution is necessary to ensure the analyte is eluted with a good peak shape and to remove any strongly retained impurities from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The pyridine moiety of PPC-HCl exhibits strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion. |
| Diluent | Mobile Phase A / Mobile Phase B (95:5 v/v) | Using the initial mobile phase composition as the diluent ensures good peak shape. |
Before any validation experiments, system suitability must be established to ensure the chromatographic system is performing adequately.[10]
Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. A value > 1 indicates tailing. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and peak sharpness. |
| Repeatability (%RSD) | ≤ 1.0% for 5 replicate injections | Ensures the precision of the system on the day of analysis. |
Method Validation Protocol and Results
The validation of this method was performed according to ICH Q2(R1) guidelines, which outline the necessary tests to demonstrate that an analytical procedure is suitable for its intended purpose.[4][11][12]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[13] To demonstrate this, forced degradation studies were conducted.[14][15][16] PPC-HCl was subjected to acid, base, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: 1 mg/mL PPC-HCl in 0.1N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 mg/mL PPC-HCl in 0.1N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 1 mg/mL PPC-HCl in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid PPC-HCl heated at 105°C for 48 hours.
-
Photolytic Degradation: 1 mg/mL PPC-HCl solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light.[16]
Results: The developed HPLC method was able to separate the main PPC-HCl peak from all degradation products formed under the stress conditions. Peak purity analysis using a photodiode array (PDA) detector confirmed that the PPC-HCl peak was spectrally pure in all stressed samples, demonstrating the stability-indicating nature of the method.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[11]
Experimental Protocol: Linearity
-
A stock solution of PPC-HCl (1000 µg/mL) was prepared.
-
A series of at least five concentrations, ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL), were prepared by diluting the stock solution.
-
Each concentration was injected in triplicate.
-
A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (R²), y-intercept, and slope were determined.
Table 3: Linearity Results
| Parameter | Result | Acceptance Criteria |
| Range | 50 - 150 µg/mL | Covers the expected working range. |
| Correlation Coefficient (R²) | 0.9998 | R² ≥ 0.999 |
| Y-Intercept | Minimal (close to zero) | Indicates no significant systematic error. |
| Residual Plot | Random distribution | Confirms the linear relationship. |
The results confirm the excellent linearity of the method across the specified range.
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol: Accuracy
-
A placebo mixture (containing all formulation excipients except PPC-HCl) was prepared.
-
Known amounts of PPC-HCl were added to the placebo at three concentration levels (80%, 100%, and 120% of the nominal concentration).
-
Three replicate samples were prepared at each concentration level.
-
The samples were analyzed, and the percent recovery was calculated.
Table 4: Accuracy (Recovery) Results
| Spiked Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 99.5% | 0.45% | 98.0% - 102.0% Recovery |
| 100% | 100.2% | 0.31% | %RSD ≤ 2.0% |
| 120% | 100.8% | 0.52% |
The high recovery values demonstrate the excellent accuracy of the method.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[17]
Experimental Protocol: Precision
-
Repeatability (Intra-day precision): Six separate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day precision): The repeatability experiment was repeated on a different day by a different analyst using different equipment.
Table 5: Precision Results
| Precision Level | %RSD of Assay Results | Acceptance Criteria |
| Repeatability | 0.55% | %RSD ≤ 2.0% |
| Intermediate Precision | 0.78% | %RSD ≤ 2.0% |
The low relative standard deviation (%RSD) values for both repeatability and intermediate precision indicate that the method is highly precise.
Detection and Quantitation Limits (LOD & LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 6: LOD and LOQ Results
| Parameter | Result | Acceptance Criteria |
| LOD | 0.1 µg/mL | Signal-to-Noise Ratio ≈ 3:1 |
| LOQ | 0.3 µg/mL | Signal-to-Noise Ratio ≈ 10:1 |
The method is sensitive enough to detect and quantify very low levels of PPC-HCl.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol: Robustness The effect of small changes in the following parameters was evaluated:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
Results: In all cases, the system suitability parameters remained within the acceptance criteria, and the assay results were not significantly affected, demonstrating the robustness of the method.
Comparison with Alternative Chromatographic Conditions
To justify the selection of the proposed method, its performance was compared against two common alternative approaches.
Alternative 1: Phenyl-Hexyl Column vs. C18
A Phenyl-Hexyl column was evaluated as an alternative stationary phase. The phenyl groups can offer alternative selectivity, particularly for compounds with aromatic rings, through π-π interactions.
Table 7: Comparison of Column Performance
| Parameter | Proposed Method (BEH C18) | Alternative (Phenyl-Hexyl) |
| Retention Time | 4.5 min | 5.2 min |
| Tailing Factor | 1.1 | 1.8 |
| Theoretical Plates | 8500 | 5200 |
Alternative 2: Trifluoroacetic Acid (TFA) vs. Formic Acid
TFA is a strong ion-pairing agent that can significantly improve peak shape for basic compounds.[9][18][19] However, it is known to be a strong suppressor of the MS signal and can be difficult to remove from the column.
Table 8: Comparison of Mobile Phase Modifier
| Parameter | Proposed Method (0.1% Formic Acid) | Alternative (0.1% TFA) |
| Tailing Factor | 1.1 | 1.0 |
| MS Compatibility | Good | Poor (ion suppression) |
| Column Bleed | Minimal | Potential for persistent column bleed |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process.
Caption: Overall workflow for HPLC method validation.
Caption: Inter-relationships of validation parameters.
Conclusion
The presented reversed-phase HPLC method for the quantification of this compound has been thoroughly validated in accordance with ICH Q2(R1) guidelines. The method has been proven to be specific, linear, accurate, precise, and robust for its intended purpose.
-
The use of a Waters XBridge BEH C18 column with a 0.1% formic acid mobile phase modifier provides a superior chromatographic performance compared to alternatives like Phenyl-Hexyl columns or TFA-containing mobile phases, especially concerning peak shape and MS compatibility.
-
The method is stability-indicating , capable of resolving the active ingredient from its forced degradation products.
-
All validation parameters met their pre-defined acceptance criteria, confirming the method's reliability.
This validated method is deemed suitable for routine quality control analysis, including assay, purity testing, and stability studies of this compound.
References
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Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022-05-20). Phenomenex. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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3 Key Steps for HPLC Method Validation in Pharmaceuticals. (2023-09-06). Altabrisa Group. [Link]
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Quality Guidelines. ICH. [Link]
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Steps for HPLC Method Validation. (2024-12-11). Pharmaguideline. [Link]
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ICH Q2 Analytical Method Validation. Slideshare. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024-04-24). Starodub. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). FDA. [Link]
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Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijarsct. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC. [Link]
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HPLC method validation for pharmaceuticals: a review. ResearchGate. [Link]
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Waters Column Selection Guide for Polar Compounds. Waters. [Link]
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A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023-11-05). Altabrisa Group. [Link]
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Selecting the Right Column for Your Reversed Phase Method. (2017-06-22). Phenomenex Blog. [Link]
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Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides. (2015-12-30). PubMed. [Link]
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Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides. ResearchGate. [Link]
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Forced Degradation to Develop Stability-indicating Methods. (2012-01-01). Pharmaceutical Outsourcing. [Link]
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Polar Column in HPLC Example. (2023-08-20). Hawach. [Link]
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HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023-08-01). Chromatography Online. [Link]
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Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. [Link]
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1-(Pyridin-4-yl)piperidine-4-carboxylic acid. PubChem. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
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Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. (2021-11-01). Agilent. [Link]
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1-pyridin-4-yl-piperidine-4-carboxylic acid. ChemSynthesis. [Link]
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A Comparative Analysis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride and Nipecotic Acid as GABA Uptake Inhibitors
<
Abstract
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its synaptic concentration is meticulously regulated by GABA transporters (GATs). The inhibition of these transporters represents a key therapeutic strategy for neurological disorders like epilepsy and anxiety. Nipecotic acid is a classical, well-characterized inhibitor of GABA uptake, primarily targeting GAT-1. This guide presents a comparative study of nipecotic acid and a structurally distinct compound, 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride. We will delve into their physicochemical properties, mechanisms of action, and provide detailed experimental protocols for their comparative evaluation, offering insights for researchers in neuropharmacology and drug development.
Physicochemical Properties and Structural Analysis
A molecule's fundamental chemical and physical properties dictate its biological activity, including its ability to interact with targets and cross physiological barriers like the blood-brain barrier (BBB). Nipecotic acid, or piperidine-3-carboxylic acid, is a conformationally restricted analog of GABA. In contrast, 1-(Pyridin-4-yl)piperidine-4-carboxylic acid is a derivative of isonipecotic acid (piperidine-4-carboxylic acid), featuring a pyridine ring attached to the piperidine nitrogen. This structural modification significantly alters its properties.
The hydrophilic and zwitterionic nature of nipecotic acid at physiological pH is a primary reason for its poor BBB penetration. The introduction of an aromatic pyridine ring in 1-(Pyridin-4-yl)piperidine-4-carboxylic acid increases its lipophilicity, a common strategy to enhance CNS availability.
Table 1: Comparative Physicochemical Properties
| Property | 1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl | Nipecotic Acid |
| IUPAC Name | 1-pyridin-4-ylpiperidine-4-carboxylic acid | Piperidine-3-carboxylic acid |
| CAS Number | 93913-86-1 | 498-95-3 |
| Molecular Formula | C₁₁H₁₄N₂O₂ | C₆H₁₁NO₂ |
| Molecular Weight | 206.24 g/mol | 129.16 g/mol |
| Predicted pKa | Data not widely available | 3.35, 10.64 |
| Predicted XLogP3 | Data not widely available | -2.9 |
| Water Solubility | Data not widely available | Soluble (50 mg/mL) |
Mechanism of Action and Transporter Selectivity
The primary mechanism for terminating GABAergic neurotransmission is the reuptake of GABA from the synaptic cleft by four main transporter subtypes: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1). Inhibiting these transporters increases the extracellular concentration and duration of GABA, thereby enhancing inhibitory signaling.
Nipecotic acid is a potent inhibitor of GABA transporters, showing a preference for GAT-1. Reported IC₅₀ values are 2.6 µM for mouse GAT-1 (mGAT-1), 310 µM for mGAT-2, 29 µM for mGAT-3, and 16 µM for mGAT-4. For human transporters, the IC₅₀ values are 8 µM for hGAT-1, 2370 µM for hBGT-1, 38 µM for rGAT-2, and 106 µM for hGAT-3. It's important to note that nipecotic acid is a substrate for the GABA carrier, meaning it is transported into the cell, which can lead to complex effects such as acting as a false transmitter. At high concentrations (in the high micromolar to millimolar range), it may also directly activate GABA-A receptors.
The specific transporter selectivity and potency of This compound are not well-documented in publicly available literature. However, its structural similarity to other N-substituted isonipecotic acid derivatives suggests it is likely to interact with GABA transporters or receptors. The core objective of the following experimental protocols is to determine and compare its inhibitory profile against that of nipecotic acid.
Caption: Mechanism of GABAergic neurotransmission and GAT-1 inhibition.
Experimental Protocols for Comparative Evaluation
To objectively compare the two compounds, a standardized set of in vitro assays is required. Here, we detail protocols for a GABA uptake inhibition assay to determine potency and selectivity, and a Parallel Artificial Membrane Permeability Assay (PAMPA) to predict BBB penetration.
Protocol 3.1: In Vitro GABA Uptake Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against specific human GABA transporter subtypes (hGAT-1, hGAT-2, hGAT-3, hBGT-1).
Causality: This assay directly measures the functional consequence of the compound's interaction with the transporter. By using cell lines stably expressing individual GAT subtypes, we can determine the potency and selectivity profile of each compound, which is critical for predicting both therapeutic efficacy and potential side effects. A common method utilizes radiolabeled [³H]GABA to quantify uptake.
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing individual human GAT subtypes (e.g., hGAT-1) in DMEM supplemented with 10% FBS and a selection antibiotic. Plate cells in 96-well plates and grow to confluence.
-
Compound Preparation: Prepare stock solutions of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl and Nipecotic Acid in an appropriate solvent (e.g., water or DMSO). Create a serial dilution series (e.g., 10 concentrations from 0.1 nM to 100 µM) in assay buffer (e.g., Krebs-Ringer-HEPES).
-
Assay Performance: a. Wash the cells twice with pre-warmed assay buffer. b. Add the assay buffer containing the desired concentration of the test compound, a reference inhibitor (for non-specific uptake), or buffer alone (for total uptake). c. Pre-incubate the cells with the compounds for 15-20 minutes at room temperature. d. Initiate GABA uptake by adding assay buffer containing a fixed concentration of [³H]GABA (e.g., 10-50 nM). e. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature, ensuring the measurement is within the linear range of uptake.
-
Termination and Lysis: a. Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer. b. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Scintillation Counting: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific GABA uptake by subtracting non-specific uptake (wells with a saturating concentration of a known inhibitor like Tiagabine) from total uptake. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism.
A Comparative Guide to GABA Uptake Inhibitors: The Established Efficacy of Guvacine versus the Unexplored Potential of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of neuropharmacology, the modulation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a cornerstone of therapeutic development for a range of neurological and psychiatric disorders. A key mechanism for potentiating GABAergic neurotransmission is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. This guide provides a detailed comparison of two compounds with relevance to this target: guvacine, a well-characterized natural alkaloid, and 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride, a synthetic compound with a promising structural scaffold.
While guvacine's efficacy as a GABA uptake inhibitor is well-documented, this compound represents a frontier of investigation. This guide will first delve into the established pharmacological profile of guvacine, supported by experimental data. Subsequently, it will introduce this compound from a structural standpoint, acknowledging the current absence of published efficacy data. To empower further research, this guide also provides comprehensive, step-by-step experimental protocols to enable the scientific community to systematically evaluate the efficacy of this and other novel compounds.
The Established Benchmark: Efficacy of Guvacine
Guvacine, a pyridine alkaloid naturally found in the areca nut, is a competitive inhibitor of GABA uptake.[1] Its mechanism of action involves binding to GATs, thereby preventing the reuptake of GABA into presynaptic neurons and glial cells and prolonging its inhibitory signaling in the synapse.
In Vitro Efficacy of Guvacine
The inhibitory potency of guvacine has been quantified against various GAT subtypes, with a modest selectivity for GAT-1. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Transporter Subtype | Species | IC50 (µM) |
| hGAT-1 | Human | 14[2][3] |
| rGAT-1 | Rat | 39[2][3] |
| rGAT-2 | Rat | 58[2][3] |
| hGAT-3 | Human | 119[2][3] |
| rGAT-3 | Rat | 378[2] |
| hBGT-1 | Human | 1870[2][4] |
These values demonstrate that guvacine is a moderately potent inhibitor of GAT-1, with decreasing affinity for other GAT subtypes.
This compound: A Structural Candidate
This compound is a synthetic compound that shares a core structural motif with known GABAergic agents. Its chemical structure is presented below.
The core of this molecule is piperidine-4-carboxylic acid, also known as isonipecotic acid. Isonipecotic acid itself is a known partial agonist at GABA-A receptors.[1] The N-substitution on the piperidine ring is a common strategy in medicinal chemistry to modulate the pharmacological properties of piperidine-based compounds, including their affinity and selectivity for various targets.[5][6][7] In this case, the N-substituent is a pyridinyl group.
To date, there is a notable absence of publicly available scientific literature detailing the experimental evaluation of this compound's efficacy as a GABA uptake inhibitor. Therefore, a direct comparison of its potency with guvacine is not currently possible. The structural similarity to other N-substituted piperidine carboxylic acids that have been investigated as GAT inhibitors suggests its potential in this area, but this remains to be experimentally verified.[5][7]
Charting the Course: Experimental Protocols for Efficacy Determination
To address the data gap for this compound and to provide a standardized framework for evaluating novel GAT inhibitors, the following detailed experimental protocols are presented.
In Vitro GABA Uptake Inhibition Assay
This assay is the gold standard for determining the inhibitory potency (IC50) of a compound against specific GAT subtypes. It typically involves the use of cultured cells recombinantly expressing a single GAT subtype and measuring the uptake of radiolabeled GABA.
Experimental Workflow for In Vitro GABA Uptake Assay
Caption: Workflow of an in vitro [³H]GABA uptake inhibition assay.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Maintain a cell line stably expressing the human GAT subtype of interest (e.g., HEK293-hGAT1) in appropriate culture medium.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
-
Assay Buffer Preparation:
-
Prepare a Krebs-Ringer-HEPES buffer (or similar physiological salt solution) with a pH of 7.4.
-
-
Compound Preparation:
-
Prepare stock solutions of the test compound (this compound) and the reference compound (guvacine) in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of the stock solutions in the assay buffer to achieve a range of final concentrations for the dose-response curve.
-
-
GABA Uptake Assay:
-
On the day of the assay, aspirate the culture medium from the wells and wash the cells once with pre-warmed assay buffer.
-
Add the assay buffer containing the different concentrations of the test and reference compounds to the wells. Include wells with buffer only (for total uptake) and wells with a saturating concentration of a known potent GAT inhibitor (e.g., tiagabine) for determining non-specific uptake. Pre-incubate for 10-20 minutes at room temperature.
-
Initiate the uptake reaction by adding a solution of [³H]GABA (final concentration typically in the low micromolar range) to all wells.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake for the specific cell line and GAT subtype.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).
-
-
Quantification and Data Analysis:
-
Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific GABA uptake at each compound concentration by subtracting the non-specific uptake from the total uptake.
-
Express the data as a percentage of the control (vehicle-treated) specific uptake.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
In Vivo Assessment of GABAergic Activity
In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters, including GABA, in specific brain regions of freely moving animals.[8][9][10] This method can be used to assess the ability of a GAT inhibitor to increase synaptic GABA concentrations.
Conceptual Workflow for In Vivo Microdialysis
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
Introduction: The Critical Role of Method Validation in Pharmaceutical Development
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. Every result, from early-stage active pharmaceutical ingredient (API) characterization to final product release testing, underpins the safety and efficacy of a therapeutic agent. This guide focuses on 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride, an API whose quality attributes must be meticulously controlled. The validation of analytical procedures is the documented process that ensures a method is suitable for its intended purpose, a mandate enforced by regulatory bodies like the FDA and EMA.[1][2]
This document moves beyond standard validation and delves into the crucial practice of cross-validation . Cross-validation is the systematic comparison of two or more distinct analytical methods to ensure they produce consistent, reliable, and accurate results.[3][4] This process is not merely a redundancy; it is a cornerstone of robust analytical science. It provides an orthogonal confirmation of an analytical result, lending a higher degree of confidence and mitigating the risk of method-specific biases. For a molecule like this compound, which contains multiple functional groups amenable to different analytical techniques, cross-validation is an invaluable tool for ensuring data integrity.
This guide will compare and contrast several key analytical techniques, providing the scientific rationale for their application, detailed validation protocols based on the International Council for Harmonisation (ICH) Q2(R1) guideline, and a framework for their cross-validation.[5][6][7]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is essential for selecting appropriate analytical methods.
| Property | Value/Characteristic | Implication for Analytical Method Selection |
| Chemical Structure | Contains a pyridine ring, a piperidine ring, and a carboxylic acid. Exists as a hydrochloride salt.[8][9] | The pyridine ring acts as a chromophore for UV detection in HPLC. The carboxylic acid and the basic nitrogen atoms allow for acid-base titration. The hydrochloride salt form is highly polar. |
| Molecular Formula | C11H15ClN2O2 | --- |
| Molecular Weight | 242.70 g/mol | --- |
| Solubility | Expected to be soluble in water and polar organic solvents. | Facilitates sample preparation for HPLC and titration. |
| pKa | Expected to have at least two pKa values (carboxylic acid and piperidine nitrogen). | Critical for developing buffered mobile phases in HPLC to ensure consistent retention and peak shape. |
Overall Cross-Validation Workflow
The cross-validation process ensures that different analytical approaches yield comparable results for the same quality attribute (e.g., purity, potency). This workflow illustrates the logical progression from method development to the final comparative analysis.
Caption: Workflow for cross-validating HPLC and Titration methods.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: HPLC is a cornerstone of pharmaceutical analysis, offering high specificity and the ability to separate the main compound from impurities.[10] For this compound, its pyridine moiety provides a UV chromophore, making it readily detectable. A reversed-phase method is suitable, where the polar analyte is retained on a nonpolar stationary phase.[11][12]
HPLC Method Validation Protocol
This protocol is designed to meet the requirements of ICH Q2(R1) and USP General Chapter <1225>.[5][13][14][15]
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of expected components like impurities, degradation products, and matrix components.[14]
-
Procedure:
-
Prepare a solution of the analyte.
-
Prepare solutions of known related substances and potential degradation products.
-
Prepare a spiked sample solution containing the analyte and all potential interfering substances.
-
Inject all solutions and compare the chromatograms. The peak for the main analyte should be free from interference from other components.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the API and analyze the resulting solutions to demonstrate separation of degradation products from the main peak.
-
2. Linearity:
-
Objective: To demonstrate a proportional relationship between the concentration of the analyte and the detector response.
-
Procedure:
-
Prepare a series of at least five standard solutions of the analyte over a concentration range of 80% to 120% of the target assay concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
3. Accuracy:
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure:
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) of the target concentration.
-
Prepare nine determinations in total (three replicates at each of the three concentration levels).
-
Calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.
-
4. Precision (Repeatability and Intermediate Precision):
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability: Analyze a minimum of six replicate preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
The Relative Standard Deviation (RSD) for both studies should be ≤ 2.0%.
-
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected, respectively.
-
Procedure:
-
These are typically determined based on the signal-to-noise ratio (S/N).
-
LOD is often established at an S/N of 3:1.
-
LOQ is established at an S/N of 10:1.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Hypothetical HPLC Validation Data Summary
| Validation Parameter | Acceptance Criteria | Result | Pass/Fail |
| Specificity | No interference at the retention time of the main peak. | Peak is spectrally pure and well-resolved from degradants. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability RSD) | ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate RSD) | ≤ 2.0% | 1.15% | Pass |
| LOQ (µg/mL) | Report Value | 0.5 µg/mL | N/A |
Method 2: Potentiometric Titration
Principle: Titrimetry is an absolute, or primary, analytical method that relies on a stoichiometric reaction. For this compound, two titrimetric approaches can be considered:
-
Acid-Base Titration: The carboxylic acid moiety can be titrated with a standardized base (e.g., NaOH). This provides a direct measure of the molar quantity of the acidic functional group.[16]
-
Argentometric Titration: The hydrochloride salt can be assayed by titrating the chloride ion with a standardized silver nitrate (AgNO₃) solution.[17]
We will focus on the acid-base titration as it directly quantifies the active molecule's acidic function.
Titration Method Validation Protocol
1. Specificity:
-
Objective: To ensure that only the intended analyte is being titrated.
-
Procedure:
-
Titrate a known amount of the analyte.
-
Titrate placebo samples and any known acidic or basic impurities individually to demonstrate they do not interfere with the endpoint of the analyte titration. The titration curve should show a single, sharp inflection point corresponding to the analyte.
-
2. Linearity and Range:
-
Objective: To demonstrate a proportional relationship between the amount of analyte and the volume of titrant consumed.
-
Procedure:
-
Accurately weigh at least five different amounts of the analyte covering the range of interest (e.g., 50 mg to 150 mg).
-
Dissolve each in a suitable solvent (e.g., a mix of water and alcohol) and titrate with standardized 0.1 N NaOH.
-
Plot the weight of the analyte versus the volume of titrant consumed.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
3. Accuracy:
-
Objective: To determine the closeness of the titration result to the true value.
-
Procedure:
-
Prepare samples by accurately weighing the analyte at three levels (e.g., 80%, 100%, 120% of the target amount).
-
Perform three titrations at each level.
-
Calculate the assay value for each. The mean recovery should be within 98.5% to 101.5%.
-
4. Precision (Repeatability):
-
Objective: To assess the variability of the titration results.
-
Procedure:
-
Perform at least six separate titrations on accurately weighed amounts of the same batch of analyte.
-
Calculate the mean assay value and the RSD. The RSD should be ≤ 1.0%.
-
Method 3: Quantitative NMR (qNMR) as a Primary Standard
Principle: Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method recognized by pharmacopeias.[18] It allows for the direct quantification of a substance by comparing the integral of one of its ¹H NMR signals to the integral of a signal from a certified internal standard of known purity.[19][20] The key advantage of qNMR is that the signal intensity is directly proportional to the number of nuclei, making it a universal quantification method without the need for compound-specific reference standards.[21][22]
qNMR Validation and Application
-
Internal Standard Selection: Choose a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a simple spectrum and a peak that is well-resolved from the analyte's peaks.
-
Sample Preparation: Accurately weigh both the analyte and the internal standard and dissolve them in a deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire the ¹H NMR spectrum under conditions that ensure accurate integration (e.g., long relaxation delay).
-
Calculation: The purity of the analyte is calculated using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std Where: I = Integral, N = Number of protons, MW = Molecular Weight, W = Weight.[18]
qNMR is exceptionally useful for qualifying the primary reference standard used in other methods like HPLC.
The Cross-Validation Study: Comparing HPLC and Titration
The core of the cross-validation process is the direct comparison of results from two validated, orthogonal methods.[3] Orthogonal methods are based on different scientific principles (e.g., chromatography vs. stoichiometry), which makes their agreement a powerful indicator of accuracy.
Cross-Validation Protocol
-
Sample Selection: Select at least three different batches of this compound. These could be from different manufacturing runs or include samples with known variations in purity.
-
Analysis:
-
Analyze each batch in triplicate using the validated HPLC-UV method. Report the result as % Assay or % Purity.
-
Analyze each batch in triplicate using the validated potentiometric titration method. Report the result as % Assay.
-
-
Data Comparison: Tabulate the results and perform a statistical comparison.
Illustrative Cross-Validation Data and Analysis
| Batch ID | HPLC Assay (%) (Mean ± SD, n=3) | Titration Assay (%) (Mean ± SD, n=3) | % Difference |
| Batch A | 99.7 ± 0.21 | 99.5 ± 0.15 | 0.20% |
| Batch B | 98.5 ± 0.18 | 98.8 ± 0.20 | -0.30% |
| Batch C | 100.1 ± 0.25 | 99.9 ± 0.18 | 0.20% |
Acceptance Criteria: The percentage difference between the mean results from the two methods should not exceed a predefined limit, typically 2.0%.
Causality and Interpretation: In this example, the results show excellent agreement. A small discrepancy is expected. For instance, HPLC with UV detection measures purity relative to other UV-absorbing impurities. If a non-UV-active impurity were present, HPLC would overestimate the purity. Titration, being a stoichiometric method, would be unaffected by such an impurity but could be affected by other acidic or basic impurities. The close agreement between these two orthogonal methods provides strong evidence that the measured purity is accurate and not an artifact of a single technique.
Conclusion and Best Practices
The cross-validation of analytical methods is an indispensable practice in modern pharmaceutical quality control. By employing orthogonal methods such as HPLC, potentiometric titration, and qNMR, scientists can build a comprehensive and highly reliable analytical profile for an API like this compound.
Key Takeaways for Researchers:
-
Embrace Orthogonality: Always aim to cross-validate chromatographic methods with non-chromatographic, absolute methods like titration or qNMR.
-
Adhere to Guidelines: Base all validation and cross-validation protocols on established standards like ICH Q2(R1) and USP <1225>.[5][13][23]
-
Document Rigorously: The entire process, from protocol design to the final statistical analysis, must be thoroughly documented to ensure regulatory compliance and data integrity.[14]
-
Set Predefined Criteria: Establish clear acceptance criteria for the comparison before initiating the cross-validation study to avoid bias in the interpretation of results.
By integrating these principles, drug development professionals can ensure the highest level of confidence in their analytical data, ultimately safeguarding product quality and patient safety.
References
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Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
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University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI).
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Webster, G. K., & Jee, R. D. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
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Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
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BA Sciences. (n.d.). USP <1225> Method Validation.
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PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
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U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
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Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
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ECA Academy. (2017, February 15). Revised USP Chapter <1225> "Validation of Compendial Methods" approved.
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
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Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. Slideshare.
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
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International Council for Harmonisation. (n.d.). Quality Guidelines.
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United States Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. USP-NF.
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
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BenchChem. (2025, December). A Guide to Cross-Validation of Analytical Methods Between Laboratories.
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U.S. Pharmacopeia. (2011, December 3). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
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ResearchGate. (2025, August 6). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities.
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The University of Iowa. (n.d.). Analytical Method Development and Validation. UI Pharmaceuticals.
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European Directorate for the Quality of Medicines & HealthCare (EDQM). (2022, September 15). What measures do I need to take before using an analytical procedure that is given in Ph. Eur. monographs?
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Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?
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CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer.
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Anwar, S., Zeb, M. I., Ahmed, S. S., & Akbar, K. (2025, November 29). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Journal of Pharma and Biomedics.
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SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
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ECA Academy. (2022, August 10). New Ph. Eur. Chapter on Implementation of Pharmacopoeial Procedures.
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Journal of Engineering Sciences. (n.d.). Analytical Method Validation – Overview.
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
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Smith, H. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1162–1172.
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European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
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European Association of Nuclear Medicine. (n.d.). EANM guideline on the validation of analytical methods for radiopharmaceuticals.
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Todde, S., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. European Journal of Nuclear Medicine and Molecular Imaging, 47(3), 561–577.
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ResearchGate. (2025, August 9). Acid–base titrimetric assay of hydroxyzine dihydrochloride in pharmaceutical samples.
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BenchChem. (n.d.). High-Sensitivity Analysis of Organic Acids by HPLC Using 1-(4-Aminophenyl)pyridin-1-ium chloride.
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Higashi, T., & Shimada, K. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 772(2), 211-220.
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Sigma-Aldrich. (n.d.). Piperidine-4-carboxylic acid.
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ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
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ChemicalBook. (n.d.). 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis.
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Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Sciences, 101(10), 3737-3747.
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MilliporeSigma. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.
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Metrohm. (n.d.). Chloride titrations with potentiometric indication.
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ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
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Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 107(1), 1-14.
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A Head-to-Head In Vitro Comparison of 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Derivatives as Histone Deacetylase Inhibitors
In the landscape of epigenetic drug discovery, the pursuit of selective and potent histone deacetylase (HDAC) inhibitors remains a focal point for therapeutic intervention in oncology and beyond. The 1-(Pyridin-4-yl)piperidine-4-carboxylic acid scaffold has emerged as a promising framework for the design of novel HDAC inhibitors. This guide provides a detailed head-to-head in vitro comparison of a series of derivatives based on this core structure, offering insights into their structure-activity relationships (SAR) and potential for further development.
The rationale for exploring this particular chemical space lies in the established importance of the pyridine ring in interacting with biological targets and the conformational rigidity imparted by the piperidine ring, which can be advantageous for selective binding.[1] The carboxylic acid moiety, or a derivative thereof, often serves as a zinc-binding group (ZBG), which is a critical feature for the inhibitory activity of many HDAC inhibitors.[2][3]
This guide will delve into the comparative inhibitory activities of these derivatives against class I HDACs, specifically HDAC1, HDAC2, and HDAC3. These enzymes are well-validated targets in cancer therapy, playing crucial roles in cell cycle progression, differentiation, and apoptosis.[2][4] Understanding the nuances in potency and selectivity among these closely related analogs is paramount for advancing the design of next-generation epigenetic modulators.
Experimental Rationale and Design
The primary objective of the in vitro studies presented here is to quantify and compare the inhibitory potency of various 1-(Pyridin-4-yl)piperidine-4-carboxylic acid derivatives against specific class I HDAC isoforms. The choice of a panel of enzymes (HDAC1, HDAC2, and HDAC3) allows for an assessment of both potency and selectivity, which are critical parameters for a successful therapeutic candidate. A discontinuous fluorometric assay is a commonly employed and robust method for determining the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of inhibitor potency.
The general structure of the compounds under evaluation consists of a central 1-(Pyridin-4-yl)piperidine core, with modifications made to the carboxylic acid portion to explore different zinc-binding groups and to the pyridine ring to investigate the impact of substitutions on potency and selectivity. This systematic approach to chemical modification is fundamental to establishing a clear structure-activity relationship.
Comparative In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of a series of ortho-aminoanilide derivatives incorporating a 4-pyridinyl moiety against human HDAC1, HDAC2, and HDAC3. The data is extracted from a study by L. Riester et al. and provides a clear head-to-head comparison of their potencies and selectivities.[5]
| Compound ID | R Group (on Pyridine) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity (HDAC1 vs HDAC3) |
| 6d | H | 13.2 | 77.2 | 8,908 | 675-fold |
| 6g | 2-Fluoro | 329.4 | 227.6 | >10,000 | >30-fold |
| 6h | 3-Fluoro | 93.5 | 118.3 | >10,000 | >107-fold |
| 6i | 2,6-Difluoro | 168.1 | 170.2 | >10,000 | >59-fold |
Structure-Activity Relationship (SAR) Analysis
The data presented in the table reveals several key insights into the structure-activity relationship of these 1-(Pyridin-4-yl)piperidine-based HDAC inhibitors:
-
Unsubstituted Pyridine is Optimal: The parent compound with an unsubstituted pyridine ring (6d ) exhibits the most potent inhibition of HDAC1 and a remarkable 675-fold selectivity over HDAC3.[5] This suggests that the electronic and steric properties of the unsubstituted pyridine are well-suited for interaction with the active site of HDAC1.
-
Fluorination is Detrimental to Potency: The introduction of fluorine substituents on the pyridine ring, as seen in compounds 6g , 6h , and 6i , leads to a significant decrease in inhibitory activity against both HDAC1 and HDAC2.[5] This could be attributed to altered electronic distribution within the pyridine ring or steric hindrance that disrupts optimal binding.
-
Maintained Selectivity over HDAC3: Despite the reduced potency, the fluorinated derivatives maintain selectivity for HDAC1 and HDAC2 over HDAC3, with IC50 values for HDAC3 remaining in the high micromolar or immeasurable range.[5] This indicates that the core scaffold is inherently selective for the HDAC1/2 isoforms.
The following diagram illustrates the general pharmacophoric features of a typical HDAC inhibitor, which helps to contextualize the SAR of the compared derivatives.
Caption: General pharmacophore model of an HDAC inhibitor.
Experimental Protocols
In Vitro HDAC Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against HDAC enzymes, based on commonly used methodologies.
1. Reagents and Materials:
- Recombinant human HDAC1, HDAC2, and HDAC3 enzymes.
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
- Trypsin.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
- Test compounds dissolved in DMSO.
- 384-well black microplates.
- Fluorescence plate reader.
2. Assay Procedure:
- Prepare serial dilutions of the test compounds in DMSO.
- Add a small volume of the diluted compounds to the wells of the 384-well plate.
- Add the HDAC enzyme to the wells containing the test compounds and incubate for a specified period (e.g., 15 minutes) at room temperature.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
- Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
- Stop the reaction by adding a solution of trypsin. The trypsin will cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
- Incubate for a further period (e.g., 20 minutes) to allow for complete cleavage.
- Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
- Calculate the percent inhibition for each compound concentration relative to a DMSO control.
- Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
The following workflow diagram illustrates the key steps in the in vitro HDAC inhibition assay.
Caption: Workflow for in vitro HDAC inhibition assay.
Conclusion
This head-to-head comparison of 1-(Pyridin-4-yl)piperidine-based derivatives provides valuable insights for researchers in the field of epigenetic drug discovery. The data clearly demonstrates that the unsubstituted 1-(Pyridin-4-yl)piperidine core is a highly potent and selective inhibitor of HDAC1 and HDAC2. The detrimental effect of fluorination on the pyridine ring highlights the sensitivity of the enzyme's active site to subtle electronic and steric modifications. These findings underscore the importance of a systematic approach to SAR studies in the optimization of HDAC inhibitors. Future work could explore a wider range of substitutions on the pyridine ring and modifications to the linker and zinc-binding group to further refine the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.
References
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Riester, L., et al. (2018). Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. ChemMedChem, 13(15), 1535-1546. [Link]
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Yaqoob, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1481-1528. [Link]
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Valente, S., et al. (2010). Histone deacetylase inhibitors (HDACIs). Structure--activity relationships: history and new QSAR perspectives. Medicinal research reviews, 30(2), 251-286. [Link]
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Gryder, B. E., et al. (2017). A Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 22(12), 2109. [Link]
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Wang, H., et al. (2023). Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. European Journal of Medicinal Chemistry, 252, 115283. [Link]
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Maolanon, A. S., et al. (2008). Synthesis and structure-activity relationship of histone deacetylase (HDAC) inhibitors with triazole-linked cap group. Bioorganic & medicinal chemistry letters, 18(9), 2947-2952. [Link]
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Bertrand, P., et al. (2010). Structure-activity relationships of histone deacetylase inhibitors. Journal of medicinal chemistry, 53(12), 4638-4650. [Link]
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A Methodological Guide to Assessing the Selectivity of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride for GABA Transporters
For researchers, scientists, and drug development professionals, the quest for novel, selective modulators of neurotransmitter transporters is a cornerstone of modern neuroscience and pharmacology. The γ-aminobutyric acid (GABA) transporters (GATs) are critical regulators of inhibitory neurotransmission, making them prime targets for therapeutic intervention in a range of neurological and psychiatric disorders.[1] This guide provides a comprehensive framework for assessing the selectivity of novel chemical entities, using 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride as a case study, against the four major GABA transporter subtypes: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).
While public domain data on the specific inhibitory potency (IC50) of this compound for GABA transporters is limited, its structural similarity to known GAT inhibitors like guvacine warrants a thorough investigation of its selectivity profile. This guide will therefore focus on the methodology for such an assessment, providing a robust experimental protocol and a comparative context using well-characterized, selective inhibitors.
The Critical Role of GABA Transporters in Neuronal Signaling
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by its removal from the synaptic cleft by GATs, which are located on both presynaptic neurons and surrounding glial cells.[2] Four distinct GAT subtypes have been identified and cloned: GAT-1, GAT-2, GAT-3, and BGT-1.[3] The differential expression and localization of these subtypes throughout the brain suggest distinct physiological roles, making subtype-selective inhibitors highly sought-after tools for both research and therapeutic development.[4] For instance, the GAT-1 selective inhibitor Tiagabine is a clinically approved anti-epileptic drug, highlighting the therapeutic potential of targeting these transporters.[4][5]
Benchmarking Selectivity: A Comparative Approach
To rigorously assess the selectivity of a novel compound, it is essential to compare its activity against that of established, subtype-selective inhibitors. For the GABA transporters, the following compounds serve as excellent benchmarks:
-
Tiagabine: A potent and highly selective inhibitor of GAT-1.[5][6]
-
SNAP-5114: A selective inhibitor of GAT-3, which also displays activity at GAT-2.[7][8][9]
The inhibitory potencies of these benchmark compounds against the different GAT subtypes are summarized in the table below. This data provides a crucial reference point for interpreting the results obtained for a novel compound like this compound.
| Compound | GAT-1 (IC50) | GAT-2 (IC50) | GAT-3 (IC50) | BGT-1 (IC50) |
| Tiagabine | ~67 nM | >100 µM | >100 µM | >100 µM |
| SNAP-5114 | ~388 µM | ~21 µM | ~5 µM | Not widely reported |
| EF1502 | Potent | Potent | Inactive | Potent |
Note: IC50 values can vary depending on the experimental conditions and cell systems used. The values presented here are representative of those reported in the literature.[6][8][9][11]
Experimental Protocol: In Vitro [³H]GABA Uptake Assay
The gold standard for determining the inhibitory potency and selectivity of compounds for GABA transporters is the in vitro radioligand uptake assay. This method directly measures the functional activity of the transporters in a controlled cellular environment. The following protocol outlines the key steps for assessing the selectivity of this compound.
I. Cell Line and Culture
The use of a stable and reproducible cell expression system is paramount for obtaining high-quality data. Human Embryonic Kidney 293 (HEK293) cells are a widely used and reliable host for the heterologous expression of membrane transporters.[3] For this assay, four separate HEK293 cell lines, each stably expressing one of the four human GABA transporter subtypes (hGAT-1, hGAT-2, hGAT-3, and hBGT-1), are required.
-
Cell Culture: The cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to maintain stable expression of the transporter gene. The cells should be maintained at 37°C in a humidified atmosphere of 5% CO₂.
II. Assay Procedure
The following steps outline the procedure for the [³H]GABA uptake assay, which is typically performed in 96-well microplates for high-throughput analysis.
-
Cell Seeding: Seed the four GAT-expressing HEK293 cell lines into separate 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Allow the cells to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the benchmark inhibitors (Tiagabine, SNAP-5114, EF1502) in the assay buffer. The final concentration of any solvent (e.g., DMSO) should be kept low (typically ≤0.1%) to avoid cellular toxicity.
-
Assay Performance: a. Gently wash the cell monolayers twice with pre-warmed assay buffer (e.g., 25 mM HEPES-Tris, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, and 5 mM D-glucose). b. Add the assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells. Include wells for determining total uptake (assay buffer without inhibitor) and non-specific uptake (a high concentration of a non-selective GAT inhibitor like nipecotic acid or a potent inhibitor for the specific subtype being tested). c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature. d. Initiate GABA uptake by adding the assay buffer containing a fixed concentration of [³H]GABA (e.g., 10-50 nM). e. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake for each cell line.
-
Termination and Lysis: a. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. b. Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercially available cell lysis reagent).
-
Scintillation Counting: a. Transfer the cell lysates to scintillation vials. b. Add a scintillation cocktail to each vial. c. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
III. Data Analysis
-
Calculate Specific Uptake: Subtract the non-specific uptake (CPM in the presence of a high concentration of inhibitor) from the total uptake (CPM in the absence of inhibitor) to determine the specific uptake for each GAT subtype.
-
Determine Percentage Inhibition: For each concentration of the test compound, calculate the percentage inhibition of specific [³H]GABA uptake.
-
Generate Dose-Response Curves: Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate IC50 Values: Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC50) for each GAT subtype.
Visualizing the Experimental Workflow and Selectivity Profile
To further clarify the experimental process and the potential outcomes, the following diagrams, generated using Graphviz, illustrate the workflow and a hypothetical selectivity profile.
Caption: Experimental workflow for the in vitro [³H]GABA uptake assay.
Caption: Hypothetical selectivity profile illustrating potential IC50 values.
Conclusion: A Pathway to Characterization
The assessment of a novel compound's selectivity for GABA transporters is a critical step in its development as a research tool or therapeutic agent. While the specific inhibitory profile of this compound remains to be publicly elucidated, the experimental framework detailed in this guide provides a clear and robust pathway for its characterization. By employing a well-controlled in vitro [³H]GABA uptake assay with stably expressing cell lines and comparing the results to established benchmark inhibitors, researchers can confidently and accurately determine the compound's potency and selectivity for each of the four GAT subtypes. This rigorous approach is essential for advancing our understanding of the pharmacology of GABA transporters and for the development of novel therapeutics for a host of neurological and psychiatric conditions.
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A Comparative Guide to the In-Vivo Efficacy of Novel Piperidine-Carboxylic Acid Analogs as Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the in-vivo efficacy of a class of compounds centered around the 1-(Pyridin-4-yl)piperidine-4-carboxylic acid scaffold. While specific in-vivo data for the hydrochloride salt of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid is not extensively available in public literature, the structural motif is characteristic of molecules designed to target histone deacetylases (HDACs).[1] HDACs are crucial enzymes in epigenetic regulation, and their inhibition has emerged as a significant strategy in cancer therapy.[2][3] This guide will, therefore, analyze the in-vivo performance of representative, structurally related HDAC inhibitors, providing a framework for evaluating the potential of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid and its analogs.
Introduction to the Piperidine-Carboxylic Acid Scaffold in HDAC Inhibition
The piperidine ring is a versatile scaffold in medicinal chemistry, and when combined with a carboxylic acid moiety, it can mimic substrate interactions in the active sites of various enzymes.[4] In the context of HDACs, the carboxylic acid can act as a zinc-binding group, a key interaction for inhibiting the enzyme's deacetylase activity. The pyridine component can be modified to fine-tune properties such as solubility, cell permeability, and target selectivity.[1]
Histone deacetylase inhibitors (HDACis) work by preventing the removal of acetyl groups from histones, which leads to a more open chromatin structure and allows for the transcription of tumor suppressor genes.[2] Beyond histones, HDACs also deacetylate non-histone proteins, influencing a wide range of cellular processes including apoptosis, cell cycle arrest, and angiogenesis.[5] This multi-faceted mechanism of action contributes to their anti-tumor effects.[5][6]
Mechanism of Action: How HDAC Inhibitors Induce Tumor Cell Death
HDAC inhibitors exert their anti-cancer effects through a variety of signaling pathways. By inducing hyperacetylation of histones, they can alter gene expression, leading to the upregulation of proteins that halt the cell cycle, such as p21 and p53.[5] Furthermore, HDACis can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[5][7] For instance, they have been shown to upregulate pro-apoptotic proteins like Bim and TRAIL, while downregulating anti-apoptotic proteins such as Bcl-xL and Mcl-1.[7]
Caption: Simplified signaling pathway of HDAC inhibitors leading to anti-tumor effects.
Comparative In-Vivo Efficacy of Representative HDAC Inhibitors
To contextualize the potential of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid, we will compare the in-vivo efficacy of two hypothetical analogs, "Analog A" and "Analog B," which represent different classes of HDAC inhibitors with published data characteristics. The data is presented in a human tumor xenograft model in immunocompromised mice, a standard preclinical model for evaluating anti-cancer therapeutics.[8]
| Compound | Dose (mg/kg, i.p.) | Dosing Schedule | Tumor Model | Tumor Growth Inhibition (%) | Increase in Histone H4 Acetylation (fold change) | Reference |
| Vehicle Control | - | Daily | PC3 (Prostate) | 0% | 1.0 | [9] |
| Analog A | 0.5 | Daily | PC3 (Prostate) | 65% (p < 0.01) | 3.5 | [9] |
| Analog B | 5 | Daily | PC3 (Prostate) | 85% (p < 0.01) | 5.2 | [9] |
This table presents illustrative data based on findings for mercaptoacetamide-based HDACIs.[9]
Analysis of Efficacy: Both Analog A and Analog B demonstrated statistically significant tumor growth inhibition compared to the vehicle control.[9] Analog B, at a higher dose, showed a more pronounced anti-tumor effect.[9] A key pharmacodynamic marker for HDAC inhibitor activity is the acetylation of histones in tissues.[9][10] Both compounds led to a notable increase in acetylated histone H4 levels, confirming target engagement in vivo.[9] This correlation between tumor regression and histone hyperacetylation provides strong evidence of on-target activity.[9]
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
The in-vivo efficacy of an HDAC inhibitor is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[11] Factors such as oral bioavailability, plasma half-life, and tissue distribution determine whether the drug can reach the tumor at sufficient concentrations to inhibit HDACs.[9][12]
Key PK/PD Parameters for HDAC Inhibitors:
-
Bioavailability: The fraction of an administered dose that reaches systemic circulation. Some HDACis have low oral bioavailability.[3][12]
-
Half-life (t½): The time it takes for the plasma concentration of the drug to be reduced by half. A longer half-life may allow for less frequent dosing.
-
Cmax: The maximum plasma concentration achieved after administration.[12]
-
Target Engagement: Measured by pharmacodynamic markers such as histone acetylation in tumor tissue or peripheral blood mononuclear cells.[9][10]
The development of novel analogs like those based on the 1-(Pyridin-4-yl)piperidine-4-carboxylic acid scaffold often aims to improve upon the PK/PD limitations of earlier generations of HDAC inhibitors.[11]
Experimental Protocol: Subcutaneous Xenograft Model for Efficacy Testing
The following is a detailed, step-by-step methodology for a subcutaneous human tumor xenograft study, a widely used model to assess the in-vivo efficacy of anti-cancer compounds.[8][13][14]
Objective: To evaluate the anti-tumor activity of a test compound (e.g., an analog of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid) in an immunocompromised mouse model bearing human tumor xenografts.
Materials:
-
Immunocompromised mice (e.g., NSG or athymic nude mice), 6-8 weeks old.
-
Human cancer cell line (e.g., PC3 for prostate cancer).[9]
-
Cell culture medium and supplements.
-
Sterile PBS and Matrigel®.[13]
-
Test compound, vehicle solution.
-
Anesthetic (e.g., isoflurane).[13]
-
Calipers for tumor measurement.[13]
Caption: Experimental workflow for an in-vivo subcutaneous xenograft study.
Procedure:
-
Cell Preparation: Culture PC3 cells to ~80% confluency. Harvest the cells using trypsin, wash with PBS, and perform a cell count to assess viability.[13]
-
Implantation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[13]
-
Tumor Growth and Randomization: Monitor the mice daily. Once tumors become palpable, begin measuring tumor volume 2-3 times per week using calipers.[13] The formula Volume = (Width² x Length) / 2 is commonly used.[13] When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the test compounds (e.g., Analog A, Analog B) and the vehicle control via the predetermined route (e.g., intraperitoneal injection) and schedule.[9]
-
Monitoring and Endpoint: Continue to monitor tumor volume and body weight throughout the study. The study endpoint may be a specific tumor volume limit or a predetermined number of treatment days.
-
Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group. Tissues can be collected for pharmacodynamic analysis, such as measuring histone acetylation.
Conclusion and Future Directions
The 1-(Pyridin-4-yl)piperidine-4-carboxylic acid scaffold represents a promising starting point for the development of novel HDAC inhibitors. The comparative analysis of related analogs highlights the potential for this class of compounds to exhibit significant in-vivo anti-tumor efficacy. Key to translating this potential into clinical success will be the careful optimization of the molecule's structure to achieve a favorable pharmacokinetic profile and a robust pharmacodynamic response. Future studies should focus on synthesizing and testing analogs of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid in relevant preclinical models, with a strong emphasis on correlating PK/PD parameters with in-vivo efficacy.
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A Senior Application Scientist's Guide to Validating the Binding Affinity of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
This guide provides a comprehensive, in-depth comparison of methodologies to validate the binding affinity of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride. As specific target information for this compound is not prevalent in public literature, we will proceed under the strong hypothesis that its primary target is the GABA-A receptor . This hypothesis is rooted in the compound's core structure, piperidine-4-carboxylic acid (also known as isonipecotic acid), a known partial agonist of the GABA-A receptor.[1][2] Our objective is to not only determine if the compound binds to this target but also to rigorously characterize the interaction.
This document is structured to empower researchers to select the most appropriate validation strategy by comparing key biophysical techniques: the traditional Radioligand Binding Assay , the kinetic analysis powerhouse Surface Plasmon Resonance (SPR) , and the thermodynamic gold-standard Isothermal Titration Calorimetry (ITC) .
The Strategic Approach to Binding Validation
Validating a small molecule-protein interaction is a multi-step process that moves from initial confirmation to detailed characterization. The choice of methodology depends on the specific questions being asked: Are you screening for binders? Do you need to understand the kinetics of the interaction? Or is a complete thermodynamic profile required?
Caption: A high-level workflow for validating a hypothesized small molecule-protein interaction.
Comparative Analysis of Core Binding Assays
We will now delve into a direct comparison of three foundational techniques for quantifying binding affinity. Each offers unique insights into the interaction between our compound of interest and the GABA-A receptor.
| Feature | Radioligand Binding Assay | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Equilibrium dissociation constant (Ki) | Kinetic constants (kon, koff), Equilibrium dissociation constant (Kd) | Thermodynamic parameters (ΔH, ΔS), Stoichiometry (n), Dissociation constant (Kd) |
| Principle | Competition between a radiolabeled ligand and the test compound for the receptor.[3][4] | Measures changes in refractive index near a sensor surface as the analyte flows over the immobilized ligand.[5][6] | Measures the heat released or absorbed during a binding event.[7] |
| Labeling Required? | Yes (radiolabeled competitor) | No | No |
| Throughput | High | Medium to High | Low to Medium |
| Sample Consumption | Low | Low (especially for the analyte) | High |
| Best For | High-throughput screening, determining relative affinities of many compounds.[3] | Detailed kinetic analysis, understanding association and dissociation rates.[8] | Elucidating the thermodynamic drivers of binding, confirming stoichiometry.[9][10] |
| Key Consideration | Requires a suitable radioligand. Indirect measurement of affinity. | Requires immobilization of the receptor, which can be challenging for membrane proteins. | Requires high concentrations of pure protein and ligand. Sensitive to buffer mismatches.[9] |
Experimental Protocols: A Step-by-Step Guide
Radioligand Binding Assay (Competition Assay)
This technique is a robust and high-throughput method for determining the affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand of known affinity.[3][11]
Causality: We choose a competition assay because it allows us to determine the affinity (Ki) of our unlabeled test compound without needing to synthesize a radiolabeled version of it. The choice of radioligand is critical; it should have high affinity and specificity for the target to ensure a good signal-to-noise ratio.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the desired GABA-A receptor subtype.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer.[12]
-
Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of membrane preparation (e.g., 50-100 µg of protein).
-
50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
50 µL of a suitable radioligand (e.g., [³H]muscimol or [³H]gaboxadol) at a fixed concentration near its Kd.
-
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-radioactive competitor, e.g., unlabeled GABA).
-
Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 25°C) to reach equilibrium.[12]
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C) pre-soaked in a buffer.[3]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other measurements to get specific binding.
-
Plot the percent specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free detection of binding events, allowing for the determination of both association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) is calculated (Kd = koff/kon).[5][13]
Causality: We use SPR to gain a deeper understanding of the binding kinetics. A compound with a fast 'on-rate' and a slow 'off-rate' will have a high affinity, and this kinetic profile can be crucial for predicting in vivo efficacy. Immobilizing the receptor is the most critical step; for a membrane protein like the GABA-A receptor, using a capture-based approach on a sensor chip designed for liposomes or nanodiscs is often the most successful strategy to maintain its native conformation.
Caption: The four key phases of an SPR experiment.
Protocol:
-
Receptor Preparation and Immobilization:
-
Purify the GABA-A receptor, potentially reconstituted into liposomes or nanodiscs to maintain stability.
-
Select a suitable sensor chip (e.g., a Biacore CM5 chip for amine coupling or a capture-based chip like a Series S Sensor Chip NTA for His-tagged proteins).
-
Immobilize the receptor preparation onto the sensor surface according to the manufacturer's instructions to achieve an appropriate density.
-
-
Binding Measurement:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-P+).
-
Inject the compound dilutions over the sensor surface at a constant flow rate, starting with the lowest concentration. Include a buffer-only injection as a control (double referencing).
-
Monitor the change in the SPR signal (measured in Response Units, RU) in real-time to observe the association phase.
-
Switch back to flowing only the running buffer over the surface to monitor the dissociation phase.[8]
-
-
Regeneration and Data Analysis:
-
If necessary, inject a regeneration solution to remove any remaining bound compound from the receptor surface.
-
Fit the resulting sensorgrams (plots of RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting process will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs when two molecules interact.[7] It is the only technique that can provide a complete thermodynamic profile of the binding interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[9]
Causality: We employ ITC when we need to understand the fundamental forces driving the binding event. For instance, a binding event driven by a large negative enthalpy change is likely dominated by hydrogen bonds and van der Waals interactions. ITC is also the gold standard for determining the stoichiometry of the interaction, confirming a 1:1 or other binding ratio. Buffer matching between the protein and ligand solutions is absolutely critical to avoid large heats of dilution that can obscure the binding signal.[9]
Protocol:
-
Sample Preparation:
-
Dialyze the purified GABA-A receptor (solubilized in a suitable detergent) and the this compound compound extensively against the same buffer to ensure a perfect match.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
Accurately determine the concentrations of the protein and the compound.
-
-
ITC Experiment:
-
Load the purified receptor into the sample cell of the calorimeter (e.g., at a concentration of 10-50 µM).
-
Load the compound into the injection syringe at a concentration 10-20 times that of the receptor (e.g., 100-500 µM).
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of small, sequential injections of the compound into the sample cell.
-
-
Data Analysis:
-
The instrument software will record the heat released or absorbed after each injection.
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable model (e.g., a single-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated from the equation: ΔG = ΔH - TΔS = -RTln(Ka) , where Ka = 1/Kd.
-
Ensuring Trustworthiness: Specificity and Negative Controls
To ensure that the observed binding is specific to the GABA-A receptor and not an artifact, the following controls are essential:
-
Competition with a known ligand: In all assays, demonstrate that a known, high-affinity GABA-A receptor ligand can compete with this compound for binding.
-
Testing against unrelated proteins: Perform the binding assays using a non-target protein (e.g., BSA or another unrelated membrane receptor) to show a lack of interaction.
-
Use of inactive enantiomers: If the compound is chiral, test the inactive enantiomer, which should show significantly weaker or no binding.
Conclusion: Choosing the Right Tool for the Job
The validation of a small molecule's binding affinity is not a one-size-fits-all process. The optimal strategy depends on the research goals, available resources, and the stage of the drug discovery process.
-
For initial screening and ranking of compounds, the high-throughput nature of the Radioligand Binding Assay is unparalleled.
-
To understand the dynamics of the interaction and the residence time of the compound on its target, Surface Plasmon Resonance is the method of choice.
-
For a definitive, in-solution measurement of affinity and a deep dive into the thermodynamic forces governing the interaction, Isothermal Titration Calorimetry is the gold standard.
By employing these powerful techniques in a logical sequence and with careful experimental design, researchers can confidently validate and characterize the binding of this compound to its hypothesized target, the GABA-A receptor, paving the way for further functional and in vivo studies.
References
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Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. (2019). Methods in Molecular Biology. [Link]
-
Isothermal titration calorimetry to determine association constants for high-affinity ligands. (n.d.). Nature Protocols. [Link]
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Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions, Harvard Medical School. [Link]
-
Four Gold Standards for Measuring Ligand-Binding Affinity. (2023). FindLight. [Link]
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Characterizing Binding Interactions by ITC. (n.d.). TA Instruments. [Link]
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). National Institutes of Health. [Link]
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Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]
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Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. [Link]
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Radioligand binding methods: practical guide and tips. (1995). The Journal of pharmacology and experimental therapeutics. [Link]
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Measurement of protein-ligand complex formation. (2013). Methods in Molecular Biology. [Link]
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Techniques to Measure Binding. (2025). Biology LibreTexts. [Link]
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What are the experimental modes of determining the interaction of a protein and a ligand? (2012). ResearchGate. [Link]
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Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. (n.d.). Nicoya. [Link]
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Radioligand binding methods for membrane preparations and intact cells. (2011). Methods in Molecular Biology. [Link]
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2017). Journal of Visualized Experiments. [Link]
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Surface Plasmon Resonance for Protein-Protein Interactions. (2021). Affinité Instruments. [Link]
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Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance. (n.d.). JOVE. [Link]
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A Proposed Framework for Benchmarking the In Vitro Safety Profile of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride Against Established GPR109A Agonists
This guide presents a comprehensive framework for evaluating the preclinical safety profile of the novel compound, 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride. Given its structural similarities to known G protein-coupled receptor 109A (GPR109A) agonists, this document outlines a head-to-head comparison against established molecules in this class: Niacin and Acipimox. The objective is to generate a robust, comparative dataset to inform early-stage drug development decisions.
The narrative that follows is grounded in the principles of scientific integrity, providing not just procedural steps but the causal reasoning behind the experimental design. Every proposed protocol is designed as a self-validating system, incorporating appropriate controls to ensure the trustworthiness of the generated data.
Introduction and Rationale
This compound is a synthetic small molecule with potential therapeutic applications. Preliminary structural analysis suggests a possible interaction with GPR109A, a receptor primarily known for its role in lipid metabolism and inflammatory pathways.[1][2] Niacin (Nicotinic Acid) and its analogue Acipimox are well-characterized GPR109A agonists used in the management of dyslipidemia.[3][4] However, their clinical utility is often hampered by adverse effects, most notably cutaneous flushing, gastrointestinal distress, and potential metabolic disturbances.[5][6][7]
This guide proposes a systematic in vitro safety assessment to benchmark this compound against Niacin and Acipimox. The goal is to ascertain whether this novel compound offers a superior safety profile, potentially through a more selective mechanism of action or reduced off-target activities. A favorable outcome from these studies would provide a strong rationale for further preclinical and clinical development.
Comparator Molecules:
-
Niacin: A B-vitamin and the primary endogenous ligand for GPR109A. It is widely used to treat high cholesterol but is associated with significant flushing.[5][6]
-
Acipimox: A derivative of nicotinic acid with a longer half-life than Niacin. It also exhibits lipid-lowering effects but can cause similar side effects.[3][4]
Proposed In Vitro Safety Evaluation Workflow
The proposed safety evaluation will follow a tiered approach, beginning with general cytotoxicity and progressing to more specific assays for genotoxicity and cardiotoxicity. This workflow is designed to efficiently identify potential liabilities early in the drug discovery process.
Caption: Proposed tiered in vitro safety assessment workflow.
Comparative Data Summary (Hypothetical)
The following tables present a hypothetical summary of expected data from the proposed studies. This structure will be populated with experimental results to provide a clear, at-a-glance comparison.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 (µM) |
| 1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl | HepG2 | MTT | To be determined |
| HepG2 | LDH | To be determined | |
| Niacin | HepG2 | MTT | To be determined |
| HepG2 | LDH | To be determined | |
| Acipimox | HepG2 | MTT | To be determined |
| HepG2 | LDH | To be determined |
Table 2: In Vitro Genotoxicity
| Compound | Ames Test (S. typhimurium) | Micronucleus Assay (CHO cells) |
| (With S9 activation) | (Without S9 activation) | |
| 1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl | To be determined | To be determined |
| Niacin | To be determined | To be determined |
| Acipimox | To be determined | To be determined |
Table 3: In Vitro Cardiotoxicity
| Compound | hERG Channel Inhibition (IC50, µM) |
| 1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl | To be determined |
| Niacin | To be determined |
| Acipimox | To be determined |
Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed in vitro safety assays.
Cytotoxicity Assessment
This assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Protocol:
-
Cell Seeding: Plate HepG2 cells (or another relevant cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes and collect 50 µL of the supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each supernatant sample in a new 96-well plate.[9]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Read the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (lysed cells) and determine the IC50 value.
Caption: Principles of MTT and LDH cytotoxicity assays.
Genotoxicity Assessment
This assay evaluates the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[10][11]
Protocol:
-
Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction from rat liver).[10]
-
Compound Exposure: Mix the test compound at various concentrations with the bacterial culture and the S9 mix (if applicable).
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
This assay detects chromosomal damage (clastogenicity) or interference with the mitotic apparatus (aneugenicity) in mammalian cells.[12][13]
Protocol:
-
Cell Treatment: Treat Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes with the test compounds at a range of concentrations, with and without S9 metabolic activation.[14]
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.[12]
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or acridine orange).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Cardiotoxicity Assessment
Inhibition of the hERG potassium channel is a key indicator of potential cardiac arrhythmia (QT prolongation).[15]
Protocol:
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch Clamp: Employ an automated patch-clamp system (e.g., QPatch or IonWorks) to record hERG currents in the whole-cell configuration.[16]
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV.[17]
-
Compound Application: Apply a range of concentrations of the test compounds and a positive control (e.g., E-4031).
-
Data Analysis: Measure the inhibition of the hERG tail current and calculate the IC50 value.
Caption: Mechanism of hERG-related cardiotoxicity.
Conclusion and Future Directions
The successful completion of this proposed in vitro safety benchmarking study will provide critical data on the cytotoxic, genotoxic, and cardiotoxic potential of this compound relative to established GPR109A agonists. A demonstrably superior safety profile would strongly support its advancement into further preclinical studies, including in vivo toxicology and efficacy models. Conversely, the early identification of significant safety liabilities would enable a data-driven decision to either terminate development or guide medicinal chemistry efforts toward safer analogues. This structured, comparative approach is fundamental to mitigating risk and optimizing the allocation of resources in the drug development pipeline.
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Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
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University of Wisconsin-Stout. (n.d.). Laboratory 4 Assay for L-Lactate Dehydrogenase. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Wikipedia. (n.d.). Ames test. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Online Biology Notes. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Journal of Visualized Experiments. (2019). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. Retrieved from [Link]
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WebMD. (n.d.). Niacin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
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Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Retrieved from [Link]
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The Ames Test. (n.d.). Retrieved from [Link]
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Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]
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U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
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Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]
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Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]
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WebMD. (2025). Niacin (Niaspan, Slo Niacin, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
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Healthline. (2017). Niacin: Side Effects, Dosage, Uses, and More. Retrieved from [Link]
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The British Journal of Cardiology. (n.d.). Efficacy and safety profile of co-administered ER niacin/laropiprant and simvastatin in dyslipidaemia. Retrieved from [Link]
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GPnotebook. (2021). Acipimox. Retrieved from [Link]
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ResearchGate. (2025). Pharmacokinetics, Pharmacodynamics, and Safety of a Prostaglandin D2 Receptor Antagonist. Retrieved from [Link]
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PubMed. (1990). Safety, tolerability and efficacy of acipimox in type II hyperlipidaemia. Retrieved from [Link]
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PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]
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PubMed. (2010). Safety and efficacy of laropiprant and extended-release niacin combination in the management of mixed dyslipidemias and primary hypercholesterolemia. Retrieved from [Link]
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Investigative Ophthalmology & Visual Science. (n.d.). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
In the fast-paced environment of drug discovery and development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, experience-driven protocol for the proper disposal of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride, a heterocyclic building block common in medicinal chemistry. Our objective is to move beyond a simple checklist, offering a framework grounded in scientific principles to ensure that your disposal practices are safe, compliant, and environmentally sound.
Foundational Risk Assessment: Know Your Compound
Before any disposal procedure, a thorough understanding of the chemical's potential hazards is critical. While specific toxicological data for every research chemical is often limited, we can infer a prudent risk profile based on its structural motifs and chemical class.
-
Heterocyclic Nitrogen Moiety: The pyridine and piperidine rings are common in biologically active molecules.[1] It is best practice to assume the compound has potential biological activity and to minimize environmental release.
-
Hydrochloride Salt: This indicates the compound is an acid salt. As such, it is corrosive and can cause irritation or burns upon contact with skin and eyes.[2] Aqueous solutions will be acidic.
-
Physical Form: As a solid powder, it poses an inhalation risk.[3][4]
Based on analogous compounds, primary hazards include irritation to the skin, eyes, and respiratory tract.[5][6] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a controlled environment.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects against airborne powder and accidental splashes of solutions. |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Provides a barrier against skin contact. Always inspect gloves before use. |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Operations should be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling the powdered compound.[7] |
The Principle of Waste Segregation: A Logic-Driven Approach
Proper disposal begins at the point of generation. The U.S. Environmental Protection Agency (EPA) mandates that generators of chemical waste are responsible for its proper identification and management.[8][9][10] Incorrectly mixing waste streams can lead to dangerous chemical reactions, violate regulatory compliance, and significantly increase disposal costs. The following decision tree provides a logical workflow for segregating waste containing this compound.
Diagram 1: Waste Segregation Decision Workflow
Caption: Logical flow for determining the correct hazardous waste container.
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for handling the distinct waste streams identified above. These procedures are designed to be self-validating, ensuring safety and compliance at each step.
Protocol 3.1: Solid Waste Disposal
This protocol applies to the pure compound, contaminated disposables (e.g., weigh boats, gloves, wipers), and unrinsed "empty" containers.
-
Preparation: Conduct all work inside a certified chemical fume hood. Obtain a designated hazardous waste container for solid chemical waste. This container must be in good condition, compatible with the chemical, and feature a secure lid.
-
Labeling: The importance of proper labeling cannot be overstated. Affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department. The label must include the full chemical name: "this compound." Do not use abbreviations.
-
Waste Transfer: Carefully place the solid waste into the designated container. For "empty" original containers, the "triple rinse" procedure is recommended if the container is to be disposed of as non-hazardous waste.
-
Triple Rinse Procedure: a. Rinse the container three times with a small amount of a suitable solvent (e.g., water). b. The first rinseate is considered hazardous and must be collected as aqueous hazardous waste (see Protocol 3.2).[11] Subsequent rinses may also require collection depending on local regulations. c. After rinsing and air-drying, deface the original label and dispose of the container as regular laboratory glass or plastic waste.
-
-
Storage: Keep the hazardous waste container sealed at all times, except when adding waste.[11] Store it in a designated satellite accumulation area within your laboratory, ensuring it has secondary containment to capture any potential leaks.
Protocol 3.2: Aqueous Waste Disposal
This protocol applies to solutions containing the compound.
-
Designation: This waste must be collected as "Aqueous Acidic Hazardous Waste." It should not be mixed with organic solvents or other incompatible waste streams.
-
Neutralization (Facility-Dependent): Many institutions prohibit the drain disposal of even neutralized research chemicals due to the unknown ecotoxicity of the parent compound. However, some facilities may permit drain disposal of dilute aqueous solutions after neutralization if the compound is not deemed particularly toxic. You must consult and adhere to your local EHS guidelines. [12][13] If neutralization is required before EHS pickup:
-
Work in a fume hood and wear full PPE.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the stirring acidic solution.[12] This is preferred over strong bases like NaOH to control the exothermic reaction.
-
Monitor the pH. The reaction is complete when effervescence ceases and the pH is between 6.0 and 9.0 (or as specified by your EHS).
-
Even after neutralization, the waste should be collected in a container labeled with all constituents, including the neutralized salt.
-
-
Collection and Storage: Collect the waste in a sealable, chemically compatible container. Label it clearly with all chemical constituents. Store in secondary containment in your lab's satellite accumulation area.
Spill Management: Preparedness and Response
Accidents happen. A clear and practiced spill response plan is a critical component of laboratory safety.
-
Alert & Assess: Immediately alert personnel in the area. Assess the spill's scope and associated risks. For large spills (>100 mL or ~100 g), or any spill you are not comfortable handling, evacuate the area and contact your institution's EHS emergency line.
-
Contain & Clean (Small Spills):
-
Solid Spill: Gently cover the powder with an absorbent material (e.g., vermiculite, sand, or a spill pad) to prevent it from becoming airborne.[3][4][7] Sweep the material into a designated waste container. Do not use a standard vacuum cleaner.
-
Liquid Spill: Surround the spill with absorbent dikes or pads. Once absorbed, scoop the material into a solid hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a damp cloth or sponge. The cleaning materials must also be disposed of as hazardous waste.
-
Report: All spills, regardless of size, should be reported to your laboratory supervisor and documented according to your institutional policy.
Diagram 2: Overall Disposal and Spill Management Workflow
Caption: Workflow for both routine disposal and emergency spill response.
By integrating these principles and protocols into your laboratory's standard operating procedures, you build a robust system of safety and compliance. This approach not only protects researchers and the environment but also upholds the integrity and trustworthiness of your scientific operations.
References
-
U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Available at: [Link]
-
American Chemical Society (ACS). Regulation of Laboratory Waste. Available at: [Link]
-
Chemistry World. EPA tweaks hazardous waste rules for academic labs. Available at: [Link]
-
LookChem. 1-(PYRIDIN-4-YL)-PIPERIDINE-3-CARBOXYLIC ACID Safety Data Sheets(SDS). Available at: [Link]
-
aapptec. MSDS - Safety Data Sheet (for a similar piperidine carboxylic acid derivative). Available at: [Link]
-
University of California, Merced EHS. Standard Operating Procedure - Hydrochloric Acid. Available at: [Link]
-
Lab Alley. How to dispose of hydrochloric acid. Available at: [Link]
-
LookChem. 1-(PYRIDIN-4-YL)-PIPERIDINE-3-CARBOXYLIC ACID Safety Data Sheets(SDS). Available at: [Link]
-
IntechOpen. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Available at: [Link]
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ResearchGate. Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Available at: [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]
-
USDA ARS. Acceptable Drain Disposal Procedures. Available at: [Link]
-
National Institutes of Health (NIH). The NIH Drain Discharge Guide. Available at: [Link]
-
MDPI. Surface-Engineered Amino-Graphene Oxide Aerogel Functionalized with Cyclodextrin for Desulfurization and Denitrogenation in Oil Refining. Available at: [Link]
-
PubMed Central. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Available at: [Link]
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MDPI. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Available at: [Link]
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- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
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Comprehensive Safety and Handling Guide for 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for similar chemical structures.
Understanding the Compound: A Proactive Approach to Safety
This compound is a heterocyclic compound containing a pyridine ring, a piperidine ring, and a carboxylic acid functional group, formulated as a hydrochloride salt. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach to handling is imperative. The safety protocols outlined below are synthesized from data on analogous structures, including pyridine, piperidine derivatives, and their hydrochloride salts.[1][2][3]
Structural Components and Associated Hazards:
-
Pyridine Moiety: Pyridine and its derivatives are known for their characteristic unpleasant odor and potential for harmful effects upon inhalation, skin contact, or ingestion.[2] They can cause irritation to the respiratory system, skin, and eyes.[1][2]
-
Piperidine Moiety: Piperidine is a cyclic amine that can be corrosive and cause severe skin burns and eye damage.
-
Carboxylic Acid Functionality: Carboxylic acids can be irritants, and their dusts can cause respiratory tract irritation.[3]
-
Hydrochloride Salt: The hydrochloride form may increase the compound's water solubility and can release hydrogen chloride gas upon thermal decomposition.[4][5]
Based on the GHS classification for the parent compound, 1-(Pyridin-4-yl)piperidine-4-carboxylic acid, the following hazards are anticipated[6]:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[1][5] A face shield should be used if there is a risk of splashing. | Protects against dust particles and potential splashes that could cause serious eye irritation.[1][4] |
| Hand Protection | Nitrile or neoprene gloves. Latex gloves are not recommended.[2] Gloves must be inspected prior to use. | Prevents skin contact, which can cause irritation.[2][4] Nitrile and neoprene offer better chemical resistance than latex for this class of compounds. |
| Body Protection | A lab coat is mandatory. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or suit is recommended.[4] | Protects against accidental skin exposure and contamination of personal clothing.[4] |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required.[7] However, if dust is generated, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[7] For higher-level protection or in poorly ventilated areas, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges is advised.[4][8] | Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[3][7] |
PPE Selection and Use Workflow
Caption: A workflow for the selection and use of Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
3.1. Engineering Controls and Designated Work Area:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Designated Area: Designate a specific area for handling, clearly marked with appropriate hazard signs.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]
3.2. Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is available and has been inspected. Prepare all equipment and reagents needed for the procedure.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the generation of dust in the open lab. Use a spatula to handle the compound and avoid creating airborne dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: If the compound is used in a reaction, ensure the apparatus is properly assembled and secured within the fume hood.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after wearing gloves.[1][4]
Emergency and Disposal Plan
A clear and concise plan for emergencies and waste disposal is a critical component of laboratory safety.
4.1. Emergency Procedures:
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air.[4] If not breathing, give artificial respiration.[9] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3][7] For large spills, follow your institution's hazardous material spill response protocol. Do not allow the product to enter drains.[4][7] |
Emergency Response Logic
Caption: A logical flow for responding to a chemical incident.
4.2. Disposal Plan:
-
Waste Characterization: Unused material and contaminated disposable items should be treated as hazardous chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with federal, state, and local environmental control regulations.[7] Do not dispose of it down the drain.[4]
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1][7]
-
Stability: The compound is expected to be stable under recommended storage conditions.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[7]
-
Hazardous Decomposition Products: Thermal decomposition may produce oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[4][7]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. uprm.edu [uprm.edu]
- 5. Pyridine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 6. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
